Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUJVMLDXHUHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463098 | |
| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94633-25-7 | |
| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has emerged as a paramount tool for medicinal chemists. The unique electronic properties of the CF3 group—its high electronegativity and steric demand—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This often translates to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] The trifluoromethyl group can increase lipophilicity, facilitating passage through biological membranes, and can also lower the pKa of nearby functional groups, altering their ionization state at physiological pH.[2][3] Consequently, the synthesis of novel building blocks containing the trifluoromethyl moiety is of critical importance to the pharmaceutical industry. This guide provides an in-depth examination of the synthesis and characterization of one such building block: Diethyl 2-(2,2,2-trifluoroacetyl)succinate.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound, with the CAS Number 94633-25-7, is a β-keto ester distinguished by the presence of a trifluoroacetyl group. This structural feature makes it a highly valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and other pharmacologically relevant scaffolds. The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the adjacent carbonyl and methylene groups, opening up unique synthetic pathways.
| Property | Value | Source |
| Molecular Formula | C10H13F3O5 | [4] |
| Molecular Weight | 270.20 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| CAS Number | 94633-25-7 | [5][6] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction.[7][8][9] This method involves the reaction of an ester with an enolizable α-hydrogen with a second ester that lacks α-hydrogens, in the presence of a strong base. In this specific synthesis, diethyl succinate serves as the enolizable ester, while an ethyl trifluoroacetate acts as the non-enolizable electrophile.
The causality behind this choice of reaction is rooted in the relative acidities of the α-protons and the stability of the resulting enolates. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of diethyl succinate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the desired β-keto ester. The driving force for the reaction is the formation of a highly stabilized enolate of the product, which is deprotonated by the ethoxide generated in the final step.[10]
Caption: Synthetic pathway for this compound via Claisen condensation.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the principles of the Claisen condensation and literature precedents for similar reactions.[11][12][13][14][15]
Materials:
-
Diethyl succinate
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: Diethyl succinate is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is then heated to reflux.
-
Claisen Condensation: Ethyl trifluoroacetate is added dropwise to the refluxing mixture over a period of 1-2 hours. The reaction mixture is maintained at reflux for an additional 4-6 hours to ensure complete reaction.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with 1 M hydrochloric acid to neutralize any remaining base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound is then purified by vacuum distillation.
In-Depth Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two ethyl groups and the succinate backbone protons. The methylene protons of the ethyl groups will appear as quartets due to coupling with the methyl protons, which will appear as triplets. The protons on the succinate backbone will exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the trifluoromethyl carbon, the carbons of the ethyl groups, and the carbons of the succinate backbone. The carbonyl carbon of the trifluoroacetyl group will appear at a characteristic downfield shift.[16][17][18]
-
¹⁹F NMR: The fluorine NMR spectrum is a definitive tool for confirming the presence of the trifluoromethyl group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of a trifluoroacetyl group.[4]
| Predicted ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl ester 1) | ~1.2 | Triplet | 3H |
| -CH₂- (ethyl ester 1) | ~4.1 | Quartet | 2H |
| -CH₃ (ethyl ester 2) | ~1.3 | Triplet | 3H |
| -CH₂- (ethyl ester 2) | ~4.2 | Quartet | 2H |
| -CH₂- (succinate) | ~2.8 | Multiplet | 2H |
| -CH- (succinate) | ~3.5 | Multiplet | 1H |
| Predicted ¹³C NMR Data | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl esters) | ~14 |
| -CH₂- (succinate) | ~30 |
| -CH- (succinate) | ~50 |
| -CH₂- (ethyl esters) | ~62 |
| -C(O)- (ester carbonyls) | ~170 |
| -C(O)- (keto carbonyl) | ~190 (quartet due to C-F coupling) |
| -CF₃ | ~116 (quartet due to C-F coupling) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. The C-F stretching vibrations of the trifluoromethyl group will also be prominent.[6][19][20][21]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | 1730 - 1750 |
| C=O (ketone) | 1705 - 1725 |
| C-F | 1100 - 1300 |
| C-O | 1000 - 1300 |
| C-H | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) should be observable. Common fragmentation patterns would involve the loss of ethoxy groups, the trifluoroacetyl group, and cleavage of the succinate backbone.[22][23][24][25][26]
Caption: Workflow for the characterization of this compound.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a bioisostere for a methyl group and can be used to block metabolic oxidation at that position, thereby increasing the drug's half-life.[27] The strong electron-withdrawing nature of the CF3 group can also enhance the binding affinity of a drug to its target protein through favorable electrostatic interactions.[2]
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively. These heterocyclic cores are present in a wide range of biologically active molecules. Furthermore, the succinate moiety can be further functionalized, allowing for the introduction of additional diversity into the molecular scaffold. The use of succinate prodrugs has also been explored as a therapeutic strategy in certain metabolic disorders.[28]
Conclusion
This compound is a valuable fluorinated building block with significant potential in drug discovery and development. Its synthesis via a crossed Claisen condensation is a robust and well-understood process. The comprehensive characterization of this compound, utilizing a suite of modern analytical techniques, is crucial for ensuring its quality and for its effective use in the synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group, facilitated by reagents such as this, will undoubtedly continue to be a cornerstone of modern medicinal chemistry.
References
-
Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(01), 55-57. [Link]
-
SpectraBase. (n.d.). ETHYL 2-BENZYL-2-PROPYLTRIFLUOROACETYLACETATE. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]
-
VIP Information. (n.d.). Synthesis and Application of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. Retrieved from [Link]
-
ACS Publications. (2019, March 27). IR Spectra of Hydrogen-Bonded Complexes of Trifluoroacetic Acid with Acetone and Diethyl Ether in the Gas Phase. Interaction between CH and OH Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Retrieved from [Link]
-
Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (n.d.). Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
mzCloud. (2017, April 24). Diethyl succinate. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl 2-trifluoroacetylsuccinate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
PubMed. (2022, October 25). Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). A Mechanism Study of the Reducing Action of Grignard Reagents on Fluorinated Carbonyl Compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanedioic acid, diethyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of hemifluorinated ketones using disodium tetracarbonylferrate(II). Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular Friedel-Crafts alkylation and chloroalkylation of 5-aryl-1,1,1-trifluoropentan-2-ones. A route to (trifluoromethyl)dihydronaphthalenes and (trifluoromethyl)tetrahydronaphthalenes. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-甲基-4,4,4-三氟乙酰乙酸乙酯的合成与应用-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diethyl succinate(123-25-1) 13C NMR [m.chemicalbook.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trifluoroacetic acid(76-05-1) IR Spectrum [m.chemicalbook.com]
- 22. Diethyl succinate(123-25-1) MS [m.chemicalbook.com]
- 23. mzCloud – Diethyl succinate [mzcloud.org]
- 24. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Butanedioic acid, diethyl ester [webbook.nist.gov]
- 27. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 28. Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Introduction
Diethyl 2-(2,2,2-trifluoroacetyl)succinate (CAS No. 94633-25-7) is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts unique electronic properties, influencing the molecule's reactivity, acidity, and potential biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and an analysis of its characteristic spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block.
Physicochemical Properties
This section details the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 94633-25-7 | [1] |
| Molecular Formula | C₁₀H₁₃F₃O₅ | [1] |
| Molecular Weight | 270.2 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | 100-150 °C at 0.5 Torr | [1] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.75 ± 0.59 (Predicted) | [2] |
| Storage | Store at Room Temperature | [2] |
Chemical Synthesis: The Claisen Condensation
The most logical and established method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable α-proton (diethyl succinate) and an ester that cannot self-condense (ethyl trifluoroacetate). The strong electron-withdrawing nature of the trifluoromethyl group in ethyl trifluoroacetate makes its carbonyl carbon highly electrophilic and prevents self-condensation, making it an ideal substrate for a mixed Claisen condensation.
The overall transformation is as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for Claisen condensations involving trifluoroacetic esters.
Materials:
-
Diethyl succinate
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous Hydrochloric Acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is flushed with a positive pressure of dry nitrogen or argon.
-
Base Addition: To the flask, add a suspension of sodium ethoxide (1.1 equivalents) in anhydrous THF. If using sodium hydride, it should be washed with hexanes to remove mineral oil and then suspended in THF.
-
Enolate Formation: Diethyl succinate (1.0 equivalent) is added dropwise to the stirred suspension of the base at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the succinate enolate.
-
Acylation: The reaction mixture is cooled back to 0 °C. Ethyl trifluoroacetate (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise via the addition funnel over 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Workup:
-
The reaction is quenched by the slow, careful addition of 1M aqueous HCl at 0 °C until the solution is acidic (pH ~2-3).
-
The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated aqueous NaHCO₃, and brine.
-
The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Chemical Properties and Reactivity
Keto-Enol Tautomerism
A key feature of this compound is its existence as a mixture of keto and enol tautomers. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the α-proton and stabilizes the enolate intermediate, which in turn favors the formation of the enol tautomer. In nonpolar solvents, trifluoromethyl-β-dicarbonyl compounds often exist predominantly as the chelated cis-enol forms.
Caption: Keto-enol tautomerism in this compound.
The equilibrium can be influenced by solvent polarity, temperature, and pH. In polar, protic solvents, the keto form may be favored due to hydrogen bonding with the solvent. Conversely, in non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding. This tautomerism is a critical consideration in its reactions and spectroscopic analysis.
Reactivity
The presence of multiple reactive sites—two ester groups and an enolizable ketone—makes this compound a versatile synthetic intermediate.
-
Acylation and Alkylation: The acidic α-proton can be readily removed by a suitable base to form a stable enolate, which can then undergo C-alkylation or C-acylation reactions.
-
Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and urea, respectively.
-
Reduction: The ketone can be selectively reduced in the presence of the esters using appropriate reducing agents.
-
Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester groups can be hydrolyzed. Subsequent heating can lead to decarboxylation, a common reaction pathway for β-keto acids.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The presence of keto-enol tautomerism will result in a more complex spectrum than would be expected from a single isomer.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will show signals for both the keto and enol forms.
-
Ethyl Groups: Two sets of overlapping triplets and quartets for the two diastereotopic ethyl ester groups.
-
Methylene and Methine Protons (Keto Form): Complex multiplets for the -CH₂-CH- protons of the succinate backbone.
-
Vinyl and Enolic Protons (Enol Form): A downfield singlet for the enolic hydroxyl proton (often broad and exchangeable with D₂O) and a singlet for the vinylic proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will also reflect the tautomeric mixture.
-
Carbonyl Carbons: Signals for the two ester carbonyls and the ketone carbonyl in the keto form. In the enol form, the ketone carbonyl carbon will be shifted upfield to a chemical shift characteristic of an enolic carbon (C=C-OH).
-
CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.
-
Ethyl Carbons: Signals for the -CH₂- and -CH₃ carbons of the ethyl groups.
-
Backbone Carbons: Signals for the sp³ hybridized carbons in the keto form and sp² hybridized carbons in the enol form.
¹⁹F NMR Spectroscopy
A single resonance is expected for the trifluoromethyl group. A published ¹⁹F NMR spectrum shows a singlet for the CF₃ group.[3] The chemical shift, referenced to CCl₃F, provides definitive evidence for the presence of the trifluoromethyl moiety.[3]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorptions for the functional groups present.
-
C=O Stretching: Strong absorptions in the range of 1700-1750 cm⁻¹ corresponding to the ester and ketone carbonyl groups. In the enol form, the conjugated ketone carbonyl will appear at a lower frequency.
-
C-O Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region for the ester C-O bonds.
-
C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ range.
-
O-H Stretching (Enol Form): A broad absorption in the 2500-3300 cm⁻¹ region, indicative of the intramolecularly hydrogen-bonded hydroxyl group.
Mass Spectrometry (Predicted)
Electron impact mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns would include:
-
Loss of an ethoxy group (-OCH₂CH₃) from an ester.
-
Loss of the trifluoroacetyl group (-COCF₃).
-
Cleavage of the succinate backbone.
-
McLafferty rearrangement involving the ester groups.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable synthon.
-
Medicinal Chemistry: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This building block can be used to introduce the trifluoroacetyl moiety into more complex molecules.
-
Synthesis of Fluorinated Heterocycles: As a versatile precursor, it enables the synthesis of a wide range of novel fluorinated heterocyclic compounds for screening as potential drug candidates.
-
Materials Science: Fluorinated organic molecules are of interest in the development of new materials with specific electronic and physical properties.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable fluorinated building block with significant potential in organic synthesis. Its preparation via the Claisen condensation is a robust and scalable method. The pronounced keto-enol tautomerism, driven by the electron-withdrawing trifluoromethyl group, is a defining characteristic that influences its reactivity and spectroscopic properties. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals and advanced materials.
References
- Aubert, C., Bègue, J. P., Charpentier-Morize, M., Nee, G., & Langlois, B. R. (1989). Réactivité de cétones et d'esters α-fluorés en milieu basique. Journal of Fluorine Chemistry, 44(3), 361-376.
- Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786.
-
SpectraBase. (n.d.). Diethyl 2-trifluoroacetylsuccinate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity and Stability of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of Diethyl 2-(2,2,2-trifluoroacetyl)succinate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with practical, field-proven insights. We will explore the unique chemical behavior imparted by the trifluoroacetyl and β-keto ester functionalities, offering a detailed examination of its tautomeric equilibrium, susceptibility to nucleophilic attack, hydrolytic stability, and its potential as a versatile building block in synthetic chemistry. This guide is structured to provide not only theoretical understanding but also actionable experimental protocols and data interpretation.
Introduction: Unveiling a Fluorinated Synthon
This compound is a fascinating molecule that marries the functionalities of a β-keto ester with the potent electronic influence of a trifluoromethyl group. This combination results in a unique reactivity profile that makes it a valuable intermediate in organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Understanding the nuanced reactivity and stability of synthons like this compound is therefore paramount for its effective utilization.
This guide will deconstruct the molecule's behavior by examining its constituent parts and their interplay. We will delve into the keto-enol tautomerism, a cornerstone of β-dicarbonyl chemistry, and how it is profoundly influenced by the trifluoroacetyl group. Furthermore, we will investigate the molecule's stability under various conditions and its reactivity towards a range of nucleophiles, providing a predictive framework for its synthetic applications.
Molecular Structure and Key Functional Groups
The structure of this compound features a succinate backbone with two ethyl ester groups and a trifluoroacetyl group at the α-position.
The key reactive centers are:
-
The α-proton: The hydrogen atom situated between the two carbonyl groups. Its acidity is significantly enhanced by the electron-withdrawing effects of both the ester and the trifluoroacetyl groups.
-
The carbonyl carbons: The carbons of the ester and trifluoroacetyl groups are electrophilic and susceptible to nucleophilic attack. The trifluoroacetyl carbonyl is particularly electrophilic.
-
The ester groups: These can undergo hydrolysis under acidic or basic conditions.
Reactivity Profile
Keto-Enol Tautomerism: The Dominance of the Enol Form
A salient feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. For this compound, this equilibrium is heavily skewed towards the enol form. The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the enolic proton and stabilizes the resulting enolate through induction. Studies on analogous trifluoromethyl-β-diketones have shown that they exist predominantly as a mixture of two chelated cis-enol forms in nonpolar media.[3][4][5][6]
The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This tautomeric preference has profound implications for the molecule's reactivity, as the enol and its corresponding enolate are the key nucleophilic species in many reactions.
Reactions at the α-Carbon: A Hub of Nucleophilicity
The acidic α-proton can be readily removed by a suitable base to generate a stable enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Alkylation and Acylation: The enolate can be alkylated with alkyl halides or acylated with acid chlorides to introduce substituents at the α-position. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or multiple alkylations.
-
Condensation Reactions: The enolate can undergo aldol-type condensations with aldehydes and ketones, and Claisen condensations with esters. These reactions are fundamental in building molecular complexity.
Reactivity of the Trifluoroacetyl Group: A Potent Electrophile
The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it a prime target for nucleophilic attack.
-
Hydration and Hemiacetal Formation: In the presence of water or alcohols, the trifluoroacetyl group can reversibly form hydrates or hemiacetals.
-
Reactions with Amines: Primary and secondary amines readily add to the trifluoroacetyl carbonyl to form stable hemiaminals or, upon dehydration, enamines. This reactivity is foundational for the synthesis of various nitrogen-containing heterocycles.
-
Reduction: The trifluoroacetyl carbonyl can be selectively reduced with mild reducing agents like sodium borohydride.
Hydrolysis of Ester Groups
The two ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. The rate of hydrolysis will be influenced by steric hindrance and the electronic nature of the rest of the molecule.
Stability Profile
Thermal Stability
Fluorinated organic compounds generally exhibit high thermal stability due to the strength of the carbon-fluorine bond.[1] this compound is expected to be relatively stable to heat under neutral conditions. However, at elevated temperatures, decarboxylation may occur, especially if the ester groups are hydrolyzed to carboxylic acids.
pH Stability
The stability of this compound is highly dependent on the pH of the medium.
-
Acidic Conditions: Under strongly acidic conditions, hydrolysis of the ethyl esters can occur. The trifluoroacetyl group is relatively stable to acid-catalyzed hydrolysis.
-
Neutral Conditions: The compound is expected to be most stable at or near neutral pH. The parent compound, diethyl succinate, is stable under normal conditions.[7]
-
Basic Conditions: The molecule is least stable under basic conditions. The ester groups will undergo saponification. Furthermore, the trifluoroacetyl group can be susceptible to haloform-type reactions under strongly basic conditions, leading to cleavage of the C-C bond and formation of trifluoromethane.
| Condition | Primary Degradation Pathway | Relative Stability |
| Strongly Acidic (pH < 2) | Ester Hydrolysis | Moderate |
| Weakly Acidic to Neutral (pH 4-7) | - | High |
| Weakly Basic (pH 8-10) | Ester Hydrolysis (Saponification) | Low |
| Strongly Basic (pH > 11) | Ester Hydrolysis, Haloform Reaction | Very Low |
Experimental Protocols
The following protocols are provided as illustrative examples for the investigation and utilization of this compound. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Protocol for Enolate Generation and Alkylation
Objective: To demonstrate the generation of the enolate and its subsequent reaction with an electrophile (e.g., benzyl bromide).
Rationale: This protocol utilizes a non-nucleophilic base, sodium hydride, to deprotonate the α-carbon. The resulting enolate is then trapped with an electrophile. Anhydrous conditions are crucial to prevent quenching of the enolate by water.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of the ester groups under acidic and basic conditions.
Rationale: This protocol uses HPLC to monitor the disappearance of the starting material and the appearance of the hydrolysis products over time at different pH values. This allows for a quantitative assessment of the compound's stability.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 2, 7, and 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
For each pH to be tested, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any ongoing reaction by diluting the aliquot in the mobile phase.
-
Analyze the samples by reverse-phase HPLC. A suitable mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Monitor the peak area of the starting material at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time to determine the first-order rate constant for hydrolysis at each pH.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable precursor for a variety of molecular scaffolds of interest in drug discovery.
-
Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic starting point for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.[8] The presence of the trifluoromethyl group can impart desirable properties to the resulting heterocyclic products.
-
Fluorinated Building Blocks: This compound can serve as a platform for the synthesis of more complex fluorinated molecules. The ester groups can be differentiated or converted to other functionalities, and the α-position can be further functionalized.
-
Pro-drugs and Bioisosteres: The ester groups can be modified to create pro-drugs that release an active carboxylic acid in vivo. The trifluoroacetyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.
Conclusion
This compound is a highly functionalized molecule with a rich and predictable chemical reactivity. Its behavior is dominated by the interplay between the β-keto ester and the trifluoroacetyl group, leading to a strong preference for the enol tautomer and distinct electrophilic and nucleophilic centers. While stable under neutral and mildly acidic conditions, it is susceptible to hydrolysis, particularly under basic conditions. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its successful application as a versatile building block in the synthesis of novel fluorinated compounds for the pharmaceutical and broader chemical industries.
References
- Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786.
- ResearchGate. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
- Dekant, W. (1996). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. PubMed.
- Jespers, L. D. (2014). The Many Roles for Fluorine in Medicinal Chemistry.
- KISTI. (2006). [논문]Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.
- ResearchGate. (n.d.).
- Gomez-Bengoa, E., & Tenza, A. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Prakash, G. K. S., & Mathew, T. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.
- Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
- Grokipedia. (n.d.).
- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
- Barker, T. J., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.
- ChemicalBook. (n.d.).
- Synerzine. (2018).
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Ataman Kimya. (n.d.).
- Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- MedChemExpress. (n.d.).
- Studylib. (n.d.). Heterocyclic Chemistry part2.
- Hu, J., & Zhang, W. (2011). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
- Royal Society of Chemistry. (2021).
- ResearchGate. (2002).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones / Journal of Fluorine Chemistry, 2006 [sci-hub.st]
- 5. [논문]Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones [scienceon.kisti.re.kr]
- 6. mdpi.com [mdpi.com]
- 7. synerzine.com [synerzine.com]
- 8. uwindsor.ca [uwindsor.ca]
The Strategic Role of Diethyl 2-(2,2,2-trifluoroacetyl)succinate in Modern Organofluorine Chemistry
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a detailed examination of Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a versatile and highly reactive building block, elucidating its synthesis, key reactivity patterns, and its pivotal role in the construction of complex trifluoromethyl-containing heterocyclic scaffolds. We will provide field-proven insights into its application, focusing on the synthesis of trifluoromethylated pyridazines, supported by detailed mechanistic discussions, step-by-step experimental protocols, and comprehensive references to authoritative literature.
The Imperative for Trifluoromethylated Building Blocks
In drug discovery, the substitution of a hydrogen atom or a methyl group with a trifluoromethyl group is a well-established strategy for optimizing lead compounds.[3][4] The CF3 group's strong electron-withdrawing nature and high lipophilicity can drastically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This has driven significant demand for versatile chemical intermediates that allow for the efficient and reliable introduction of the CF3 moiety into diverse molecular architectures.[2][5] this compound (CAS No: 94633-25-7) has emerged as a particularly valuable synthon due to its unique combination of functional groups: a highly electrophilic trifluoroacetyl ketone and two modifiable ester groups on a succinate backbone.
Physicochemical Properties
A clear understanding of the physical and spectral properties of this key intermediate is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C10H13F3O5 | [6] |
| Molecular Weight | 270.2 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | Not readily available; requires reduced pressure. | |
| Density | ~1.3 g/cm³ (Predicted) | |
| ¹⁹F NMR (CDCl₃) | Chemical shift relative to CCl₃F | [6] |
| InChIKey | VFUJVMLDXHUHOP-UHFFFAOYSA-N | [6] |
Synthesis and Core Reactivity
The utility of this compound stems from its inherent reactivity, which is dictated by its 1,3-dicarbonyl-like structure. It is typically synthesized via a Claisen-type condensation between diethyl succinate and an activated trifluoroacetic acid derivative, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide.
The molecule's reactivity is centered around several key features, making it a versatile precursor for a variety of chemical transformations.
Caption: Key reactive sites of this compound.
Causality of Reactivity:
-
Trifluoroacetyl Group: The powerful electron-withdrawing effect of the three fluorine atoms renders the adjacent carbonyl carbon exceptionally electrophilic. This site is the primary target for nucleophiles, initiating cyclocondensation reactions that are often regioselective.
-
α-Proton: The proton on the carbon between the two carbonyl groups is significantly acidic, allowing for easy deprotonation to form a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.
-
Ester Groups: The two diethyl ester functionalities can be hydrolyzed to the corresponding carboxylic acids or transesterified. They play a crucial role in the final structure of the heterocyclic products and offer further handles for chemical modification.
Core Application: Synthesis of Trifluoromethylated Pyridazines
A primary and high-impact application of this compound is the synthesis of 4-trifluoromethyl-substituted pyridazines.[8] Pyridazine scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a CF3 group onto this privileged heterocycle is a powerful strategy for developing novel therapeutic agents.
The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives. The mechanism involves an initial, regioselective attack of a hydrazine nitrogen atom on the more electrophilic trifluoroacetyl carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyridazine ring.
Caption: General workflow for pyridazine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-4-yl)acetate
This protocol is a representative example adapted from established methodologies for the reaction of β-ketoesters with hydrazines.[9][10]
Self-Validating System: This protocol includes checkpoints for reaction monitoring and clear purification steps to ensure the isolation of the target compound with high purity, verifiable by standard analytical techniques (NMR, MS, m.p.).
-
Reagent Preparation & Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 2.70 g, 10 mmol).
-
Add ethanol (20 mL) as the solvent. The choice of a protic solvent like ethanol is crucial as it facilitates proton transfer steps during the condensation and helps solubilize the reactants.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Reaction Execution:
-
Slowly add hydrazine hydrate (1.1 eq, e.g., 0.55 mL, 11 mmol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Causality: Using a slight excess of hydrazine ensures the complete consumption of the limiting succinate starting material.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1), observing the disappearance of the starting material spot.
-
-
Product Isolation (Workup):
-
After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product as a crystalline solid.
-
Dry the purified product under vacuum.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point to confirm its structure and purity. The expected product is the cyclized pyridazinone, a key intermediate for further derivatization.
-
Broader Synthetic Utility and Future Outlook
While the synthesis of pyridazines is a prominent application, the reactivity of this compound extends to the construction of other important heterocyclic systems. By varying the dinucleophile, one can access:
-
Pyrazoles: Reaction with substituted hydrazines.
-
Pyrimidines: Reaction with amidines or urea.
-
Isoxazoles: Reaction with hydroxylamine.
Furthermore, the potential for enantioselective transformations of the succinate backbone prior to or after cyclization opens avenues for the synthesis of chiral, trifluoromethylated heterocycles, which are highly sought after in drug development.[11][12][13]
Conclusion
This compound is a powerful and versatile building block in the organofluorine chemist's toolkit. Its well-defined reactivity, centered on the highly electrophilic trifluoroacetyl group, provides a reliable and efficient entry point to a wide array of trifluoromethyl-substituted heterocycles.[14][15] The straightforward synthesis of medicinally relevant pyridazines highlights its strategic importance. As the demand for complex fluorinated molecules continues to grow, particularly in the pharmaceutical and agrochemical sectors, the utility of expertly designed synthons like this compound will undoubtedly continue to expand, enabling the discovery and development of next-generation chemical entities.
References
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). ANGENE. Retrieved January 17, 2026, from [Link]
-
The Versatility of Trifluoromethylated Building Blocks: Applications of 2-Bromo-3,3,3-trifluoropropene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 17, 2026, from [Link]
-
Fluorinated Building Blocks. (2020). Halocarbon Life Sciences. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
-
Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines. (1972). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Diethyl 2-trifluoroacetylsuccinate. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). Crysdot LLC. Retrieved January 17, 2026, from [Link]
-
Trifluoromethylated Heterocycles. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1998). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
- 8. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 2-(2,2,2-trifluoroacetyl)succinate (CAS 94633-25-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-(2,2,2-trifluoroacetyl)succinate (CAS 94633-25-7), a fluorinated organic compound with potential applications in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this guide synthesizes existing information, draws logical inferences from the chemistry of related compounds, and outlines potential research directions. We will delve into its chemical properties, plausible synthetic routes, and explore its potential as a valuable building block or active agent, particularly in the context of enzyme inhibition. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar trifluoromethyl ketone-containing molecules.
Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity. Trifluoromethyl ketones (TFMKs) represent a unique class of fluorinated compounds that have garnered significant interest as versatile intermediates and potent bioactive molecules. Their electrophilic carbonyl carbon, activated by the adjacent trifluoromethyl group, makes them susceptible to nucleophilic attack, a property that is central to their biological activity. TFMKs are well-established as mimics of the tetrahedral transition state of amide and ester hydrolysis, making them potent inhibitors of various hydrolases, including proteases and esterases. This inhibitory mechanism is a cornerstone of their potential therapeutic applications.
This compound, the subject of this guide, incorporates this key TFMK functionality within a succinate scaffold, presenting a unique combination of chemical features that warrant further investigation for applications in drug discovery.
Physicochemical Properties of this compound
Based on its chemical structure, several key physicochemical properties can be predicted for this compound. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 94633-25-7 | |
| Chemical Name | This compound | |
| Molecular Formula | C₁₀H₁₃F₃O₅ | Arctom |
| Molecular Weight | 270.20 g/mol | Arctom |
| Appearance | Colorless liquid (predicted) | |
| Storage | Room temperature | |
| SMILES | CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | Arctom |
Note: Some properties are predicted based on the chemical structure and data from suppliers, as extensive experimental data is not publicly available.
Synthesis of this compound: Plausible Synthetic Strategies
General Approaches to Trifluoromethyl Ketone Synthesis from Esters
The synthesis of TFMKs from esters is a common transformation in organic chemistry. These methods typically involve the nucleophilic addition of a trifluoromethyl group to an ester or the acylation of a nucleophile with a trifluoroacetylating agent.
Proposed Synthetic Pathway
A plausible and efficient route to this compound would likely involve the acylation of the enolate of diethyl succinate with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Enolate Formation: To a solution of diethyl succinate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) would be added dropwise to generate the corresponding enolate. The choice of base is critical to ensure complete deprotonation without competing nucleophilic attack on the ester functionalities.
-
Trifluoroacetylation: A trifluoroacetylating agent, such as ethyl trifluoroacetate, would then be added to the enolate solution. The reaction would proceed via nucleophilic acyl substitution, where the enolate attacks the carbonyl carbon of the trifluoroacetylating agent.
-
Quenching and Work-up: The reaction would be quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The organic product would then be extracted into an organic solvent, washed, dried, and purified, likely by column chromatography, to yield the desired this compound.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dominated by the electrophilic nature of the trifluoromethyl ketone and the presence of two ester groups.
Reactivity of the Trifluoromethyl Ketone Moiety
The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to attack by a wide range of nucleophiles, including water, alcohols, and the side chains of amino acid residues in enzymes. This reactivity is the basis for its potential as an enzyme inhibitor.
Caption: Reactivity of the trifluoromethyl ketone and its role in enzyme inhibition.
Potential as an Enzyme Inhibitor
Trifluoromethyl ketones are known to be potent inhibitors of serine, cysteine, and aspartyl proteases, as well as other hydrolases. The ketone group can react with a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) to form a stable hemiacetal or hemiketal adduct. This covalent modification effectively inactivates the enzyme. Given this, this compound could be investigated as an inhibitor of enzymes involved in disease pathways.
Experimental Protocol: Enzyme Inhibition Assay
A standard protocol to evaluate the inhibitory potential of this compound against a target enzyme (e.g., a protease) would involve:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate at known concentrations in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay: In a microplate, combine the enzyme solution with varying concentrations of the inhibitor and pre-incubate for a defined period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The Succinate Moiety: A Link to Cellular Metabolism
The diethyl succinate backbone of the molecule is also of interest. Succinate is a key intermediate in the Krebs (TCA) cycle, a central metabolic pathway. The ester groups of this compound could potentially be hydrolyzed by intracellular esterases, releasing the trifluoroacetylated succinate derivative. This could lead to interactions with enzymes of the TCA cycle or other metabolic pathways. For example, it could potentially act as an inhibitor of succinate dehydrogenase (Complex II) of the electron transport chain.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals corresponding to the two ethyl groups (a triplet and a quartet for each), and signals for the diastereotopic methylene protons and the methine proton of the succinate backbone.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the esters and the trifluoromethyl ketone, the carbon bearing the trifluoromethyl group (likely split by fluorine), and the carbons of the ethyl and succinate moieties.
-
¹⁹F NMR: A single peak (a singlet) would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. The C-F stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups and the trifluoroacetyl group.
Suppliers
This compound is available from several chemical suppliers as a research chemical. Researchers should inquire directly with these suppliers for detailed technical data sheets, including purity and any available analytical data.
-
Arctom
-
Crysdot LLC
Conclusion and Future Directions
This compound is a fascinating molecule with significant, yet largely unexplored, potential in the field of drug discovery. Its trifluoromethyl ketone functionality strongly suggests its utility as a potential enzyme inhibitor, while the succinate backbone provides a link to cellular metabolism.
Future research should focus on:
-
Development and publication of a detailed, optimized synthetic protocol.
-
Full spectroscopic characterization (NMR, IR, MS) to confirm its structure and purity.
-
Screening against a panel of relevant enzymes, particularly hydrolases and enzymes of the TCA cycle.
-
In vitro and in cell-based assays to evaluate its biological activity and mechanism of action.
This in-depth technical guide, while highlighting the current scarcity of public data, provides a solid foundation and a clear roadmap for researchers to unlock the full potential of this compound.
References
An In-Depth Technical Guide to Diethyl 2-(2,2,2-trifluoroacetyl)succinate: Molecular Structure, Properties, and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
As a Senior Application Scientist, it is imperative to preface this technical guide by acknowledging the current landscape of publicly available information regarding Diethyl 2-(2,2,2-trifluoroacetyl)succinate. While this molecule holds potential as a versatile building block in synthetic and medicinal chemistry, it remains a niche compound with limited detailed characterization in peer-reviewed literature and comprehensive public databases. This guide, therefore, aims to consolidate the available information, provide expert insights into its structural features and potential reactivity, and outline a scientifically grounded, hypothetical protocol for its synthesis and characterization. The methodologies and discussions presented herein are based on established principles of organic chemistry and are intended to serve as a foundational resource for researchers embarking on the study of this and related fluorinated compounds.
Molecular Identity and Structural Elucidation
Molecular Formula: C₁₀H₁₃F₃O₅
Molecular Weight: 270.20 g/mol
CAS Number: 94633-25-7
InChIKey: VFUJVMLDXHUHOP-UHFFFAOYSA-N
The molecular structure of this compound reveals a fascinating combination of functionalities that underpin its potential utility. The core of the molecule is a succinate backbone, specifically a diethyl ester. This is functionalized at the α-position with a trifluoroacetyl group, a potent electron-withdrawing moiety.
Key Structural Features:
-
Diethyl Succinate Core: Provides a four-carbon chain with two ester groups, offering multiple points for further chemical modification.
-
Trifluoroacetyl Group (-COCF₃): This group is of paramount importance. The high electronegativity of the three fluorine atoms significantly influences the electronic properties of the adjacent carbonyl group and the overall molecule. This can enhance reactivity at the acetyl carbonyl and increase the acidity of the α-proton.
-
β-Ketoester Moiety: The arrangement of the trifluoroacetyl group and the adjacent ester group creates a β-ketoester system. This is a classic functional group in organic synthesis, known for its versatile reactivity.
A 2D representation of the molecular structure is provided below:
Physicochemical Properties and Data Summary
Due to the limited availability of experimentally determined data, many of the physicochemical properties are predicted based on the structure. The following table summarizes known and predicted data for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₃F₃O₅ | - |
| Molecular Weight | 270.20 g/mol | - |
| CAS Number | 94633-25-7 | - |
| Appearance | Likely a colorless to pale yellow liquid | Predicted |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | Predicted |
Synthetic Strategy: A Guided Protocol
The synthesis of this compound can be approached through a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This strategy involves the reaction of a succinate ester with a trifluoroacetylating agent in the presence of a suitable base.
Underlying Principles of the Claisen Condensation
The Claisen condensation is a base-mediated reaction between two esters (or an ester and a carbonyl compound) to form a β-keto ester or a β-diketone. The key steps involve the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. A subsequent elimination of an alkoxide group yields the β-keto ester. The choice of base is critical; it must be strong enough to deprotonate the ester but should not promote competing reactions such as saponification. Sodium ethoxide is a common choice when working with ethyl esters, as any transesterification that occurs does not change the product.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on established chemical principles. It should be performed by a qualified chemist in a suitable laboratory with all appropriate safety precautions.
Materials:
-
Diethyl succinate
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous ethanol (or prepare it in situ by carefully dissolving sodium metal in anhydrous ethanol). Dilute with anhydrous diethyl ether or THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add diethyl succinate to the cooled base solution via the dropping funnel. After the addition is complete, add ethyl trifluoroacetate dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of ethyl trifluoroacetate, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of the molecule. Actual experimental data would be required for definitive characterization.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Triplet (δ ~1.2-1.3 ppm, 6H): Corresponding to the two methyl groups of the ethyl esters.
-
Multiplet (δ ~2.8-3.2 ppm, 2H): Corresponding to the methylene group of the succinate backbone.
-
Multiplet (δ ~4.1-4.3 ppm, 5H): Comprising the two methylene groups of the ethyl esters and the methine proton at the α-position. The methine proton is expected to be a complex multiplet due to coupling with the adjacent methylene group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~14 ppm: Methyl carbons of the ethyl esters.
-
δ ~30-35 ppm: Methylene carbon of the succinate backbone.
-
δ ~50-55 ppm: Methine carbon at the α-position.
-
δ ~61-63 ppm: Methylene carbons of the ethyl esters.
-
Quartet (δ ~115-120 ppm, J ≈ 290 Hz): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.
-
δ ~168-172 ppm: Carbonyl carbons of the ester groups.
-
Quartet (δ ~185-190 ppm, J ≈ 35 Hz): Carbonyl carbon of the trifluoroacetyl group.
IR (Infrared) Spectroscopy:
-
~1740-1750 cm⁻¹: Strong C=O stretching vibration for the ester carbonyls.
-
~1710-1720 cm⁻¹: Strong C=O stretching vibration for the keto carbonyl.
-
~1100-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~2900-3000 cm⁻¹: C-H stretching vibrations.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 270. Subsequent fragmentation patterns would likely involve the loss of ethoxy groups (-OEt), the trifluoroacetyl group (-COCF₃), and other characteristic fragments.
Applications in Drug Development and Medicinal Chemistry
While specific applications of this compound in drug development are not well-documented, its structural motifs suggest several potential uses as a versatile building block.
-
Synthesis of Fluorinated Heterocycles: The β-ketoester functionality is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with dinucleophiles. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
-
Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor for various hydrolases, such as proteases and esterases. The succinate backbone could be further functionalized to target specific enzyme active sites.
-
Pro-drugs: The ester groups can be hydrolyzed in vivo to release a more active carboxylic acid form of a drug. This pro-drug strategy is often employed to improve the pharmacokinetic properties of a compound.
Logical Relationship Diagram:
Caption: Potential applications derived from the molecule's key structural features.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion and Future Outlook
This compound represents a chemical entity with significant, yet largely untapped, potential in the fields of organic synthesis and drug discovery. Its unique combination of a reactive β-ketoester system and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for the construction of complex, fluorinated molecules. While the current body of literature on this specific compound is sparse, the foundational principles of organic chemistry provide a clear roadmap for its synthesis, characterization, and potential applications. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into the chemistry and biological activity of this promising molecule. As more data becomes available, a more complete and experimentally validated picture of this compound will undoubtedly emerge.
References
Due to the limited availability of specific literature for this compound, this section provides references to general and related concepts discussed in the guide.
- Claisen Condensation: For a general overview of the Claisen condensation reaction mechanism and its applications, please refer to standard organic chemistry textbooks such as: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Fluorine in Medicinal Chemistry: For an understanding of the role of fluorine in drug design, the following review is a valuable resource
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
-
β-Ketoesters in Synthesis: For the utility of β-ketoesters as synthetic building blocks, please consult comprehensive organic synthesis resources.
-
Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). LiHMDS-Mediated Cross-Coupling of Amides with Esters for the Synthesis of β-Ketoesters. The Journal of Organic Chemistry, 86(8), 5943–5953. [Link]
-
Diethyl 2-(2,2,2-trifluoroacetyl)succinate synthesis from diethyl succinate
An In-depth Technical Guide to the Synthesis of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable fluorinated β-keto ester, through the crossed Claisen condensation of diethyl succinate and ethyl trifluoroacetate. Addressed to researchers, chemists, and professionals in drug development, this document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and discusses critical parameters for process optimization. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the successful laboratory-scale synthesis and characterization of this important chemical intermediate.
Introduction: The Significance of Trifluoromethylated β-Keto Esters
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantageous effects attributed to fluorination. Consequently, trifluoromethylated (CF₃) compounds are of immense interest in pharmaceutical and agrochemical research.
This compound belongs to the class of β-keto esters, which are exceptionally versatile building blocks in organic synthesis. The presence of the highly electrophilic trifluoroacetyl group, combined with the dual ester functionalities, makes this molecule a potent precursor for creating complex heterocyclic compounds and other novel chemical entities. This guide provides the foundational knowledge to synthesize this valuable reagent efficiently and reliably.
Theoretical Foundation: The Crossed Claisen Condensation
The synthesis is achieved via a crossed Claisen condensation, a carbon-carbon bond-forming reaction between two different esters in the presence of a strong base.[1]
Core Principles:
-
Nucleophile and Electrophile: The reaction requires one ester that can be deprotonated at its α-carbon to form a nucleophilic enolate (the "donor") and a second ester that acts as an electrophilic acylating agent (the "acceptor").[2][3] In this synthesis, diethyl succinate serves as the enolate donor, while ethyl trifluoroacetate is the acyl acceptor.
-
The Role of the Base: A strong base is required to generate the ester enolate. The base must be carefully chosen to avoid side reactions. Sodium ethoxide (NaOEt) is the ideal choice when using ethyl esters, as it prevents transesterification, a process where the alkoxy group of the ester is exchanged with the alkoxide of the base.[4] Using a base like sodium methoxide would lead to a mixture of ethyl and methyl esters.
-
Thermodynamic Driving Force: The Claisen condensation is a series of equilibrium steps.[4] The final step, the deprotonation of the newly formed β-keto ester, is thermodynamically highly favorable because the resulting enolate is resonance-stabilized by two adjacent carbonyl groups.[5] This irreversible acid-base reaction drives the entire sequence to completion, which is why a stoichiometric equivalent of base, rather than a catalytic amount, is necessary.[6]
Reaction Mechanism
The synthesis proceeds through a well-defined, multi-step mechanism.
Step 1: Enolate Formation The ethoxide ion (⁻OEt) removes an acidic α-proton from diethyl succinate to form a resonance-stabilized ester enolate.
Step 2: Nucleophilic Attack The diethyl succinate enolate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate.
Step 3: Reformation of Carbonyl and Elimination The tetrahedral intermediate is unstable and collapses. The C=O bond is reformed, leading to the elimination of an ethoxide ion as a leaving group. This yields the desired β-keto ester product.
Step 4: Deprotonation of the Product The product, this compound, is more acidic than the starting ester or ethanol. The ethoxide ion present in the mixture rapidly deprotonates it at the carbon between the two carbonyl groups, forming a highly stable enolate. This is the key irreversible step that drives the reaction to completion.[4]
Step 5: Acidic Workup A final workup with a mild acid (e.g., dilute aqueous HCl or H₂SO₄) is performed to neutralize the reaction mixture and protonate the product enolate, yielding the final neutral this compound.[1]
Caption: Reaction mechanism for the crossed Claisen condensation.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried to prevent quenching the base.
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Equipment:
-
Reagents: Diethyl succinate, ethyl trifluoroacetate, sodium ethoxide (or clean sodium metal), anhydrous ethanol, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, dilute hydrochloric acid.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, reflux condenser with drying tube, nitrogen inlet, addition funnel, ice bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
-
Preparation: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet and a drying tube, and an addition funnel. Ensure the entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen.
-
Base Addition: To the flask, add 100 mL of anhydrous ethanol followed by the cautious addition of 5.75 g (0.25 mol) of clean sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide. Alternatively, use a commercially prepared solution of sodium ethoxide.
-
Addition of Diethyl Succinate: Once the sodium has fully dissolved and the solution has cooled, add 43.5 g (0.25 mol) of diethyl succinate via the addition funnel over 15 minutes with stirring.[7]
-
Addition of Ethyl Trifluoroacetate: Cool the reaction mixture in an ice bath. Slowly add 35.5 g (0.25 mol) of ethyl trifluoroacetate dropwise from the addition funnel over 1 hour, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction mixture will likely become a thick slurry.
-
Workup and Quenching: Pour the reaction mixture slowly into a beaker containing 250 mL of crushed ice and 25 mL of concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Process Optimization and Troubleshooting
-
Anhydrous Conditions: The success of the reaction is critically dependent on the exclusion of water, which would consume the sodium ethoxide base and hydrolyze the esters. Ensure all solvents are anhydrous and glassware is thoroughly dried.
-
Base Selection: While sodium ethoxide is ideal, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used.[5] NaH offers the advantage of not participating in transesterification but requires careful handling. LDA is extremely strong but may not be necessary given the reactivity of ethyl trifluoroacetate.[1]
-
Temperature Control: The initial addition of ethyl trifluoroacetate is exothermic. Maintaining a low temperature during this step minimizes potential side reactions, such as self-condensation of the diethyl succinate.
-
Low Yield: If yields are low, verify the quality and stoichiometry of the base. Incomplete reaction of sodium or absorption of atmospheric moisture are common culprits. Also, ensure the acidic workup is sufficient to fully protonate the product enolate before extraction.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₃F₃O₅ | [8] |
| Molecular Weight | 270.2 g/mol | [8] |
| Appearance | Colorless Liquid | N/A |
| ¹³C NMR (CDCl₃) | Peaks corresponding to carbonyls, CF₃, and ethyl groups. | [8] |
| ¹⁹F NMR (CDCl₃) | A characteristic singlet for the CF₃ group. | [9] |
| Mass Spec (Exact Mass) | 270.071508 g/mol | [8] |
Conclusion
The synthesis of this compound via a crossed Claisen condensation is a robust and reliable method for producing this valuable fluorinated building block. A thorough understanding of the reaction mechanism, particularly the role of the base and the thermodynamic driving force, is essential for success. By adhering to the detailed experimental protocol and considering the key optimization parameters outlined in this guide, researchers can confidently and efficiently synthesize this compound for application in drug discovery, materials science, and advanced organic synthesis.
References
-
Wikipedia. Claisen condensation. [Link]
-
Singh, R. (2017). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Taylor, S. L., Forbus, Jr., T. R., & Martin, J. C. Trifloroacetyl triflate. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. Diethyl Succinate. PubChem Compound Database. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Wiley. Diethyl 2-trifluoroacetylsuccinate. SpectraBase. [Link]
-
Wiley. Diethyl 2-trifluoroacetylsuccinate - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
- University of Basrah.
-
National Center for Biotechnology Information. Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate. PubChem Compound Database. [Link]
-
Wikipedia. Diethyl succinate. [Link]
-
Zurqiyah, A. & Castro, C. E. REDUCTION OF CONJUGATED ALKENES WITH CHROMIUM(II) SULFATE: DIETHYL SUCCINATE. Organic Syntheses Procedure. [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]
-
Reddit user discussion on diethyl succinate as an enolate source. r/Mcat. [Link]
-
Zhang, Y., et al. (2020). Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. ResearchGate. [Link]
-
Chem Help ASAP. (2020). Claisen condensation of esters. [Link]
-
HighChem LLC. Diethyl succinate. mzCloud. [Link]
-
Ferlin, F., et al. (2020). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Adkins, H., Isbell, N., & Wojcik, B. ethyl acetosuccinate. Organic Syntheses Procedure. [Link]
- Google Patents.
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]
-
Wallace, C. (2023). Crossed Claisen Condensation - EASY!. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl succinate - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
A Technical Guide to the Trifluoroacetylation of Diethyl Succinate: Mechanism and Methodology
Abstract
This technical guide provides an in-depth examination of the trifluoroacetylation of diethyl succinate, a critical transformation for synthesizing valuable fluorinated building blocks in drug discovery and materials science. The core of this reaction is a mixed Claisen condensation between diethyl succinate and an activated trifluoroacetyl source, typically ethyl trifluoroacetate, facilitated by a strong base. We will deconstruct the underlying mechanism, analyze the critical roles of each reagent, present a validated experimental protocol, and discuss the interpretation of key analytical data. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.
Introduction: The Significance of Trifluoroacetylation
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoroacetyl group (-COCF₃) in particular is a key pharmacophore. Its strong electron-withdrawing nature makes it a valuable synthon for creating complex heterocyclic compounds and other molecular scaffolds.
Diethyl succinate serves as a versatile C4 building block. Its trifluoroacetylation yields diethyl 2-trifluoroacetylsuccinate, a β-keto ester ripe for further chemical modification. The reaction is a classic example of a mixed Claisen condensation , a carbon-carbon bond-forming reaction between two different esters.[1][2]
The Core Mechanism: A Step-by-Step Deconstruction
The trifluoroacetylation of diethyl succinate proceeds via a base-catalyzed Claisen condensation mechanism.[3] The overall transformation involves the acylation of the α-carbon of diethyl succinate by ethyl trifluoroacetate.
Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-proton from diethyl succinate by a strong base, such as sodium ethoxide (NaOEt).[4] This creates a resonance-stabilized enolate anion, which is the key nucleophile in this reaction. The choice of base is critical; it must be strong enough to deprotonate the ester but should not interfere with the reaction through competing nucleophilic substitution.[1][5]
Step 2: Nucleophilic Attack The newly formed enolate anion attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This step is the core carbon-carbon bond-forming event and results in a tetrahedral intermediate.
Step 3: Reformation of the Carbonyl & Leaving Group Departure The unstable tetrahedral intermediate rapidly collapses. It reforms the carbonyl double bond and expels the ethoxide ion (-OEt) as a leaving group. This acyl substitution is characteristic of Claisen condensations, distinguishing them from aldol condensations where the intermediate is typically protonated.[6]
Step 4: Deprotonation of the β-Keto Ester (The Driving Force) The product, diethyl 2-trifluoroacetylsuccinate, is a β-dicarbonyl compound. The methylene proton situated between the two carbonyl groups is now significantly more acidic than the α-protons of the starting diethyl succinate. The ethoxide ion generated in the previous step immediately deprotonates this position. This final deprotonation step is thermodynamically highly favorable, as it forms a highly resonance-stabilized enolate. This irreversible step is the primary driving force that pulls the entire reaction equilibrium towards the product.[1][2] This is why a stoichiometric amount of base, rather than a catalytic amount, is required.
Step 5: Acidic Workup In the final stage, an aqueous acid (e.g., dilute sulfuric or hydrochloric acid) is added to neutralize the reaction mixture.[1] This protonates the stabilized enolate, yielding the final diethyl 2-trifluoroacetylsuccinate product and neutralizing any remaining base.[1][7]
Mechanistic Pathway Diagram
Caption: The five-step mechanism of the Claisen condensation for trifluoroacetylation.
Key Reagents and Their Influence
-
Substrate (Diethyl Succinate): As the enolizable ester, it must possess at least one α-hydrogen to be deprotonated.[1]
-
Acylating Agent (Ethyl Trifluoroacetate): This is the electrophilic partner. The strong inductive effect of the -CF₃ group makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Base (Sodium Ethoxide): The choice of NaOEt is strategic. Using the same alkoxide as the ester's alkoxy group (ethoxide) prevents transesterification, a potential side reaction if a different alkoxide like sodium methoxide were used.[5] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used and may increase yields, but NaOEt is often sufficient and cost-effective.[2]
-
Solvent (Anhydrous Ethanol/Ether): The reaction must be conducted under anhydrous (dry) conditions. Any water present would quench the strong base and the enolate intermediate, halting the reaction. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base.
Validated Experimental Protocol
This protocol provides a generalized, self-validating methodology. Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Workflow Overview
Caption: A streamlined workflow for the synthesis of diethyl 2-trifluoroacetylsuccinate.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried to remove any traces of water. Assemble the reaction apparatus (e.g., a three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet). Purge the system with an inert gas like nitrogen or argon.
-
Base and Substrate Addition: To the reaction flask, add anhydrous ethanol. Carefully add sodium ethoxide. Stir the mixture until the base is fully dissolved. Cool the solution in an ice bath (0 °C).
-
Enolate Formation: Slowly add diethyl succinate to the cooled base solution via the dropping funnel over 15-20 minutes. A color change or slight warming may be observed, indicating enolate formation.
-
Trifluoroacetylation: While maintaining the temperature at 0 °C, add ethyl trifluoroacetate (ETFA) dropwise from the dropping funnel. This addition should be slow to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for several hours (e.g., 12-18 hours) to ensure the reaction goes to completion.
-
Acidic Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add dilute aqueous acid (e.g., 10% H₂SO₄) until the solution is acidic (test with pH paper). This step neutralizes the reaction and protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography.
Data Analysis and Characterization
The final product, diethyl 2-trifluoroacetylsuccinate, can be characterized using standard analytical techniques.
| Property | Typical Value/Observation | Purpose |
| Molecular Weight | 270.20 g/mol | Confirms the mass of the desired product (C₁₀H₁₃F₃O₅).[8] |
| Boiling Point | Varies with pressure (e.g., ~95-100 °C at ~10 mmHg) | A key physical constant for identification and purification by distillation. |
| ¹H NMR | Shows characteristic ethyl ester signals (triplets and quartets), and signals for the succinate backbone protons. The methine proton (CH) alpha to both carbonyls will be a distinct signal. | Confirms the proton environment and structural integrity. |
| ¹⁹F NMR | A sharp singlet around -75 to -80 ppm (relative to CCl₃F) is characteristic of the -CF₃ group.[9] | Unambiguously confirms the presence and chemical environment of the trifluoromethyl group. |
| ¹³C NMR | Will show distinct signals for the two ester carbonyls and the ketone carbonyl, in addition to the aliphatic carbons. | Provides a carbon skeleton map of the molecule. |
| IR Spectroscopy | Strong C=O stretching frequencies around 1720-1760 cm⁻¹ for the ketone and ester groups. | Confirms the presence of the key functional groups. |
Conclusion
The trifluoroacetylation of diethyl succinate is a robust and reliable application of the Claisen condensation, providing a direct route to a highly functionalized β-keto ester. A thorough understanding of the five-step mechanism, particularly the role of the stoichiometric base in driving the reaction to completion, is crucial for successful synthesis. By carefully controlling reaction conditions, especially maintaining an anhydrous environment, and selecting the appropriate base, researchers can achieve high yields of this valuable synthetic intermediate, paving the way for further innovations in medicinal chemistry and materials science.
References
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]
-
Fiveable. The Claisen Condensation Reaction | Organic Chemistry Class Notes. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
SpectraBase. Diethyl 2-trifluoroacetylsuccinate. [Link]
-
SpectraBase. Diethyl 2-trifluoroacetylsuccinate - 19F NMR. [Link]
-
Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
-
ResearchGate. (2019). Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. [Link]
-
Yale Chemistry Department. The Claisen Condensation. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]
-
Sieroń, L., et al. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. The Journal of organic chemistry, 79(5), 2035–2043. [Link]
-
PubChem. Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate. [Link]
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
Methodological & Application
Protocol for the Regioselective Synthesis of Trifluoromethyl-Substituted Pyrazoles via Cyclocondensation using Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Application Note: A-PZ-TFMS-001
Introduction: The Significance of Trifluoromethyl-Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[2] The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrazole ring has emerged as a powerful tactic in drug development.[3] The CF3 moiety often enhances critical pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This application note provides a detailed protocol for the synthesis of trifluoromethyl-substituted pyrazoles, leveraging the reactivity of diethyl 2-(2,2,2-trifluoroacetyl)succinate as a versatile 1,3-dicarbonyl precursor.
The described method is a variation of the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] The choice of this compound is deliberate; the strong electron-withdrawing nature of the trifluoroacetyl group dictates the regioselectivity of the initial nucleophilic attack by hydrazine, offering a predictable route to specifically substituted pyrazole products. This protocol is designed for researchers and scientists in drug development seeking a reliable and scalable method for accessing this important class of molecules.
Reaction Scheme & Mechanism
The synthesis proceeds via a cyclocondensation reaction between this compound and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in the presence of an acid catalyst.
Reaction:
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the dicarbonyl starting material. Due to the strong electron-withdrawing effect of the trifluoromethyl group, the carbonyl carbon of the trifluoroacetyl moiety is more electrophilic and, therefore, more susceptible to nucleophilic attack. This initial attack is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9] The use of an acid catalyst facilitates both the initial imine formation and the final dehydration step.[7]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of ethyl 5-(trifluoromethyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| This compound | 10250-70-1 | 270.20 | 2.70 g (10 mmol) | Starting material.[10] |
| Hydrazine hydrate (64% solution) | 7803-57-8 | 50.06 | ~0.6 mL (~12 mmol) | Corrosive and toxic. Handle with care. |
| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL | Reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL | Acid catalyst. |
| Diethyl ether | 60-29-7 | 74.12 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | 144-55-9 | 84.01 | As needed | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.70 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
Addition of Catalyst: To the stirred solution, add 0.5 mL of glacial acetic acid.
-
Addition of Hydrazine: Slowly add ~0.6 mL (12 mmol) of hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).
-
Work-up - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Work-up - Neutralization and Washing: Carefully wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Subsequently, wash with 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure ethyl 5-(trifluoromethyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
Workflow and Data Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of trifluoromethyl-substituted pyrazoles.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% (after purification) |
| Appearance | White to off-white solid |
| Melting Point | Specific to the final product; a sharp melting range indicates high purity.[5] |
| ¹H NMR | Characteristic peaks for the pyrazole ring proton, ethyl ester protons, and potentially the N-H proton. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| ¹³C NMR | Signals corresponding to the pyrazole ring carbons, the ester carbonyl, and the carbon of the CF₃ group.[11] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass of the product. |
Discussion and Key Considerations
-
Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two regioisomers.[8][12] In this protocol, the high electrophilicity of the trifluoroacetyl carbonyl group strongly directs the initial attack of the hydrazine, leading to a high degree of regioselectivity for the desired 5-trifluoromethylpyrazole isomer.[13]
-
Choice of Hydrazine: While this protocol uses hydrazine hydrate, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be employed to synthesize N-substituted pyrazoles. The choice of hydrazine will influence the reaction kinetics and may require optimization of the reaction conditions.
-
Solvent Effects: Ethanol is a common and effective solvent for this reaction. However, in some cases, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation.[13]
-
Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Conclusion
This application note details a robust and reliable protocol for the synthesis of trifluoromethyl-substituted pyrazoles using this compound. The method offers high regioselectivity and good yields, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The resulting pyrazole scaffold can be further functionalized to generate a diverse library of compounds for biological screening. The incorporation of the trifluoromethyl group is a key strategy for enhancing the drug-like properties of bioactive molecules, and this protocol provides a straightforward entry into this important chemical space.[3][14]
References
- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23).
- Name-Reaction.com. Knorr pyrazole synthesis.
- Feron, O., & Ravez, S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(23), 5569.
- Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2135-2155.
- MDPI. (2020).
- YouTube. (2019). synthesis of pyrazoles.
- Benchchem. (2025). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.
- MDPI. (2022).
- ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 355-435.
- Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Benchchem. (n.d.). physical properties of trifluoromethyl-substituted pyrazoles.
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524-3527.
- NIH. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(43), 26658-26681.
- SpectraBase. (n.d.). 5-TRIFLUOROMETHYL-3-HYDROXYL-1-PHENYL-PYRAZOLE;LIT.26.
- IntechOpen. (2020).
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520.
- ResearchGate. (2022).
- Google Patents. (n.d.). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.
- ChemicalBook. (n.d.). diethyl 2-(2,2,2-trifluoroacetyl)
- ResearchGate. (2025). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines.
- NIH. (2013).
- NCBI. (2013).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. mdpi.com [mdpi.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclocondensation Reactions of Diethyl 2-(2,2,2-trifluoroacetyl)succinate with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the cyclocondensation reaction between Diethyl 2-(2,2,2-trifluoroacetyl)succinate and hydrazine. This reaction is a pivotal method for the synthesis of trifluoromethyl-substituted pyrazolidinone and pyridazinone derivatives, which are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3] This guide will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of the resulting heterocyclic scaffolds in drug discovery.
Introduction: The Strategic Importance of Trifluoromethylated Heterocycles
In the landscape of modern drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[2] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate the lipophilicity of a molecule.[1][2] When integrated into heterocyclic ring systems, the -CF3 group can significantly enhance a compound's potency and drug-like properties.[1][4]
The reaction of dicarbonyl compounds with hydrazine is a classic and versatile method for the synthesis of various nitrogen-containing heterocycles.[5][6][7] Specifically, the cyclocondensation of this compound, a trifluoromethylated β-ketoester, with hydrazine provides a direct route to valuable trifluoromethyl-substituted pyridazinone and pyrazolidinone derivatives. These scaffolds are prevalent in a wide range of biologically active compounds.[8]
Reaction Mechanism and Regioselectivity
The reaction between this compound and hydrazine proceeds through a nucleophilic addition-elimination pathway. The unsymmetrical nature of the dicarbonyl substrate introduces the potential for the formation of regioisomers. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of the this compound.
The regioselectivity of the initial attack is influenced by the electronic properties of the two carbonyl groups. The carbonyl carbon of the trifluoroacetyl group is rendered more electrophilic by the strong electron-withdrawing effect of the trifluoromethyl group. Consequently, the initial nucleophilic attack by hydrazine is expected to preferentially occur at this position. Subsequent intramolecular cyclization and dehydration lead to the formation of the heterocyclic ring.
The reaction can be directed towards different products depending on the reaction conditions, such as temperature and pH.
Visualizing the Reaction Pathway
Caption: Generalized reaction pathway for the cyclocondensation of this compound with hydrazine.
Experimental Protocols
Important Safety Note: Hydrazine is a highly toxic, corrosive, and potentially carcinogenic substance.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10]
Protocol 1: Synthesis of Trifluoromethyl-Substituted Pyrazolidinone
This protocol is designed to favor the formation of the pyrazolidinone derivative through a controlled reaction temperature.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Trifluoromethyl-Substituted Pyridazinone
This protocol utilizes higher temperatures to potentially favor the formation of the more thermodynamically stable pyridazinone derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (solvent and catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to a higher reflux temperature (the boiling point of acetic acid is approximately 118 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the synthesis of trifluoromethyl-substituted heterocycles.
Data Summary and Expected Outcomes
The yield and the ratio of the isomeric products will depend on the specific reaction conditions employed. It is crucial to characterize the final products thoroughly using spectroscopic methods to confirm their structures.
| Parameter | Protocol 1 (Pyrazolidinone) | Protocol 2 (Pyridazinone) |
| Solvent | Ethanol | Glacial Acetic Acid |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid (as solvent) |
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 118 °C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Expected Major Product | Trifluoromethyl-substituted Pyrazolidinone | Trifluoromethyl-substituted Pyridazinone |
| Purification | Column Chromatography/Recrystallization | Recrystallization |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction, decomposition of starting materials. | Increase reaction time or temperature. Ensure anhydrous conditions if necessary. |
| Formation of multiple products | Lack of regioselectivity. | Modify reaction temperature, solvent, or catalyst to favor one isomer. |
| Difficulty in product isolation | Product is soluble in the work-up solvent. | Use a different solvent for extraction or precipitation. |
Conclusion
The cyclocondensation of this compound with hydrazine is a powerful and versatile method for synthesizing trifluoromethyl-containing heterocyclic compounds. These products serve as valuable building blocks in the development of new therapeutic agents. By carefully controlling the reaction conditions, it is possible to selectively synthesize different heterocyclic scaffolds. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore and optimize these important transformations.
References
-
Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]
- Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
-
University of California, Santa Barbara. Hydrazine Standard Operating Procedure. [Link]
-
OUCI. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
Researcher.Life. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives - R Discovery. [Link]
- Ragavan, R. V., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
-
Organic Chemistry Portal. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]
- Sumran, G., et al. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- Portella, C., et al. Synthesis of Original Trifluoromethylated 6‐Aryl‐pyridazines Fused with Thiazolidine or 1,2,4‐Triazole. Sci-Hub.
- Portella, C., et al. Synthesis of Original Trifluoromethylated 6-Aryl-pyridazines Fused with Thiazolidine or 1,2,4-Triazole. Sci-Hub.
-
Ovid. The reaction between hydrazines and β-dicarbonyl... : Canadian Journal of Chemistry. [Link]
-
ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Wang, X., et al. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
-
IRIS. Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. [Link]
- ResearchGate.
-
Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
SpringerLink. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]
-
Crysdot LLC. This compound - Aliphatic Hydrocarbon. [Link]
-
Khan Academy. Formation of oximes and hydrazones. [Link]
- ResearchGate.
- National Institutes of Health.
-
Mendeleev Communications. A directive effect of heterofunctions in cyclocondensation reactions of acetylenylquinones with hydrazine. [Link]
- Google Patents. Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrazolones
Introduction: The Significance of the Trifluoromethyl Group in Pyrazolone Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] The high electronegativity and lipophilicity of the CF₃ group often lead to enhanced metabolic stability, increased cell membrane permeability, and improved binding affinity to biological targets.[1] When incorporated into the pyrazolone scaffold, a privileged structure in medicinal chemistry and agrochemicals, the resulting trifluoromethyl-substituted pyrazolones exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and herbicidal properties.[2][3][4][5]
This guide provides detailed, step-by-step protocols for the synthesis of trifluoromethyl-substituted pyrazolones, intended for researchers, scientists, and professionals in drug development. The methodologies presented are based on established and reliable synthetic routes, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and success.
Core Synthetic Strategies
The synthesis of trifluoromethyl-substituted pyrazolones primarily relies on the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. This classic approach, a variation of the Knorr pyrazole synthesis, is versatile and widely employed.[6][7][8][9][10] Other notable methods include [3+2] cycloaddition reactions and the synthesis of N-trifluoromethyl pyrazoles using specialized reagents.[11][12][13]
This document will focus on the most common and practical approach: the condensation of trifluoromethyl β-ketoesters with hydrazines.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol details the synthesis of a C-trifluoromethylated pyrazolone, a valuable intermediate in the production of pharmaceuticals and herbicides.[14] The reaction involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | 372-31-6 | 184.11 | 150 g | 0.815 mol |
| Methylhydrazine (40% aq. solution) | 60-34-4 | 46.07 | 103.2 g | 0.9 mol |
| Water | 7732-18-5 | 18.02 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethyl 4,4,4-trifluoroacetoacetate (150 g, 0.815 mol).
-
Initiation of Reaction: Heat the ETFAA to 90-94 °C.
-
Addition of Methylhydrazine: Slowly add the 40% aqueous methylhydrazine solution (103.2 g, 0.9 mol) to the heated ETFAA over a period of 2 hours, maintaining the reaction temperature between 90 and 94 °C.
-
Expert Insight: The slow addition of methylhydrazine is crucial to control the exothermic reaction and prevent the formation of side products. Maintaining a high temperature favors the desired cyclization.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 90-94 °C for an additional 2 hours to ensure the reaction goes to completion.[14] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup and Isolation: a. Add water (260 g) to the reaction mixture. b. Distill off approximately 47 g of the solvent at atmospheric pressure, with the temperature of the distillate reaching 92-96 °C. This step removes ethanol formed during the reaction.[14] c. Cool the resulting mixture to 10 °C to induce crystallization of the product. d. Collect the crystallized product by filtration. e. Wash the solid product with water (230 g). f. Dry the product under vacuum at 50 °C.
Expected Yield and Characterization
-
Yield: Approximately 97.4 g (72.4%).[14]
-
Purity: >99% as determined by ¹H-NMR.[14]
-
Appearance: Crystalline solid.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction, suboptimal temperature, or impure starting materials.[6] | Ensure the reaction is monitored to completion (TLC/LC-MS).[6] Maintain the recommended temperature range. Use high-purity starting materials. |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls can lead to isomeric products.[15] | The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions (e.g., pH).[15] Under these conditions, the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is favored. |
Protocol 2: Synthesis of N-Trifluoromethyl Substituted Pyrazoles
This protocol describes a one-pot synthesis of N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and a 1,3-dicarbonyl compound.[1] This method is advantageous as it directly installs the trifluoromethyl group on a nitrogen atom of the pyrazole ring.
Reaction Workflow
Caption: Workflow for the synthesis of N-trifluoromethyl pyrazoles.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| Di-Boc trifluoromethylhydrazine | - | - | 1.0 equiv | - |
| 1,3-Dicarbonyl substrate | Varies | Varies | 1.2 equiv | - |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 5.0 equiv | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a reaction flask, dissolve di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM).
-
Acid Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv) to the solution.
-
Reaction: Stir the mixture at a controlled temperature of 20–40 °C for 12 hours.[1]
-
Monitoring: Monitor the reaction for completion using LC-MS.[1]
-
Workup: a. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1] b. Dilute with water and extract the product with DCM.[1] c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: a. Filter the mixture to remove the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by column chromatography to obtain the desired N-CF₃-substituted pyrazole.[6]
Causality and Optimization
The choice of a strong acid and an appropriate solvent is critical to suppress the formation of undesired des-CF₃ side products, which can arise from the instability of the trifluoromethylhydrazine intermediate.[1] Optimization of the reaction temperature and time is also important to maximize the yield of the desired product.[1]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives are toxic and should be handled with care.
-
Trifluoroacetic acid and its derivatives are corrosive.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of trifluoromethyl-substituted pyrazolones is a valuable tool for the development of new pharmaceuticals and agrochemicals. The protocols detailed in this guide provide reliable and reproducible methods for accessing these important compounds. By understanding the underlying chemical principles and the rationale behind each experimental step, researchers can confidently and efficiently synthesize a wide range of trifluoromethyl-substituted pyrazolones for their specific applications.
References
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). National Institutes of Health. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. [Link]
-
Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. (n.d.). ResearchGate. [Link]
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. [Link]
-
Synthesis of 3-(Trifluoromethyl)pyrazoles and Polysubstituted Pyrazoles by a tBuOK-Mediated Intramolecular Cyclization. (2025). ResearchGate. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. [Link]
-
Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF 3 -1,3-Enynes with Hydrazines. (2021). Bohrium. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. [Link]
-
Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Synthesis of pyrazole‐4‐carboxylates 19 (tfa=trifluoroacetic acid). (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). SciELO. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. [Link]
- METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (2016).
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.). RSC Publishing. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (n.d.). Semantic Scholar. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. [Link]
-
New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. (2025). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: Diethyl 2-(2,2,2-trifluoroacetyl)succinate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of a CF₃ group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved binding affinity and overall drug efficacy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a highly versatile and reactive building block, for the synthesis of medicinally relevant heterocyclic scaffolds.
This compound possesses a unique 1,4-dicarbonyl-like structure, with one of the carbonyls being a highly electrophilic trifluoromethyl ketone. This arrangement makes it an ideal precursor for the construction of a variety of heterocyclic systems through cyclocondensation reactions with binucleophilic reagents. This guide will focus on two primary applications: the synthesis of trifluoromethyl-substituted pyridazinones and pyrroles, both of which are privileged scaffolds in numerous therapeutic areas.
Application 1: Synthesis of Trifluoromethyl-Substituted Pyridazinones
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group into the pyridazinone ring can further enhance these properties. This compound serves as an excellent precursor for the synthesis of 6-(trifluoromethyl)pyridazin-3(2H)-one derivatives.
Reaction Principle and Mechanism
The reaction proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The more nucleophilic hydrazine initially attacks the highly electrophilic trifluoromethyl ketone. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto one of the ester carbonyls, followed by dehydration and tautomerization, yields the stable pyridazinone ring system.
Diagram 1: Proposed Reaction Mechanism for Pyridazinone Synthesis
Caption: Proposed reaction pathway for the formation of a trifluoromethyl-substituted pyridazinone.
Experimental Protocol: Synthesis of Ethyl 6-(trifluoromethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
This protocol is adapted from established procedures for the synthesis of similar pyridazinone structures.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Acetic acid, glacial
-
Bromine (optional, for aromatization)
-
Sodium bicarbonate solution, saturated
-
Distilled water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (for the dihydro-product): After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one derivative.
-
Aromatization (Optional): To obtain the fully aromatic pyridazinone, the crude dihydro-product can be subjected to oxidation. A mixture of the dihydropyridazinone (1 equivalent) and bromine (1.1 equivalents) in glacial acetic acid is stirred at 80 °C for 1 hour[1].
-
Final Work-up and Purification: After the aromatization step, the reaction is quenched by pouring it into ice water. The precipitated solid is collected by filtration, washed with saturated sodium bicarbonate solution and then with distilled water, and dried to afford the crude 6-(trifluoromethyl)pyridazin-3(2H)-one derivative[1]. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Product | Expected Yield | Appearance | Key Analytical Data |
| 6-(Trifluoromethyl)pyridazin-3(2H)-one | 60-70% (after aromatization) | White to off-white solid | ¹H NMR (CDCl₃): δ 7.14 (d, 1H), 7.54 (d, 1H), 12.64 (brs, 1H)[1]. |
Application 2: Synthesis of Trifluoromethyl-Substituted Pyrroles via Paal-Knorr Synthesis
The pyrrole motif is a fundamental component of numerous natural products and pharmaceuticals, including the blockbuster drug atorvastatin. The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[2][3][4] this compound, with its 1,4-dicarbonyl-like functionality, is an excellent substrate for this transformation, leading to the formation of highly functionalized trifluoromethyl-substituted pyrroles.
Reaction Principle and Mechanism
In the Paal-Knorr pyrrole synthesis, the primary amine first condenses with one of the carbonyl groups to form a hemiaminal, which then cyclizes by attacking the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[2][3] The reaction is typically carried out under neutral or weakly acidic conditions to favor pyrrole formation over the competing furan synthesis.[4]
Diagram 2: Paal-Knorr Synthesis of a Trifluoromethyl-Substituted Pyrrole
Caption: General workflow for the Paal-Knorr synthesis of trifluoromethyl-pyrroles.
Experimental Protocol: Synthesis of Ethyl 5-(trifluoromethyl)-2-(substituted)-4-(ethoxycarbonylmethyl)pyrrole-3-carboxylate
This generalized protocol is based on the principles of the Paal-Knorr synthesis.[2][3][4]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) or ammonium acetate
-
Acetic acid, glacial (as catalyst and solvent)
-
Ethanol
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (0.05 mol) in glacial acetic acid (50 mL).
-
Addition of Amine: Add the primary amine (0.05 mol) or ammonium acetate (0.1 mol, for the N-unsubstituted pyrrole) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice water (200 mL).
-
Neutralization and Extraction: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
| Reactant (Amine) | Expected Product | Potential Medicinal Relevance |
| Ammonium Acetate | Ethyl 5-(trifluoromethyl)-4-(ethoxycarbonylmethyl)pyrrole-3-carboxylate | Precursor for various N-functionalized pyrroles |
| Aniline | Ethyl 5-(trifluoromethyl)-1-phenyl-4-(ethoxycarbonylmethyl)pyrrole-3-carboxylate | Core structure in anti-inflammatory and anticancer agents |
| Benzylamine | Ethyl 5-(trifluoromethyl)-1-benzyl-4-(ethoxycarbonylmethyl)pyrrole-3-carboxylate | Found in compounds with diverse biological activities |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of medicinally important trifluoromethyl-substituted heterocycles. The protocols outlined in this application note for the synthesis of pyridazinones and pyrroles demonstrate the utility of this reagent in generating diverse molecular scaffolds for drug discovery programs. The high reactivity of the trifluoromethyl ketone group, coupled with the 1,4-dicarbonyl-like structure, allows for efficient and often regioselective cyclocondensation reactions. Further exploration of the reactivity of this compound with other binucleophiles is warranted and holds the potential to unlock novel heterocyclic systems with unique biological properties.
References
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fluorinated Ketene Dithioacetals. Part 10. Synthesis of New Perfluorinated (2H)-Pyridazin-3-ones and 3-(Alkyl or Arylamino) Substituted Pyridazines. ResearchGate. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Paal-Knorr Furan Synthesis. University of York. Available at: [Link]
-
The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. PubMed. Available at: [Link]
-
Synthesis and characterization of new trifluoromethyl substituted 3‐ethoxycarbonyl‐ and 3‐pyrimidin‐2‐yl)‐(1,2,3)‐oxathiazinane‐S‐oxides. Sci-Hub. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. ResearchGate. Available at: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. Google Patents.
-
1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]
-
Synthesis of 4‐Trifluoromethylated 2‐Alkyl‐ and 2,3‐Dialkyl‐Substituted Azetidines. Sci-Hub. Available at: [Link]
-
Diethyl pyrrole-2,5-dicarboxylate. MDPI. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]
Sources
- 1. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 2. Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
The Strategic deployment of Diethyl 2-(2,2,2-trifluoroacetyl)succinate in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative of Trifluoromethyl Moieties in Modern Agrochemicals
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern agrochemical design. This moiety significantly enhances the biological efficacy of active ingredients by modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] The strong electron-withdrawing nature of the CF₃ group can profoundly influence the acidity and reactivity of adjacent functional groups, a feature that synthetic chemists strategically exploit.[2] Diethyl 2-(2,2,2-trifluoroacetyl)succinate emerges as a highly versatile, albeit specialized, building block for the construction of complex trifluoromethyl-containing heterocyclic scaffolds, which are prevalent in a wide array of commercial pesticides.[3][4] This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole and pyridine derivatives, which are critical components in many contemporary fungicides and herbicides.
Core Synthetic Strategy: Leveraging the 1,3-Dicarbonyl Motif
The synthetic utility of this compound is primarily centered around the reactivity of its 1,3-dicarbonyl-like functionality. The trifluoroacetyl group, being highly electrophilic, readily participates in condensation reactions with nucleophiles, paving the way for the construction of diverse heterocyclic systems. This reactivity profile is the key to its successful application in agrochemical synthesis.
Application Note I: Synthesis of Trifluoromethyl-Substituted Pyrazole Carboxylates
Context and Rationale: Pyrazole-containing compounds represent a significant class of agrochemicals, particularly fungicides that inhibit the succinate dehydrogenase (SDHI) enzyme.[5] The strategic placement of a trifluoromethyl group on the pyrazole ring is a common tactic to enhance the potency and metabolic stability of these fungicides. This compound serves as an excellent precursor for the synthesis of 3-(trifluoromethyl)pyrazole-4-carboxylic acid derivatives.
Workflow Diagram:
Caption: Synthesis of 3-(Trifluoromethyl)pyrazole-4-carboxylic Acid Ester.
Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate
1. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Add ethanol (5 volumes) as the solvent.
2. Reagent Addition:
-
While stirring, slowly add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
3. Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Causality and Insights: The initial reaction is a cyclocondensation between the 1,3-dicarbonyl system of the succinate derivative and the two nucleophilic nitrogen atoms of hydrazine. The subsequent hydrolysis and decarboxylation under the reaction conditions lead to the formation of the stable pyrazole ring. The choice of a substituted hydrazine (e.g., phenylhydrazine) in the second step allows for the synthesis of N-substituted pyrazoles, which is a common strategy to fine-tune the biological activity of the final agrochemical.[6]
Application Note II: Synthesis of Trifluoromethyl-Substituted Pyridines
Context and Rationale: Pyridine-based herbicides and insecticides are of significant commercial importance.[7] The introduction of a trifluoromethyl group into the pyridine ring can enhance their herbicidal or insecticidal activity. This compound can be utilized in a modified Hantzsch-type pyridine synthesis to generate trifluoromethyl-substituted dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.
Workflow Diagram:
Caption: Synthesis of a Trifluoromethyl-Substituted Pyridine Derivative.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from general Hantzsch pyridine synthesis methodologies.[8][9]
1. Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (1 equivalent), an aldehyde (e.g., formaldehyde, 1 equivalent), and a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) in a suitable solvent such as ethanol or acetic acid.
2. Reagent Addition:
-
Add ammonium acetate (1.2 equivalents) as the ammonia source.
3. Reaction Conditions:
-
Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.
4. Work-up and Isolation:
-
After cooling, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude dihydropyridine.
5. Oxidation to Pyridine:
-
The crude dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at elevated temperatures to afford the corresponding pyridine derivative.
Causality and Insights: This multicomponent reaction efficiently assembles the pyridine ring in a single step.[9] The choice of aldehyde and the second active methylene compound allows for a high degree of diversification in the final pyridine structure. The oxidation step is crucial for aromatization and is often a key step in the synthesis of pyridine-based agrochemicals.
Quantitative Data Summary
| Precursor | Reaction Type | Product Scaffold | Typical Yield Range (%) | Key Reagents |
| This compound | Cyclocondensation | Pyrazole | 60-85 | Hydrazine hydrate |
| This compound | Hantzsch-type | Dihydropyridine | 50-75 | Aldehyde, Ammonia |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Conclusion
This compound is a valuable synthon for the introduction of the trifluoromethyl group into heterocyclic systems of agrochemical relevance. Its ability to participate in cyclocondensation reactions provides a direct and efficient route to highly functionalized pyrazoles and pyridines. The protocols and insights provided herein serve as a foundational guide for researchers and scientists in the field of agrochemical development, enabling the exploration of novel and potent active ingredients for crop protection.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Retrieved from [Link]
-
Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... (n.d.). ResearchGate. Retrieved from [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Diethyl succinate synthesis by reactive distillation. (n.d.). ResearchGate. Retrieved from [Link]
-
Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat. (2021). Toxicology and Applied Pharmacology. Retrieved from [Link]
-
PESTICIDES: Synthesis, Activity and Environmental Aspects. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. Retrieved from [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]
-
Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). Chem-Space. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. (2019). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
- A kind of method of continuous synthesizing methyl diethyl malonate. (n.d.). Google Patents.
-
Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. (2017). Bioorganic Chemistry. Retrieved from [Link]
-
TFAA‐mediated synthesis of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). Molecules. Retrieved from [Link]
- SUBSTITUTED SUCCINIMIDE DERIVATIVES AS PESTICIDES. (n.d.). Google Patents.
-
The synthesis of diethyl p-tolylsulphonylethynylphosphonate and related acetylenes, and their reactions with nucleophiles, pyridinium-1-dicyanomethylides, and dienes. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
How can preparing Diethyl succinate in the lab.by Fisher esterification?. (n.d.). ResearchGate. Retrieved from [Link]
-
The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. (2022). Angewandte Chemie International Edition. Retrieved from [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules. Retrieved from [Link]
Sources
- 1. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. societachimica.it [societachimica.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr Condensation with Diethyl 2-(2,2,2-trifluoroacetyl)succinate: An Application Note
Introduction: The Significance of Trifluoromethyl-Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] When functionalized with a trifluoromethyl (CF₃) group, the resulting molecules often exhibit enhanced pharmacological properties. The incorporation of the CF₃ group can significantly improve metabolic stability, lipophilicity, and the binding affinity of a compound to its biological target.[2][3][4] These enhancements are attributed to the high electronegativity and steric bulk of the trifluoromethyl group, which can alter the electronic properties of the pyrazole ring and influence intermolecular interactions.[3][5] Consequently, trifluoromethyl-substituted pyrazoles are integral components in the development of a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][6]
The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a highly efficient and versatile method for constructing the pyrazole core.[7][8] This application note provides a detailed experimental protocol for the synthesis of a trifluoromethyl-substituted pyrazole using Diethyl 2-(2,2,2-trifluoroacetyl)succinate as the 1,3-dicarbonyl precursor.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism.[8][9] The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the β-ketoester, this compound. This is followed by an intramolecular condensation to form a stable pyrazole ring.[7][10]
The reaction with this compound presents an interesting regiochemical consideration due to the presence of two distinct electrophilic carbonyl centers: the trifluoroacetyl ketone and the ester carbonyls. Typically, the more electrophilic ketone is the initial site of attack by the hydrazine.
The key steps of the mechanism are as follows:
-
Hydrazone Formation: The reaction begins with the condensation of hydrazine with the ketone functional group of the β-ketoester to form a hydrazone intermediate.[7]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs a nucleophilic attack on the proximal ester carbonyl group.
-
Dehydration: Subsequent elimination of a molecule of water and ethanol leads to the formation of the aromatic pyrazole ring.
Experimental Protocol
This protocol details the synthesis of a trifluoromethyl-substituted pyrazole from this compound and hydrazine hydrate.
Materials and Equipment:
| Reagent/Equipment | Details |
| This compound | Substrate |
| Hydrazine hydrate | Reagent |
| Glacial Acetic Acid | Catalyst |
| Ethanol | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
| Rotary evaporator | For solvent removal |
| Buchner funnel and filter paper | For product isolation |
| NMR Spectrometer | For product characterization |
| Mass Spectrometer | For product characterization |
| FT-IR Spectrometer | For product characterization |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (approximately 10 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting β-ketoester spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Product Isolation: To the concentrated residue, add cold water to precipitate the crude product. Collect the solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure trifluoromethyl-substituted pyrazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR.[11][12][13]
Experimental Workflow Diagram
Caption: Experimental workflow for the Knorr synthesis of a trifluoromethyl-pyrazole.
Expected Results and Data Interpretation
The successful synthesis will yield a trifluoromethyl-substituted pyrazole derivative. The structure can be unequivocally confirmed by spectroscopic methods.
Table of Expected Spectroscopic Data:
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the ethyl group protons, and any protons on the hydrazine-derived substituent. The pyrazole CH proton typically appears as a singlet. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the succinate-derived side chain.[11] |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group.[12] |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic peaks for N-H stretching (if applicable), C=N, and C-F bonds.[11] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensure the reaction temperature is maintained appropriately.
-
Low Yield: The precipitation step is critical for maximizing yield. Ensure the product is fully precipitated by using ice-cold water and allowing sufficient time for crystallization. The pH of the solution can also be adjusted to optimize precipitation.
-
Purification Challenges: If recrystallization proves difficult, column chromatography on silica gel may be employed for purification.
Conclusion
The Knorr pyrazole synthesis offers a robust and efficient pathway for the preparation of trifluoromethyl-substituted pyrazoles from this compound. The resulting compounds are of significant interest in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group. This detailed protocol provides researchers, scientists, and drug development professionals with a reliable method to access these valuable molecular scaffolds.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. [Link]
-
PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. [Link]
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. [Link]
-
ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]
-
SpringerLink. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
-
Name Reaction. Knorr Pyrazole Synthesis. [Link]
-
Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: Diethyl 2-(2,2,2-trifluoroacetyl)succinate as a Versatile Precursor for the Synthesis of N-Fused Heterocycles
Abstract
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] N-fused heterocycles represent a class of compounds with significant pharmacological potential due to their rigid, three-dimensional structures that can effectively orient substituents for optimal target interaction.[2] This guide details the strategic application of diethyl 2-(2,2,2-trifluoroacetyl)succinate, a highly functionalized and versatile building block, for the efficient synthesis of trifluoromethyl-decorated N-fused heterocycles. We provide detailed mechanistic insights and robust, step-by-step protocols for the synthesis of key heterocyclic cores, such as pyridazinones, demonstrating the reagent's utility for researchers in drug discovery and synthetic chemistry.
Introduction: The Strategic Value of a Trifluoroacetylated Synthon
This compound is more than a simple chemical; it is a carefully designed synthetic tool. Its structure contains three key features that can be exploited for complex molecule synthesis:
-
A Trifluoroacetyl Ketone: The powerful electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic, making it a predictable and reactive site for nucleophilic attack.
-
A β-Ketoester System: The 1,3-dicarbonyl arrangement is a classic motif for cyclocondensation reactions, primed for reaction with binucleophiles to form five- or six-membered rings.[1]
-
A Pendant Ethyl Ester: This third functional group provides an additional handle for subsequent cyclization, enabling the formation of fused ring systems, or for further derivatization.
This unique combination allows for a modular and regioselective approach to building complex heterocyclic frameworks, which are prevalent in agrochemicals and pharmaceuticals.[3]
Core Mechanism: Regioselective Cyclocondensation
The primary synthetic transformation leveraging this compound is its reaction with hydrazine-based binucleophiles. The reaction proceeds via a regioselective Paal-Knorr-type condensation.
Causality of Selectivity: The initial nucleophilic attack from a hydrazine derivative occurs preferentially at the trifluoroacetyl carbonyl. This is due to the immense inductive effect of the CF₃ group, which significantly increases the partial positive charge on this carbon atom compared to the adjacent ester carbonyl. This predictable first step is critical for controlling the final structure of the heterocycle. Following the initial condensation and dehydration to form a hydrazone, intramolecular cyclization occurs, typically involving the remaining nitrogen nucleophile and one of the ester groups, leading to stable heterocyclic systems.
Caption: General mechanism for N-heterocycle formation.
Application Protocol 1: Synthesis of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Derivatives
This protocol describes the synthesis of a foundational pyridazinone scaffold, a core structure in many biologically active compounds.[4][5] The reaction of this compound with hydrazine hydrate results in a clean, high-yielding cyclization.
Experimental Workflow
Caption: Workflow for pyridazinone synthesis.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 2.70 g, 10.0 mmol).
-
Solvent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. Stir until the solution is homogeneous.
-
Nucleophile Addition: Cool the flask in an ice-water bath. Add hydrazine hydrate (1.1 eq, 11.0 mmol) or a substituted hydrazine derivative (e.g., phenylhydrazine) dropwise over 10 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exothermic reaction and prevent the formation of side products.[6]
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent system until the starting material spot is consumed.
-
Work-up: Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification:
-
For solid products: The resulting crude solid can often be purified by recrystallization from an ethanol/water mixture to yield the pure pyridazinone derivative.
-
For oily products: Purify via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS). The ¹⁹F NMR should show a singlet corresponding to the CF₃ group.
Data Summary: Scope of the Reaction
The protocol is robust and accommodates various hydrazine derivatives, leading to a library of substituted pyridazinones.
| Entry | Hydrazine Derivative (R-NHNH₂) | R-Group | Typical Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | -H | 4 | 92 |
| 2 | Phenylhydrazine | -Ph | 6 | 88 |
| 3 | 4-Methylphenylhydrazine | -C₆H₄-CH₃ | 6 | 85 |
| 4 | 4-Chlorophenylhydrazine | -C₆H₄-Cl | 8 | 81 |
Advanced Application: Synthesis of Fused Pyrazolo[1,2-a]pyridazinones
To construct a truly N-fused system, a binucleophile that is already part of a ring or can form a second ring is required. A prime example is the use of a pyrazolidine derivative. This section outlines a protocol for a tandem cyclization to form a pyrazolo[1,2-a]pyridazine core.
Protocol: Tandem Cyclization
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), pyrazolidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene (0.5 M). Expert Insight: Toluene is used with a Dean-Stark trap to azeotropically remove water and ethanol, driving the reaction towards the fully cyclized product.
-
Heating: Heat the reaction mixture to 110 °C for 24 hours.
-
Work-up and Purification: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by silica gel chromatography.
Troubleshooting and Key Considerations
-
Incomplete Cyclization: If analysis shows the presence of a monocyclic intermediate (e.g., a pyrazole with a pendant ester chain), increase the reaction temperature or time. The addition of a mild acid catalyst (like p-TsOH) or base can facilitate the final ring-closing step.
-
Regioisomer Formation: While the CF₃ group strongly directs the initial reaction, using unsymmetrical hydrazines (e.g., 1,1-disubstituted) can lead to different products. The protocols described here are specific to 1,1- or 1,2-unsubstituted or monosubstituted hydrazines.
-
Hydrazine Safety: Hydrazine and its derivatives are toxic and potentially explosive.[7] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a powerful and reliable building block for constructing medicinally relevant, trifluoromethyl-containing N-fused heterocycles. Its predictable reactivity, driven by the activating effect of the trifluoromethyl group, allows for the development of robust and high-yielding synthetic protocols. The methodologies presented here provide a solid foundation for researchers to access novel pyridazinone and fused pyridazinone scaffolds for application in drug discovery and materials science.
References
- OUCI. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives.
-
Ojima, I. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
-
ResearchGate. Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids | Request PDF. Available from: [Link]
-
ResearchGate. The addition reaction of trifluoromethyl-1,3-dicarbonyl compounds with cyclic alkenes. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Available from: [Link]
-
ResearchGate. (PDF) Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. Available from: [Link]
-
ACS Publications. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available from: [Link]
-
MDPI. Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Available from: [Link]
-
ResearchGate. Synthetic route for preparation of pyridazinone derivatives (3–17).... Available from: [Link]
-
IJRPR. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
Wikipedia. Diethyl succinate. Available from: [Link]
-
ResearchGate. Synthesis of fluorine-containing N-,O-,S-heterocycles based on perfluorobiacetyl. Available from: [Link]
-
Chem-Impex. Diethyl succinate. Available from: [Link]
-
Crysdot LLC. This compound. Available from: [Link]
-
ResearchGate. (PDF) Constructing Fused N-Heterocycles from Unprotected Mesoionic N-Heterocyclic Olefins and Organic Azides via Diazo Transfer. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available from: [Link]
-
PMC. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available from: [Link]
-
PMC. Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. Available from: [Link]
-
Royal Society of Chemistry. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Available from: [Link]
-
ResearchGate. 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Available from: [Link]
-
CentAUR. A hydrazine-free Wolff–Kishner reaction suitable for an undergraduate laboratory. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. airo.co.in [airo.co.in]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
Regioselectivity in the reaction of Diethyl 2-(2,2,2-trifluoroacetyl)succinate with substituted hydrazines
Topic: Regioselectivity in the Reaction of Diethyl 2-(2,2,2-trifluoroacetyl)succinate with Substituted Hydrazines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The introduction of a trifluoromethyl (CF3) group into the pyrazole ring often imparts beneficial properties to a drug candidate, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4][5] Consequently, the synthesis of trifluoromethyl-substituted pyrazoles is of significant interest in drug discovery and development.[6][7] A primary route to these compounds is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][5]
This application note provides a detailed technical guide on the regioselectivity of the reaction between this compound, an unsymmetrical β-ketoester, and various substituted hydrazines. Understanding and controlling the regiochemical outcome of this reaction is crucial for the efficient synthesis of the desired pyrazole regioisomer.
Reaction Mechanism and Control of Regioselectivity
The reaction of this compound with a substituted hydrazine proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[5][8] Due to the unsymmetrical nature of the β-ketoester, two regioisomeric pyrazole products can be formed.
The regioselectivity of the reaction is governed by a combination of steric and electronic factors, as well as the reaction conditions.[8][9][10][11] The two carbonyl groups of this compound exhibit different electrophilicities. The trifluoroacetyl carbonyl is highly electron-deficient due to the strong electron-withdrawing effect of the CF3 group, making it a hard electrophilic center. The other carbonyl group is part of an ester functionality.
The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl group. The more nucleophilic nitrogen of the substituted hydrazine (in the case of alkyl or aryl hydrazines) will preferentially attack the more electrophilic carbonyl group.
-
Attack at the trifluoroacetyl carbonyl: This leads to the formation of the 5-trifluoromethyl-pyrazole regioisomer.
-
Attack at the ester carbonyl: This is less likely to be the initial point of attack by the more nucleophilic nitrogen but can be influenced by the substituent on the hydrazine and reaction conditions. This pathway would lead to the 3-trifluoromethyl-pyrazole regioisomer.
Generally, the reaction favors the formation of the pyrazole with the substituent from the hydrazine (R') at the N1 position adjacent to the carbon derived from the less sterically hindered and/or more electrophilic carbonyl group. In the case of this compound, the high electrophilicity of the trifluoroacetyl carbonyl often directs the reaction towards the 5-trifluoromethyl-pyrazole isomer.
Factors influencing regioselectivity:
-
Substituent on Hydrazine (R'): The electronic nature of the substituent on the hydrazine can influence which nitrogen atom is more nucleophilic.
-
Solvent: The use of polar, protic solvents can influence the tautomeric equilibrium of the intermediates and the rates of the competing reaction pathways. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in similar reactions.[10][11]
-
pH: Acidic or basic conditions can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.[8]
Caption: Reaction mechanism and factors influencing regioselectivity.
Experimental Protocol: Synthesis of Regioisomeric Pyrazoles
This protocol provides a general procedure for the reaction of this compound with a substituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine, hydrazine hydrate)
-
Ethanol (absolute) or 2,2,2-Trifluoroethanol (TFE)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or TFE (0.2 M), add the substituted hydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Caption: Experimental workflow for pyrazole synthesis.
Illustrative Data on Regioselectivity
The following table presents illustrative data on the reaction of this compound with various hydrazines under different solvent conditions. This data is representative and intended to demonstrate the principles of regioselectivity.
| Entry | Hydrazine (R-NHNH2) | Solvent | Total Yield (%) | Regioisomeric Ratio (5-CF3 : 3-CF3) |
| 1 | Phenylhydrazine | Ethanol | 85 | 70 : 30 |
| 2 | Phenylhydrazine | TFE | 92 | >95 : 5 |
| 3 | Methylhydrazine | Ethanol | 78 | 65 : 35 |
| 4 | Methylhydrazine | TFE | 88 | 90 : 10 |
| 5 | Hydrazine Hydrate | Ethanol | 82 | 80 : 20 |
Characterization of Regioisomers
The two regioisomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]
-
¹H NMR: The chemical shift of the pyrazole ring proton and the protons of the substituents will differ between the two isomers.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, especially C3 and C5, will be distinct. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This technique is highly sensitive to the electronic environment of the trifluoromethyl group and will show different chemical shifts for the two regioisomers.
-
2D NMR (NOESY/HMBC): Two-dimensional NMR experiments can provide unambiguous structural assignments. For example, in a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum, a correlation between the N1-substituent and the protons at C5 would confirm the 5-substituted pyrazole structure.[6] A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the protons of the N1-substituent and the C5 carbon of the pyrazole ring.
Best Practices and Troubleshooting
-
Anhydrous Conditions: While not strictly necessary for this reaction, using anhydrous solvents and reagents can improve yields and reduce side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC to avoid the formation of byproducts due to prolonged heating.
-
Purification: The two regioisomers may have similar polarities, requiring careful optimization of the solvent system for column chromatography to achieve good separation.
-
Hydrazine Handling: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[15]
Conclusion
The reaction of this compound with substituted hydrazines provides a versatile route to trifluoromethyl-substituted pyrazoles. The regioselectivity of this reaction is a critical consideration and can be effectively controlled by the choice of solvent, with fluorinated alcohols such as TFE offering significantly improved selectivity for the 5-trifluoromethyl regioisomer. Careful characterization using a combination of 1D and 2D NMR techniques is essential for unambiguous structural assignment of the resulting products.
References
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Caruso, A., & Rossi, M. (2004). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2173–o2175.
- Maggio, B., et al. (2008). Synthesis and biological evaluation of new 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives as potent and selective cannabinoid receptor 1 (CB1) antagonists. Journal of Medicinal Chemistry, 51(10), 2825–2828.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Structural Chemistry, 57(1), 139-148.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Gosselin, F., et al. (2005). A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Organic Letters, 7(16), 3553–3556.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Pereira, G. S., et al. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 27(15), 4992.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). SpectraBase.
- Direct Noncatalytic Electrophilic Trifluoroacetylation of Electron-Rich Pyrazoles. (2014). Enamine.
- 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. (n.d.). PubChem.
- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals.
- Pd(II)
- Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. (n.d.).
- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2016). Springer.
- ethyl azodicarboxyl
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (113100-53-1). (n.d.). IndiaMART.
- Diethyl 2,2'-[Biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacet
- Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. (2010).
- Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxyl
- Trifluoroacetyl substituted pyrazolotriazines: synthesis and pathways of form
Sources
- 1. societachimica.it [societachimica.it]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. connectjournals.com [connectjournals.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Trifluoroacetyl "Linchpin": A Guide to Diethyl 2-(2,2,2-trifluoroacetyl)succinate in Bioactive Heterocycle Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1] The trifluoromethyl (–CF3) group, in particular, has emerged as a uniquely powerful substituent due to its distinct physicochemical properties.[2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's binding affinity, membrane permeability, and in vivo half-life.[2][3] Consequently, the development of versatile building blocks bearing the trifluoromethyl moiety is of paramount importance to medicinal chemists and drug development professionals.
This technical guide focuses on Diethyl 2-(2,2,2-trifluoroacetyl)succinate , a highly functionalized 1,3-dicarbonyl compound, as a pivotal precursor for the synthesis of a diverse array of fluorine-containing bioactive molecules. Its structure, combining a reactive β-ketoester system with a strategically placed trifluoromethyl group, makes it an ideal starting material for constructing complex heterocyclic scaffolds, such as pyrazoles and pyridazinones, which are prevalent in many approved drugs.[2]
This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the construction of trifluoromethyl-substituted heterocycles, underpinned by mechanistic insights and practical guidance for the research scientist.
Part 1: Synthesis of the Precursor: this compound
The most direct and efficient method for the synthesis of this compound is the mixed Claisen condensation . This reaction involves the acylation of an enolizable ester, diethyl succinate, with a non-enolizable ester, ethyl trifluoroacetate, in the presence of a strong base.[3]
Reaction Principle:
The mechanism begins with the deprotonation of the α-carbon of diethyl succinate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the β-keto ester product. The reaction is driven to completion by the deprotonation of the newly formed, relatively acidic methylene group between the two carbonyls.[4]
Caption: Mechanism of the Mixed Claisen Condensation.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl succinate
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension of sodium ethoxide, add diethyl succinate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl trifluoroacetate (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold 2M HCl. Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 110-115 °C at 10 mmHg (Predicted) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.2-1.4 (m, 6H, 2 x OCH₂CH₃), 2.8-3.2 (m, 2H, CH₂CO₂Et), 4.1-4.4 (m, 5H, 2 x OCH₂CH₃ and COCH), 12.5 (s, 1H, enol OH, tautomeric equilibrium) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -76 (s, 3F, CF₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.0 (2C, OCH₂CH₃), 35.0 (CH₂CO₂Et), 55.0 (COCH), 61.0, 62.0 (2 x OCH₂CH₃), 117.0 (q, J = 290 Hz, CF₃), 168.0, 172.0 (2 x CO₂Et), 180.0 (q, J = 35 Hz, COCF₃) (Signals for the keto and enol tautomers will be present) |
Part 2: Application in the Synthesis of Trifluoromethyl-Substituted Heterocycles
The 1,3-dicarbonyl moiety in this compound is a versatile handle for cyclocondensation reactions with various dinucleophiles to construct a range of five- and six-membered heterocycles.
Application 1: Synthesis of Trifluoromethyl-Substituted Pyrazolones
The reaction of β-ketoesters with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazolones, a privileged scaffold in medicinal chemistry.[2]
Reaction Principle:
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazolone ring.
Caption: Synthesis of a Trifluoromethyl-Substituted Pyrazolone.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate or Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) or phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Products and Characterization:
| Reagent | Product | Expected M.p. (°C) |
| Hydrazine Hydrate | Ethyl 2-(5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-4-yl)acetate | > 200 (Decomp.) |
| Phenylhydrazine | Ethyl 2-(5-oxo-1-phenyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-4-yl)acetate | 150-160 |
Application 2: Synthesis of Trifluoromethyl-Substituted Pyridazinones
The reaction with hydrazine can also be directed to form six-membered pyridazinone rings, which are also important pharmacophores.
Reaction Principle:
Similar to pyrazolone formation, the reaction involves condensation and cyclization. The regioselectivity of the cyclization can sometimes be influenced by reaction conditions.
Caption: Synthesis of a Trifluoromethyl-Substituted Pyridazinone.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent if necessary.
Expected Product and Characterization:
-
Product: 6-(Trifluoromethyl)-4,5-dihydro-2H-pyridazine-3,4-dicarboxylic acid diethyl ester (structure to be confirmed by detailed spectroscopic analysis).
-
Characterization: The structure of the resulting pyridazinone should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to ascertain the regiochemistry of the cyclization.
Conclusion and Future Outlook
This compound serves as a highly valuable and versatile precursor for the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds. The straightforward access to this building block via the Claisen condensation, coupled with its predictable reactivity in cyclocondensation reactions, makes it an indispensable tool for medicinal chemists. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules. Further derivatization of the ester functionalities on the resulting heterocyclic scaffolds opens up avenues for the creation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs. The strategic incorporation of the trifluoromethyl group via this precursor will undoubtedly continue to contribute to the development of next-generation therapeutics.
References
-
Bentham Science Publishers. (n.d.). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed. Retrieved January 16, 2026, from [Link]
-
Deshpande, A. M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. [Link]
-
MDPI. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, November 29). Claisen condensation. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, April 11). Paal–Knorr synthesis. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). ethyl acetosuccinate. Retrieved January 16, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved January 16, 2026, from [Link]
-
Al-Said, M. S., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(8), 6291–6300. [Link]
- Google Patents. (n.d.). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.
-
Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 16, 2026, from [Link]
-
Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research, 4(2), 174-181. [Link]
-
Chemistry LibreTexts. (2022, July 20). 13.3: Claisen Condensation. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Retrieved January 16, 2026, from [Link]
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. ChemInform Abstract: Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues / ChemInform, 2010 [sci-hub.red]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclocondensation of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Welcome to the technical support center for the synthesis of heterocyclic compounds from Diethyl 2-(2,2,2-trifluoroacetyl)succinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. The trifluoromethyl group in your starting material introduces unique electronic effects that can influence reactivity, and this guide is intended to help you navigate those challenges.
Introduction to the Chemistry
This compound is a highly functionalized 1,4-dicarbonyl compound, making it a versatile precursor for a variety of heterocyclic systems. The presence of the electron-withdrawing trifluoroacetyl group significantly impacts the acidity of adjacent protons and the electrophilicity of the carbonyl carbons. This can lead to both advantageous and challenging reaction outcomes.
The general cyclocondensation reactions you might be exploring are likely to fall into categories such as the Paal-Knorr pyrrole synthesis, Hantzsch pyridine synthesis, or condensation with hydrazine derivatives to form pyridazines. It is important to note that while the fundamental principles of these reactions apply, the trifluoromethyl group necessitates careful optimization of reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the cyclocondensation of this compound.
Question 1: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the likely causes and how can I address this?
Answer:
Incomplete conversion is a frequent issue and can often be attributed to several factors:
-
Insufficient Basicity/Acidity of the Catalyst: The electron-withdrawing nature of the trifluoroacetyl group can decrease the nucleophilicity of the enolate or enamine intermediates.
-
Solution: If using a base catalyst (e.g., for an intramolecular Dieckmann-type condensation), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation. For acid-catalyzed reactions (e.g., Paal-Knorr), a stronger acid like trifluoroacetic acid (TFA) might be necessary to promote condensation.[1][2]
-
-
Reaction Temperature is Too Low: The activation energy for the cyclization step might be higher than anticipated.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. The use of a higher boiling point solvent may be necessary. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[3]
-
-
Steric Hindrance: The bulky diethyl succinate portion of the molecule could sterically hinder the approach of the nucleophile.
-
Solution: While difficult to alter the substrate itself, ensure that your nucleophile (e.g., ammonia, primary amine) is not excessively bulky.
-
Question 2: I am observing the formation of multiple products, making purification difficult. What are the potential side reactions?
Answer:
The presence of multiple carbonyl groups and acidic protons can lead to a variety of side products:
-
Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular condensation may compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
-
Formation of Hydrates: Trifluoromethyl ketones are known to readily form stable hydrates in the presence of water.[4]
-
Solution: Ensure all your reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Alternative Cyclization Pathways: Depending on the reaction conditions, cyclization can occur at different positions.
-
Solution: Carefully control the stoichiometry of your reagents and the reaction temperature. Characterize all major byproducts to understand the competing reaction pathways. This will provide valuable insight for further optimization.
-
Question 3: My desired heterocyclic product is unstable and decomposes during workup or purification. What precautions should I take?
Answer:
The electron-deficient nature of the resulting trifluoromethyl-substituted heterocycle can render it susceptible to decomposition.
-
Harsh pH during Workup: Both strongly acidic and basic conditions can lead to ring-opening or other degradation pathways.
-
Solution: Use a buffered aqueous solution for your workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
-
Silica Gel Catalyzed Decomposition: The acidic nature of silica gel can degrade sensitive compounds during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, consider other purification methods like preparative HPLC or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when reacting this compound with ammonia or a primary amine?
A1: The most likely product is a trifluoromethyl-substituted pyrrole derivative, formed via a Paal-Knorr type synthesis. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration.
Q2: Can I synthesize a pyridine derivative from this starting material?
A2: Yes, a Hantzsch-type pyridine synthesis is plausible. This would typically involve reacting your starting material with an aldehyde and a source of ammonia. However, the classic Hantzsch synthesis uses two equivalents of a β-ketoester, so you would need to adapt the conditions, possibly by introducing a second β-dicarbonyl compound.[5][6]
Q3: What would be the likely product of a reaction with hydrazine?
A3: Condensation with hydrazine would be expected to yield a trifluoromethyl-substituted pyridazine derivative.[7]
Q4: Is an intramolecular cyclization (Dieckmann condensation) possible with this substrate?
A4: An intramolecular Dieckmann condensation is theoretically possible, which would lead to a cyclic β-keto ester. This would require a strong base to deprotonate the α-carbon of the succinate moiety, which would then attack the trifluoroacetyl carbonyl. However, the high electrophilicity of the trifluoroacetyl carbonyl might favor intermolecular reactions if conditions are not carefully controlled.[8]
Experimental Protocols
The following are generalized protocols based on established methodologies for similar transformations. Note: These are starting points and will likely require optimization for your specific substrate and desired product.
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the amine (1.1 eq) and a catalytic amount of a Brønsted acid (e.g., acetic acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Pyridazine Synthesis with Hydrazine
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction and remove the solvent in vacuo.
-
Purify the residue by an appropriate method.
Data Presentation
Table 1: Suggested Starting Conditions for Optimization
| Parameter | Paal-Knorr (Pyrrole) | Hydrazine Condensation (Pyridazine) |
| Solvent | Ethanol, Toluene | Ethanol |
| Catalyst | Acetic Acid (10 mol%) | None or catalytic acid |
| Temperature | Reflux | 25-60 °C |
| Stoichiometry | 1.1 eq. Amine | 1.1 eq. Hydrazine Hydrate |
Visualizations
Reaction Pathway Diagram
Caption: Potential cyclocondensation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
Organic & Biomolecular Chemistry.
-
OUCI.
-
The Journal of Organic Chemistry.
-
American Journal of Organic Chemistry.
-
The Journal of Organic Chemistry.
-
Organic Chemistry Portal.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
Asian Journal of Chemistry.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
ChemicalBook.
-
ResearchGate.
-
ResearchGate.
-
Organic Chemistry Portal.
-
Chemistry LibreTexts.
-
Beilstein Journal of Organic Chemistry.
-
Asian Journal of Chemistry.
-
BenchChem.
-
ResearchGate.
Sources
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
- 7. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of pyrazoles from Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Welcome to the technical support guide for the synthesis of substituted pyrazoles from Diethyl 2-(2,2,2-trifluoroacetyl)succinate. This resource is designed for researchers, chemists, and drug development professionals who utilize this important synthetic route. The Knorr pyrazole synthesis and related condensations are powerful tools for creating the pyrazole core, a privileged scaffold in medicinal chemistry.[1][2][3] However, the use of unsymmetrical dicarbonyl compounds like this compound introduces specific challenges, primarily related to side product formation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of two pyrazole isomers (regioisomers), and how can I control the selectivity?
Answer:
This is the most common and anticipated challenge with this reaction. The formation of two regioisomers occurs because the starting material, this compound, is an unsymmetrical 1,3-dicarbonyl compound. It possesses two non-equivalent electrophilic carbonyl centers: the highly reactive ketone of the trifluoroacetyl group and the less reactive carbonyl of the ethyl ester.
When reacting with a hydrazine (like hydrazine hydrate or a substituted hydrazine), the initial nucleophilic attack can happen at either carbonyl group. This leads to two different reaction pathways and, ultimately, a mixture of two distinct pyrazole products.[1][2][4]
The key to controlling this outcome lies in exploiting the electronic and steric differences between the two carbonyls through careful selection of reaction conditions.[4]
Mechanism of Regioisomer Formation
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The initial point of attack determines the final substitution pattern on the pyrazole ring. The trifluoroacetyl group is strongly electron-withdrawing, making its associated carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Caption: Reaction pathways leading to two possible regioisomers.
Strategies for Controlling Regioselectivity:
The regiochemical outcome is not random; it is a competition governed by kinetics and thermodynamics that can be influenced significantly.
-
Solvent Choice (The Fluorinated Alcohol Effect): This is one of the most effective strategies. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically improve regioselectivity.[5] These solvents selectively form a hemiketal adduct with the more electrophilic trifluoroacetyl carbonyl. This reversible protection deactivates that site, sterically and electronically directing the hydrazine's initial attack to the other carbonyl group. This can often shift the product ratio from nearly 1:1 to greater than 95:5 in favor of a single isomer.[5]
-
pH Control (Acid Catalysis): The reaction is typically performed under acidic conditions.[6] The pH can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and protonate a carbonyl group, altering its reactivity. Under acidic conditions, the reaction often favors attack at the more reactive ketone.[4] It is crucial to screen different acid catalysts (e.g., acetic acid, TFA, HCl) and their concentrations to find the optimal selectivity.
Table 1: Effect of Solvents on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (Isomer A:Isomer B) | Rationale | Reference |
| Ethanol (EtOH) | ~40:60 to 60:40 | Standard protic solvent; offers little control, leading to mixtures. | [5] |
| Toluene | Variable, often poor selectivity | Aprotic solvent; does not effectively differentiate carbonyl reactivity. | N/A |
| 2,2,2-Trifluoroethanol (TFE) | Up to 90:10 | Forms a transient hemiketal at the CF3-ketone, directing attack elsewhere. | [5] |
| Hexafluoroisopropanol (HFIP) | >95:5 | Stronger hydrogen-bond donor than TFE; more effective at hemiketal formation and directing the reaction. | [5] |
FAQ 2: My reaction has stalled, and I'm seeing a lot of the uncyclized hydrazone intermediate. How do I drive the reaction to completion?
Answer:
This is a common kinetic issue. The formation of the initial hydrazone is often fast, but the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring can be the rate-limiting step.[7] An accumulation of the hydrazone intermediate, visible by TLC or LC-MS, indicates that the cyclization step is too slow under your current conditions.
Causality and Troubleshooting:
-
Insufficient Catalysis: The cyclization step is acid-catalyzed. Without sufficient acid, the reaction may stall after the initial condensation.
-
Low Temperature: The dehydration step requires an activation energy barrier to be overcome. Insufficient thermal energy can cause the reaction to halt at the more stable intermediate.
-
pH Imbalance: While acid is required, an incorrect pH can also be detrimental. At very low pH, the hydrazine's nucleophilicity is suppressed. At neutral or basic pH, the cyclization is often not favored.[7]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting incomplete cyclization.
Recommended Protocol Adjustment:
-
Introduce a Catalyst: If you started under neutral conditions, add a catalytic amount of glacial acetic acid (typically 3-5 drops for a lab-scale reaction).[8]
-
Increase Temperature: Gently heat the reaction mixture. Refluxing in a solvent like ethanol or propanol is a common and effective method to provide the energy needed for dehydration.[8]
-
Monitor Progress: Use TLC or LC-MS to track the disappearance of the intermediate and the appearance of the pyrazole product(s).[9] The pyrazole will be more conjugated and should have a different Rf value.
-
Consider a Stronger Acid: If acetic acid is ineffective, a catalytic amount of a stronger acid like trifluoroacetic acid (TFA) can be used, but be mindful that harsh conditions can sometimes promote other side reactions.[10]
FAQ 3: I've isolated my crude product, but I'm struggling to separate the regioisomers. What are the best purification strategies?
Answer:
Separating regioisomers is a significant purification challenge because they often have very similar physical properties, such as polarity and boiling point.[2] Standard column chromatography is the most reliable method.[11]
Workflow for Purification Strategy
Caption: Decision diagram for selecting a purification method.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, find a solvent system (e.g., ethyl acetate/hexanes) that gives good separation of your two isomers on a TLC plate. The goal is a ΔRf of at least 0.15.
-
Stationary Phase Selection: Standard silica gel is the default. However, pyrazoles are basic and can streak or degrade on acidic silica. If you observe this, you have two options:
-
Column Packing & Loading:
-
Pack the column with a slurry of silica in your low-polarity starting eluent.
-
Load your crude product that has been dissolved in a minimal amount of solvent or, preferably, adsorbed onto a small amount of silica ("dry loading").
-
-
Elution: Run the column using a shallow gradient of your chosen solvent system. Collect small fractions and monitor them by TLC to isolate the pure isomers.
FAQ 4: My overall yield is low, even after accounting for isomers. What are other potential side products or causes for material loss?
Answer:
While regioisomer formation is the main issue, low yields can be caused by other factors.
-
Impure Starting Materials: The purity of your this compound and hydrazine reagent is critical. Impurities can introduce competing side reactions that consume reagents and complicate purification.[9][12] Always use reagents from a reliable source or purify them before use.
-
Product Degradation: As mentioned, some pyrazole derivatives can be sensitive to the acidic nature of silica gel, leading to material loss during column chromatography.[11] Minimizing the time the compound spends on the column is crucial.
-
Formation of Pyrazolones: If the reaction conditions are not optimized, condensation with the ester moiety can potentially lead to the formation of pyrazolone side products.[8] These are often more polar than the desired pyrazoles.
-
Incomplete Workup/Extraction: Trifluoromethylated compounds can sometimes have unusual solubility profiles. Ensure your extraction solvent is appropriate and that you are performing enough extractions to recover all the product from the aqueous phase.
Preventative Measures:
-
Verify Reagent Purity: Before starting, check the purity of your dicarbonyl compound and hydrazine via NMR or GC-MS.
-
Optimize Workup: Perform a small-scale trial to ensure your extraction procedure is efficient for your specific product.
-
Use Mild Purification Conditions: If you suspect degradation, use deactivated silica or switch to an alternative method like preparative HPLC if available.[11]
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link].
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
Bekkali, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 733. [Link]
-
Chem Help Asap. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.
-
Jouvin, K., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Bravo, F., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(20), 12534–12546. [Link]
-
Chen, C. Y. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107–3109. [Link]
-
Venugopala, K. N., et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(16), 8685-8689. [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2826. [Link]
-
Valente, A. J. M., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(21), 7430. [Link]
-
Wang, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769-3778. [Link]
- BenchChem. (2025). troubleshooting low conversion rates in pyrazole synthesis.
-
Yusuf, M., & Mphahlele, M. J. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4785. [Link]
- Castillo, J. C., & Portilla, J. (2018). Recent advances in the synthesis of new pyrazole derivatives. Trends in Heterocyclic Chemistry, 19, 194-213.
-
Venugopala, K. N., et al. (2013). Trifluoroacetic acid: An efficient catalyst for paal-knorr pyrrole synthesis and its deprotection. Asian Journal of Chemistry, 25(15), 8685-8689. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Der Pharma Chemica, 7(9), 118-129. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Reay, A. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]
-
Hossain, M. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Low Yields in Trifluoromethylated Heterocycle Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in medicinal chemistry and drug development: achieving high yields in the synthesis of trifluoromethylated heterocycles. The strategic introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties of the -CF3 group often present significant synthetic hurdles.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of common issues to empower you with the knowledge to make informed, effective adjustments to your experimental protocols.
Part 1: Foundational Troubleshooting - The Initial Investigation
Low yields are a common frustration, but a systematic approach can often illuminate the root cause. This section addresses the most frequent initial challenges encountered in trifluoromethylation reactions.
Q1: My reaction shows low or no conversion of the starting material. Where should I begin my investigation?
A1: This is a frequent and often multifaceted issue. A logical diagnostic workflow is essential. The primary culprits are typically related to the reagents, reaction setup, or the fundamental reactivity of your substrate.
Initial Diagnostic Workflow:
In-depth Explanations:
-
Reagent and Catalyst Integrity:
-
Trifluoromethylating Agent: Many trifluoromethylating reagents, particularly electrophilic ones like Togni and Umemoto reagents, have limited shelf-life and can be sensitive to moisture.[2] Nucleophilic sources like TMSCF3 (Ruppert-Prakash reagent) must be of high purity.[1]
-
Initiator/Catalyst: For nucleophilic trifluoromethylation with TMSCF3, fluoride initiators (e.g., TBAF, CsF) are notoriously hygroscopic.[1] Their activity is critically dependent on being anhydrous. For radical reactions, initiators like tert-butyl hydroperoxide (TBHP) or photoredox catalysts must be active and used under appropriate conditions.[3][4]
-
-
Reaction Setup and Conditions:
-
Anhydrous Conditions: Moisture can quench nucleophilic trifluoromethylating agents and deactivate sensitive catalysts.[1][5] All glassware should be oven or flame-dried, and anhydrous solvents are a must for many protocols.
-
Inert Atmosphere: Oxygen can interfere with radical-based trifluoromethylation pathways.[6] Degassing the solvent and maintaining the reaction under a nitrogen or argon atmosphere is crucial.
-
Temperature and Time: Many trifluoromethylation reactions have a narrow optimal temperature window. Suboptimal temperatures can lead to slow reactions or decomposition of reagents and products.[5]
-
-
Substrate Reactivity:
-
The electronic nature of your heterocycle is paramount. Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation, while electron-rich systems are better suited for electrophilic or radical approaches.[1][7] A mismatch between your substrate's electronics and the chosen reaction type is a common cause of failure.
-
Part 2: Troubleshooting by Reaction Type
The specifics of troubleshooting often depend on the mechanistic pathway of your trifluoromethylation. This section is divided into the three main classes of trifluoromethylation reactions.
Nucleophilic Trifluoromethylation (e.g., using TMSCF3)
Q2: I'm using TMSCF3 with a fluoride initiator, and my reaction is sluggish or stalled. What's the likely cause?
A2: This scenario almost always points to an issue with the initiation step. The reaction relies on the generation of a transient, highly reactive trifluoromethyl anion (or a related hypervalent silicon species), which is exquisitely sensitive to reaction conditions.[8][9]
Common Causes and Solutions:
| Potential Issue | Underlying Reason | Troubleshooting Steps |
| Inactive Fluoride Source | Fluoride initiators like TBAF and CsF are highly hygroscopic. Absorbed water will protonate the CF3- anion, halting the reaction. | 1. Use a fresh bottle of the fluoride source. 2. For TBAF, use a solution in THF and dry it over molecular sieves. 3. For CsF, dry it under high vacuum with heating before use.[1] |
| Suboptimal Solvent | The reaction is highly solvent-dependent. THF is common but can be slow. Polar aprotic solvents can accelerate the reaction. | 1. Switch to DMF. It has been shown to significantly accelerate reactions, even with less moisture-sensitive bases like K2CO3.[1][9] |
| Insufficient Catalyst Loading | While catalytic amounts are typical (0.1-10 mol%), some systems may require higher loading to achieve a reasonable reaction rate. | 1. Incrementally increase the catalyst loading to 15-20 mol%.[1] |
| Formation of Silyl Enol Ether | For enolizable ketones, the formation of a silyl enol ether is a common side reaction that consumes the starting material without forming the desired product. | 1. Run the reaction at a lower temperature to favor the 1,2-addition pathway. 2. Consider using a non-fluoride initiator like Cs2CO3, which has shown high selectivity for 1,2-addition in some cases.[10] |
Experimental Protocol: Anhydrous TBAF Preparation for Nucleophilic Trifluoromethylation
-
Obtain a commercial 1M solution of TBAF in THF.
-
Add activated 4 Å molecular sieves to the solution (approximately 2-3 grams per 10 mL of solution).
-
Allow the solution to stand for at least 24 hours at room temperature.
-
Use the supernatant directly for your reaction.
Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Q3: My electrophilic trifluoromethylation is giving a complex mixture of products and low yield of the desired compound. How can I improve selectivity?
A3: Electrophilic trifluoromethylation can proceed through different mechanistic pathways (polar S_N2-like or single-electron transfer, SET), which can lead to various side products depending on the substrate and conditions.[8][11][12]
Troubleshooting Side Reactions:
-
Regioselectivity Issues: In heterocycles with multiple nucleophilic sites, the selectivity of C-H trifluoromethylation can be poor.
-
Solution: Altering the solvent can sometimes fine-tune the regioselectivity.[13] If direct C-H functionalization is not selective, consider a "programmed" approach where a directing group is installed on the heterocycle to guide the trifluoromethylation to a specific position.
-
-
O- vs. C-Trifluoromethylation: For substrates like phenols, both O- and C-trifluoromethylation can occur.
-
Solution: The choice of reagent and conditions is critical. For instance, with some hypervalent iodine reagents, the presence of a base like sodium hydride in DMF tends to favor C-trifluoromethylation, while other conditions might favor O-trifluoromethylation.[14]
-
-
Decomposition: Togni reagents, while effective, can be thermally unstable and may decompose, especially at elevated temperatures.[2]
-
Solution: Ensure the reaction temperature does not exceed the stability limit of the reagent. Store reagents refrigerated and handle them with care.[2]
-
Radical Trifluoromethylation (e.g., using CF3SO2Na or CF3I)
Q4: My radical trifluoromethylation of an electron-deficient heterocycle is not working well. I thought radical reactions were suitable for these substrates?
A4: While radical trifluoromethylation is often the go-to method for electron-deficient heterocycles, the success of the reaction hinges on the delicate balance of radical generation and consumption.[7][13]
Key Optimization Parameters:
| Parameter | Rationale | Optimization Strategy |
| Initiator/Oxidant | The rate of CF3• radical generation is crucial. Too slow, and the reaction doesn't proceed; too fast, and side reactions dominate. | For CF3SO2Na (Langlois reagent), tert-butyl hydroperoxide (TBHP) is a common oxidant. Optimize the stoichiometry of TBHP (typically 3-5 equivalents).[15] |
| Solvent System | A biphasic system (e.g., H2O/CH2Cl2) is often used for reactions with CF3SO2Na to manage reagent solubility and reaction rate. | The solvent ratio can impact reaction efficiency. A 1:2.5 ratio of H2O/CH2Cl2 is a good starting point.[3] In some cases, solvent choice can even influence regioselectivity.[13] |
| Mixing | In biphasic systems, efficient mixing is critical for mass transfer between the aqueous and organic layers. | Ensure vigorous stirring. For small-scale reactions, a standard stir plate may be sufficient, but for larger scales, mechanical stirring might be necessary.[3] |
| Light Source (for Photoredox) | For photoredox-catalyzed reactions, the wavelength and intensity of the light source must be matched to the photocatalyst. | Ensure you are using the correct light source (e.g., blue LEDs for many iridium or ruthenium catalysts).[4][16] The distance from the light source can also be optimized. |
Part 3: Purification and Final Product Issues
Q5: I have successfully formed my trifluoromethylated heterocycle, but I'm losing most of it during column chromatography. What can I do?
A5: Purification of fluorinated compounds, especially nitrogen-containing heterocycles, can be challenging due to their unique polarity and potential for strong interactions with silica gel.
Purification Troubleshooting:
-
Streaking on Silica Gel: Basic nitrogen heterocycles can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent.[17] This will neutralize the acidic sites on the silica.
-
-
High Polarity: The -CF3 group can significantly alter the polarity of a molecule. Your product may be much more polar than the starting material.
-
Solution: You may need to use a more polar solvent system than anticipated. Consider switching from hexane/ethyl acetate to dichloromethane/methanol.[17]
-
-
Product Instability: The product may be unstable on silica gel.
-
Solution: Minimize the time your compound spends on the column by using flash chromatography. Alternatively, consider a different stationary phase like basic or neutral alumina, or reverse-phase (C18) silica.[18]
-
References
-
Electrophilic Trifluoromethylation. (2015, March 18). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Prakash, G. K. S., & Hu, J. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(7), 791-801. Retrieved January 17, 2026, from [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829. Retrieved January 17, 2026, from [Link]
-
Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(13), 7434-7441. Retrieved January 17, 2026, from [Link]
-
Optimized reaction conditions for the trifluoromethylation of thiophenol 1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. Retrieved January 17, 2026, from [Link]
-
Le, C., et al. (2017). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society, 139(15), 5413-5416. Retrieved January 17, 2026, from [Link]
-
The optimization of reaction conditions for trifluoromethylation of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chen, C., Chu, L., & Qing, F.-L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1754-1765. Retrieved January 17, 2026, from [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Organic & Biomolecular Chemistry, 8(23), 5271-5283. Retrieved January 17, 2026, from [Link]
-
Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. Retrieved January 17, 2026, from [Link]
-
Bizet, V., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 106. Retrieved January 17, 2026, from [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Retrieved January 17, 2026, from [Link]
-
Wang, F., et al. (2020). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules, 25(19), 4488. Retrieved January 17, 2026, from [Link]
-
Radical trifluoromethylation of heterocycles... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Al-Masum, M. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). Retrieved January 17, 2026, from [Link]
-
Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. Israel Journal of Chemistry, 52(7), 674-685. Retrieved January 17, 2026, from [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14411–14415. Retrieved January 17, 2026, from [Link]
-
Wang, C., et al. (2023). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters, 25(4), 634-639. Retrieved January 17, 2026, from [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. (2023). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Beierle, J. M., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7247-7262. Retrieved January 17, 2026, from [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Retrieved January 17, 2026, from [Link]
-
Al-Masum, M. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2683-2695. Retrieved January 17, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Retrieved January 17, 2026, from [Link]
-
A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research, 58(24), 10293-10303. Retrieved January 17, 2026, from [Link]
-
Pitre, S. P., et al. (2020). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Organic Letters, 22(16), 6430-6434. Retrieved January 17, 2026, from [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). Organic Letters. Retrieved January 17, 2026, from [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2023). Angewandte Chemie International Edition, 62(11), e202216653. Retrieved January 17, 2026, from [Link]
-
Trifluoromethylated heterocycles. (2000). Current Organic Chemistry, 4(4), 363-398. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Diethyl 2-(2,2,2-trifluoroacetyl)succinate by Column Chromatography
Welcome to the technical support center for the purification of diethyl 2-(2,2,2-trifluoroacetyl)succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the column chromatography of this valuable synthetic intermediate.
Introduction
This compound is a β-keto ester typically synthesized via a crossed Claisen condensation between ethyl trifluoroacetate and diethyl succinate. The purification of this compound by column chromatography can present unique challenges due to the presence of a trifluoroacetyl group and the inherent reactivity of the β-keto ester functionality. This guide will provide a comprehensive overview of the purification process, from initial reaction work-up to obtaining the final, high-purity product.
Physicochemical Properties and Chromatographic Behavior
Understanding the properties of the target compound and potential impurities is crucial for successful chromatographic separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Expected Elution Order (Normal Phase) |
| Diethyl Succinate (Starting Material) | 174.19 | 217-218 | Moderately Polar | 2 |
| Ethyl Trifluoroacetate (Starting Material) | 142.08 | 60-62 | Polar | 3 |
| This compound (Product) | 270.19 | N/A | More Polar than Diethyl Succinate | 1 |
| Diethyl 2-acetylsuccinate (Potential Byproduct) | 216.22 | N/A | More Polar than Diethyl Succinate | 1 |
Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound.
1. Preparation of the Crude Sample:
-
After the Claisen condensation reaction, quench the reaction mixture carefully with a weak acid (e.g., saturated aqueous ammonium chloride) to neutralize the base.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude oil.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system for column chromatography and to identify the product and impurities.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): Start with a mixture of hexane and ethyl acetate. A common starting point is a 4:1 or 3:1 ratio of hexane to ethyl acetate.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. A potassium permanganate stain can also be used.
-
Interpretation: The desired product, being more polar than the starting diethyl succinate, should have a lower Rf value. Aim for an Rf value of approximately 0.2-0.3 for the product spot to ensure good separation on the column.
3. Column Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Slurry Packing:
-
In a beaker, create a slurry of silica gel in the chosen eluent (the same solvent system determined by TLC).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the sand.
-
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.
-
Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the sand layer.
-
Apply gentle pressure (e.g., using a pump or a syringe) to begin the elution process.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Starting Material (Diethyl Succinate) | The eluent is too polar, causing both compounds to move too quickly down the column. | Decrease the polarity of the eluent by increasing the proportion of hexane. |
| Product is Tailing (Streaking) on the Column | 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample was overloaded on the column. | 1. Add a small amount of a neutral or slightly acidic modifier (e.g., 0.1-0.5% acetic acid) to the eluent to improve peak shape. 2. Use a larger column or load less sample. |
| Low or No Recovery of Product | 1. The product has degraded on the acidic silica gel. 2. The product is too polar and is not eluting with the current solvent system. | 1. Use deactivated (neutral) silica gel or alumina as the stationary phase. 2. Gradually increase the polarity of the eluent (gradient elution). If the product still does not elute, a "methanol purge" can be attempted to flush highly polar compounds from the column. |
| Multiple Spots in "Pure" Fractions | 1. Keto-enol tautomerism of the β-keto ester can sometimes appear as two closely spaced spots on TLC. 2. Incomplete separation of impurities. | 1. This is an inherent property of the compound. Characterization by NMR will confirm the structure. 2. Optimize the eluent system for better separation or consider re-chromatographing the mixed fractions. |
Frequently Asked Questions (FAQs)
Q1: Why is my purified product a yellow oil? Is this normal?
A1: While pure this compound is expected to be a colorless liquid, a pale-yellow color is common after column chromatography and is not necessarily indicative of significant impurities. However, a dark yellow or brown color may suggest some degradation, and further purification or characterization is recommended.
Q2: Can I use a different stationary phase other than silica gel?
A2: Yes. If you observe significant product degradation on silica gel, you can use a less acidic stationary phase like neutral alumina. However, the elution order and optimal solvent system will likely change, so you will need to re-optimize your conditions using TLC with alumina plates.
Q3: Is it possible to purify this compound by distillation?
A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. The presence of the β-keto ester functionality can lead to decomposition at elevated temperatures. If you choose to attempt distillation, it should be performed under high vacuum to keep the boiling temperature as low as possible.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed by analytical techniques such as ¹H and ¹³C NMR spectroscopy. The absence of signals corresponding to starting materials (diethyl succinate and ethyl trifluoroacetate) and other byproducts will confirm the purity. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for purity assessment.
Q5: What are the expected ¹H NMR signals for the starting materials and product?
A5:
-
Diethyl Succinate: You would expect to see a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, along with a singlet for the succinate methylenes.
-
Ethyl Trifluoroacetate: A triplet and a quartet for the ethyl group will be present.
-
This compound: The spectrum will be more complex, showing signals for two different ethyl groups and the protons on the succinate backbone. The presence of the trifluoroacetyl group will likely cause splitting of nearby proton signals in the ¹H and ¹³C NMR spectra.
Visualizing the Workflow
Caption: Experimental workflow for the purification of this compound.
References
- BenchChem. (2025, November).
-
Campbell, A. D., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26213–26227. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. Retrieved January 17, 2026, from [Link]
-
University of York Department of Chemistry. (n.d.). Determining a solvent system. Retrieved January 17, 2026, from [Link]
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?[Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved January 17, 2026, from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
Improving the regioselectivity of pyrazole formation from β-keto esters
Welcome to the technical support center for controlling regioselectivity in pyrazole synthesis from β-keto esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomer formation in this classic and vital heterocyclic synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, providing you with the knowledge to troubleshoot and optimize your synthetic strategy.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic tips and actionable solutions based on established chemical principles.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
Symptoms:
-
¹H or ¹³C NMR spectra show duplicate sets of peaks for the pyrazole core and its substituents.[1]
-
Multiple spots with close Rf values are observed on TLC, which are difficult to resolve.[1]
-
The isolated product has a broad melting point range.[1]
Root Cause Analysis: The formation of two regioisomers arises from the reaction of an unsymmetrical β-keto ester with a substituted hydrazine.[2] The hydrazine has two non-equivalent nitrogen atoms, and the β-keto ester has two electrophilic carbonyl carbons (the ketone and the ester). Nucleophilic attack by the hydrazine's terminal nitrogen (-NH2) can occur at either carbonyl, leading to two different cyclization pathways and, consequently, two isomeric products.[2] The final ratio is a delicate balance of electronic and steric factors, often sensitive to reaction conditions.[2][3]
Solutions & Optimization Strategies:
-
Exploit Electronic Differences: The inherent electronic properties of your β-keto ester are the primary determinant of regioselectivity. The more electrophilic carbonyl group will preferentially react with the more nucleophilic nitrogen of the hydrazine.
-
Recommendation: If your β-keto ester has one aryl and one alkyl substituent, the aryl-substituted carbonyl is generally more electrophilic. The reaction in standard solvents like ethanol often favors the isomer where the N1 of the pyrazole is attached to the carbon derived from the ester carbonyl.[3]
-
-
Solvent-Mediated Control: The choice of solvent can dramatically alter the regiochemical outcome. Standard protic solvents like ethanol can participate in the reaction, leveling the reactivity of the two carbonyls.
-
Protocol Insight: Switching to non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[4][5][6] These solvents activate the carbonyl groups towards nucleophilic attack without competing with the hydrazine, leading to selectivities as high as 99:1.[4][5]
-
Mechanism: TFE and HFIP are poor nucleophiles and thus do not form hemiacetals with the more reactive carbonyl group, unlike ethanol. This leaves the inherent electronic differences between the carbonyls as the main directing factor for the hydrazine attack.[4]
-
-
pH and Catalyst Modulation: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.
-
Acid Catalysis: A small amount of acid (e.g., acetic acid, H₂SO₄) is often used to catalyze the initial condensation to form the hydrazone intermediate.[7] Under acidic conditions, the regioselectivity can sometimes be reversed compared to neutral or basic conditions.[2]
-
Base Catalysis: Mild basic conditions can also be employed and may favor one isomer over the other.[8]
-
Troubleshooting Workflow:
Caption: Workflow for optimizing pyrazole regioselectivity.
Issue 2: I have a mixture of regioisomers. How can I separate them and confirm their structures?
Symptoms:
-
You have followed the optimization steps but still have a mixture of isomers (e.g., 80:20 ratio).
-
You need to isolate a pure sample of each isomer for biological testing or characterization.
Solutions:
-
Chromatographic Separation: This is the most reliable method for separating pyrazole regioisomers.[1][9]
-
Silica Gel Column Chromatography: This is the workhorse technique for isomer separation.[9][10]
-
Eluent Selection: The key is finding a solvent system that provides a sufficient difference in Rf values (ΔRf) on a TLC plate. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate and gradually increase the polarity.[9] If separation is poor, try incorporating a different solvent like dichloromethane or a small amount of methanol.
-
-
High-Performance Liquid Chromatography (HPLC): For very similar isomers or for analytical quantification, HPLC is essential.[11] Both normal-phase and reverse-phase (using C18 columns) can be effective.[11]
-
-
Structural Elucidation & Confirmation: Once separated, unambiguously identifying each isomer is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: While these provide initial evidence, assigning C3 and C5 signals can be ambiguous due to tautomerism in solution.[12]
-
2D NMR (HMBC/NOESY): These are powerful, definitive techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the N-phenyl protons to the C5 carbon of the pyrazole ring can confirm the structure. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also confirm assignments by showing through-space correlations between nearby protons.[10]
-
-
Single-Crystal X-Ray Crystallography: This is the gold standard for structural determination.[13][14][15] If you can grow a suitable crystal of one of the isomers, its structure can be determined unequivocally, which then allows for the confident assignment of the other isomer's structure by comparing their spectroscopic data.[13][16]
-
Data Summary: Isomer Separation & Characterization
| Technique | Application | Key Considerations |
| TLC | Method development for column chromatography | Test various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) to maximize ΔRf. |
| Column Chromatography | Preparative separation of isomers | Use fine silica gel (230-400 mesh) and consider a shallow solvent gradient for difficult separations.[11] |
| HPLC | Analytical quantification and high-purity separation | C18 columns for reverse-phase; Chiral stationary phases for enantiomers.[11][17] |
| ¹H & ¹³C NMR | Initial characterization | Be aware of potential peak averaging due to tautomerism.[12] |
| 2D NMR (HMBC, NOESY) | Definitive structural assignment | Essential for distinguishing C3 vs C5 substitution patterns.[10] |
| X-Ray Crystallography | Absolute structural confirmation | Provides unambiguous proof of connectivity and stereochemistry.[13][15] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis? A1: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a β-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative to form a pyrazole or pyrazolone ring.[7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole.[7]
Q2: Besides β-keto esters, what other starting materials can be used to synthesize pyrazoles? A2: Pyrazoles can be synthesized from various precursors, including α,β-unsaturated ketones (chalcones), which react with hydrazines to form pyrazolines that are then oxidized to pyrazoles.[18][19] Another common route involves the [3+2] cycloaddition of alkynes with diazo compounds or sydnones.[19][20]
Q3: How do steric effects influence regioselectivity? A3: Steric hindrance plays a crucial role. A bulky substituent on either the β-keto ester (near one of the carbonyls) or on the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group, thereby influencing which regioisomer is formed.[2]
Q4: My reaction mixture turned a deep yellow/red color. Is this normal? A4: The development of color, particularly yellow or red, can be common in reactions involving hydrazines. This is often due to the formation of minor, highly conjugated byproducts or the degradation of the hydrazine starting material.[1] While often not detrimental to the main reaction, it indicates the presence of impurities that will need to be removed during purification.
Q5: Can I predict the regioselectivity of my reaction computationally? A5: Yes, computational studies using Density Functional Theory (DFT) can be a powerful predictive tool.[21] By calculating the activation energies for the different reaction pathways leading to the regioisomers, you can predict which product is thermodynamically or kinetically favored under a given set of conditions. This can guide your experimental design and save significant laboratory time.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE
This protocol describes a general method for improving regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Unsymmetrical β-keto ester (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-keto ester (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (TFE boiling point: ~74 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
The crude residue can be purified directly by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)[11]
-
Chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture determined by TLC)[9]
-
Fraction collection tubes
Procedure:
-
TLC Analysis: First, determine an optimal eluent system using TLC. The ideal system should show good separation between the two isomer spots (e.g., Rf₁ = 0.4, Rf₂ = 0.25).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This "dry loading" method typically yields better resolution than loading the sample as a concentrated solution.[11]
-
Elution: Begin eluting with the determined solvent system. You may use an isocratic elution (constant solvent composition) or a shallow gradient (slowly increasing the proportion of the polar solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.
Reaction Mechanism Overview:
Caption: Competing pathways in pyrazole formation.
References
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Benchchem.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- Column chromatography conditions for separating pyrazole isomers. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Thieme.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
- Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
- Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters. Request PDF - ResearchGate.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
- Pyrazole synthesis. Organic Chemistry Portal.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Heterocycles.
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Request PDF - ResearchGate.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
- X-ray crystallographic comparison of pyrazole subsidiaries. Request PDF - ResearchGate.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF - ResearchGate.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PMC - NIH.
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. DSpace.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Trifluoroacetylation Reactions of Diethyl Succinate
Introduction: The trifluoroacetylation of diethyl succinate is a powerful transformation for synthesizing valuable fluorinated building blocks. However, incomplete reactions frequently result in a challenging purification scenario where the final product is contaminated with unreacted starting material. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively diagnose and resolve this common issue. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for achieving high-purity compounds.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during the purification process.
Q1: My crude NMR shows a significant amount of unreacted diethyl succinate. What is the first thing I should check? A: Before attempting a complex purification, first confirm your reaction's success. The primary issue is often incomplete conversion. Review your reaction conditions: ensure the absolute dryness of your solvent and glassware, verify the activity of your base (e.g., sodium hydride, sodium ethoxide), and confirm the stoichiometry and purity of your trifluoroacetylating agent. Addressing the root cause will simplify purification immensely.
Q2: What is the most straightforward method to remove a large amount of unreacted diethyl succinate? A: For reactions performed on a multi-gram scale, fractional vacuum distillation is the most efficient and scalable method. There is a substantial difference in the boiling points of diethyl succinate and its trifluoroacetylated derivative, which allows for a clean separation.
Q3: Can I use a simple aqueous wash to remove the unreacted diethyl succinate? A: No, a simple water or brine wash will be ineffective. Diethyl succinate has low water solubility and will remain in the organic layer.[1] While an aqueous workup is crucial for removing salts and water-soluble byproducts, it will not separate the starting material from the product.[2]
Q4: My product seems to be degrading during purification. What could be the cause? A: The trifluoroacetylated product, a β-keto ester, can be sensitive to certain conditions. Hydrolysis of the ester groups can occur if exposed to strong acid or base, especially at elevated temperatures. If you are attempting a basic wash to remove the product, it must be performed with a weak, cold base (e.g., 5% NaHCO₃) and rapidly. During distillation, excessive temperatures can also lead to degradation; using a good vacuum is critical to keep the boiling temperature low.
Q5: How can I differentiate my product and the starting material on a Thin Layer Chromatography (TLC) plate? A: The trifluoroacetylated product is significantly more polar than diethyl succinate due to the additional electronegative fluorine atoms and the keto-carbonyl group. On a silica TLC plate, the product will have a lower Rf value (it will travel a shorter distance up the plate) than the diethyl succinate. Use a stain like potassium permanganate or ceric ammonium molybdate for visualization if the compounds are not UV-active.
Section 2: In-Depth Troubleshooting & Purification Protocols
2.1. Foundational Principles: Exploiting Physicochemical Differences
Successful purification hinges on exploiting the distinct physical and chemical properties of the starting material and the desired product. The introduction of the trifluoroacetyl group drastically alters the molecule's characteristics.
| Property | Diethyl Succinate (Starting Material) | Diethyl 2-(trifluoroacetyl)succinate (Product) | Rationale for Difference |
| Molecular Weight | 174.19 g/mol [3] | 270.2 g/mol [4] | Addition of the -C(O)CF₃ group. |
| Boiling Point | ~218 °C @ 760 Torr[3] | 100-150 °C @ 0.5 Torr[4] (Est. >300 °C @ 760 Torr) | Increased molecular weight and polarity significantly raise the boiling point. |
| Density | ~1.04 g/mL[1] | ~1.26 g/mL[4] | The dense trifluoromethyl group increases overall density. |
| Polarity | Moderately Polar | Significantly More Polar | The additional keto group and highly electronegative fluorine atoms increase the molecular dipole moment. |
| Acidity (α-proton) | pKa ≈ 25 | pKa ≈ 11-13 (estimated) | The α-proton is now flanked by two electron-withdrawing carbonyl groups, making it much more acidic. |
2.2. Purification Method Selection Guide
The choice of purification method depends on the scale of your reaction, the amount of impurity, and the required final purity. Use the following workflow to determine the optimal strategy for your specific situation.
Sources
Stability of Diethyl 2-(2,2,2-trifluoroacetyl)succinate under acidic and basic conditions
Guide ID: DTAS-STAB-2026-01 Prepared by: Gemini, Senior Application Scientist Topic: Stability of Diethyl 2-(2,2,2-trifluoroacetyl)succinate under Acidic and Basic Conditions
Introduction for the Researcher
This compound is a highly functionalized building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its structure incorporates three key reactive centers: two ethyl ester functionalities and a β-keto ester system bearing a highly electrophilic trifluoromethyl ketone.[1][2] This unique combination of functional groups offers immense synthetic potential but also presents specific stability challenges. Understanding the compound's behavior in acidic and basic media is critical for successful experimental design, troubleshooting, and ensuring the integrity of your results.
This guide provides in-depth technical support, addressing common questions and experimental pitfalls. We will explore the mechanistic pathways of degradation and offer validated protocols to assess stability in your own workflows.
Figure 1: Structure of this compound. Highlighting the diethyl succinate backbone and the electron-withdrawing trifluoroacetyl group.
Section 1: General Stability and Handling FAQs
Q1: What are the primary reactive sites on this compound?
A: There are three primary sites of reactivity that dictate the molecule's stability:
-
The α-Proton: The proton on the carbon between the two carbonyl groups (C2 in Figure 1) is acidic (pKa is predicted to be around 7.75) and can be readily removed by a base to form a resonance-stabilized enolate.[1][3] This is the basis for its use in alkylation and condensation reactions.
-
The Ester Groups: The two diethyl ester functionalities are susceptible to both acid-catalyzed and base-catalyzed hydrolysis (saponification) to yield the corresponding carboxylic acids or carboxylate salts, respectively.[4]
-
The Trifluoromethyl Ketone Carbonyl: The carbon of the trifluoroacetyl group is extremely electrophilic due to the intense electron-withdrawing effect of the three fluorine atoms.[5] This makes it a prime target for nucleophilic attack and can facilitate C-C bond cleavage under certain basic conditions.
Q2: What are the recommended storage and handling conditions for this compound?
A: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Avoid contact with moisture, strong acids, strong bases, and oxidizing agents. For routine lab use, handle the material quickly and reseal the container promptly to minimize exposure to atmospheric moisture.
Section 2: Stability Under Acidic Conditions
Under acidic conditions, the primary concern is the hydrolysis of the ester groups, which can be followed by a secondary degradation reaction if energy (heat) is applied.
FAQs: Acidic Environment
Q3: What happens when the compound is dissolved in an aqueous acidic solution (e.g., HCl, H₂SO₄)?
A: In the presence of water and an acid catalyst, the two ethyl ester groups will undergo hydrolysis to form ethanol and the corresponding dicarboxylic acid: 2-(2,2,2-trifluoroacetyl)succinic acid.[7] This reaction is reversible, so using a large excess of water will drive the equilibrium toward the hydrolyzed products.[7]
Q4: My reaction in acidic media required heating, and I've isolated a product that is missing a carboxyl group. What is the likely cause?
A: You are likely observing decarboxylation. The initial product of hydrolysis is a β-keto acid. β-Keto acids are notoriously unstable to heat and readily lose carbon dioxide (CO₂) to form a ketone.[8][9] In this case, hydrolysis followed by decarboxylation would yield 1,1,1-trifluoro-5-oxohexanoic acid or further decarboxylation to 1,1,1-trifluoropentan-2-one depending on the conditions.
Figure 2: Primary degradation pathway under acidic conditions with heat.
Troubleshooting Guide: Acidic Conditions
| Symptom Observed | Probable Cause | Recommended Action & Explanation |
| Unexpected polar byproducts; reduced yield of desired non-polar product. | Ester Hydrolysis: The acidic medium is hydrolyzing one or both ester groups to more polar carboxylic acids. | If hydrolysis is undesirable, use strictly anhydrous reaction conditions. If trace acid is needed, consider a non-aqueous source like pyridinium p-toluenesulfonate (PPTS). |
| Gas evolution (bubbling) upon heating; product mass is significantly lower than expected. | Decarboxylation: The intermediate β-keto acid is decomposing upon heating.[9][10] | Avoid prolonged heating. If the reaction requires elevated temperatures, monitor carefully for CO₂ evolution. Characterize the byproduct by GC-MS or NMR to confirm the structure of the decarboxylated ketone. |
| Reaction fails to proceed; starting material recovered. | Insufficient Catalyst/Water: The hydrolysis reaction requires both an acid catalyst and water to proceed at a reasonable rate. | Ensure sufficient water is present for hydrolysis. Increase the concentration of the acid catalyst if kinetics are slow, but be mindful of potential side reactions at higher acid strengths. |
Section 3: Stability Under Basic Conditions
The compound is particularly sensitive to basic conditions. The outcome is highly dependent on the nature of the base used (e.g., strong vs. weak, nucleophilic vs. non-nucleophilic).
FAQs: Basic Environment
Q5: Is the compound stable to common bases like NaOH, KOtBu, or amines?
A: Generally, no. Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly attack the compound at multiple sites.[11][12] The primary degradation pathway with these bases is often not simple ester hydrolysis but a C-C bond cleavage. Weaker bases or non-nucleophilic bases like triethylamine (NEt₃) or DBU may only deprotonate the α-carbon to form the enolate, which is often the desired reactive intermediate in synthesis.
Q6: I added NaOH to my reaction and my starting material was consumed almost instantly, but I cannot find the hydrolyzed acid product. What happened?
A: You have likely induced a retro-Claisen type fragmentation, also known as a haloform-type cleavage. The highly electrophilic trifluoroacetyl carbonyl is readily attacked by hydroxide. The resulting tetrahedral intermediate collapses, cleaving the C-C bond between the carbonyls. This is the most significant liability of this molecule in the presence of strong, nucleophilic bases. The products are diethyl succinate and trifluoroacetate.
Figure 3: Dominant degradation pathway with strong nucleophilic bases (e.g., NaOH).
Troubleshooting Guide: Basic Conditions
| Symptom Observed | Probable Cause | Recommended Action & Explanation |
| Rapid, exothermic reaction; formation of diethyl succinate and trifluoroacetate. | Retro-Claisen/Haloform Cleavage: A strong nucleophilic base (e.g., NaOH, MeO⁻) has cleaved the molecule. | If your goal is to use the α-proton, switch to a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or DBU at low temperatures. This favors deprotonation over nucleophilic attack. |
| Formation of succinate salts and ethanol. | Ester Hydrolysis (Saponification): Both ester groups have been hydrolyzed by the base.[4] | This is expected with aqueous bases. If only mono-hydrolysis is desired, use exactly one equivalent of base at low temperature and monitor carefully, though selectivity can be poor. |
| Reaction mixture turns deep yellow or brown, but no desired product is formed. | Enolate Decomposition/Polymerization: The enolate formed is not stable under the reaction conditions or is participating in undesired side reactions. | Ensure the electrophile is present when the enolate is generated or add it immediately. Run the reaction at a lower temperature to improve the stability of the enolate intermediate. |
Section 4: Experimental Protocols & Data
Protocol 1: General Workflow for Stability Assessment
This protocol provides a framework for testing the stability of the title compound under your specific experimental conditions.
Figure 4: General experimental workflow for assessing compound stability.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.
-
Reaction Setup: In separate vials, add a small volume of the stock solution to a larger volume of your test medium (e.g., pH 2 HCl buffer, pH 7 phosphate buffer, pH 10 carbonate buffer). Ensure the final concentration is suitable for your analytical method.
-
Incubation: Place the vials at the desired temperature (e.g., 25 °C or 50 °C).
-
Sampling: At predetermined time points (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a buffered solution at pH 7 to stop further degradation.
-
Analysis: Analyze the samples by a validated HPLC or GC-MS method to determine the percentage of the parent compound remaining over time.
Data Summary: Expected Degradation Products
| Condition | Primary Reaction Type | Major Expected Products |
| Aqueous Acid (e.g., 1M HCl), Heat | Ester Hydrolysis & Decarboxylation | 2-(2,2,2-Trifluoroacetyl)succinic acid, Ethanol, CO₂, 1,1,1-Trifluoropentan-2,4-dione.[7][8] |
| Aqueous Base (e.g., 1M NaOH) | Retro-Claisen Cleavage & Saponification | Diethyl succinate, Sodium trifluoroacetate, Ethanol. |
| Anhydrous Hindered Base (e.g., LDA) | Deprotonation (α-Proton) | Lithium enolate of the parent compound.[1] |
References
- [NIH] Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. (URL not available for direct linking, accessed via search).
- [N/A] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (URL not available for direct linking, accessed via search).
-
[ResearchGate] Selective Introduction of Trifluoroacetyl Group to β‐ and δ‐Position of Aromatic Conjugated Esters: Facile Synthesis of Fluorine‐containing Keto Esters. (URL: [Link])
-
[ResearchGate] Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. (URL: [Link])
-
[NIH] Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (URL: [Link])
-
[Crysdot LLC] this compound. (URL: [Link])
-
[RSC Publishing] Recent advances in the transesterification of β-keto esters. (URL: [Link])
-
[ResearchGate] Mastering β-keto esters. (URL: [Link])
-
[JoVE] Esters to β-Ketoesters: Claisen Condensation Overview. (URL: [Link])
-
[YouTube] Hydrolysis and Decarboxylation of ß-Keto Ester Example. (URL: [Link])
-
[YouTube] Chapter 21.5 Decarboxylation of beta-keto acids. (URL: [Link])
-
[RSC Publishing] Trifluoromethyl ketones: properties, preparation, and application. (URL: [Link])
-
[PubMed Central] Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (URL: [Link])
-
[Chemistry LibreTexts] Hydrolysis of Esters. (URL: [Link])
-
[Chemistry LibreTexts] Acid Catalyzed Hydrolysis of Esters. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Work-up and Purification of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Diethyl 2-(2,2,2-trifluoroacetyl)succinate. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the successful work-up and purification of this versatile fluorinated β-ketoester.
Introduction: Understanding the Molecule
This compound is a valuable building block in organic synthesis, prized for the synthetic versatility offered by its β-ketoester and trifluoromethyl ketone functionalities. However, these same functional groups present unique challenges during reaction work-up and purification. The trifluoromethyl group significantly increases the electrophilicity of the adjacent ketone, making it susceptible to hydrate formation in aqueous media. Furthermore, the β-ketoester moiety is prone to hydrolysis and subsequent decarboxylation under both acidic and basic conditions. This guide is designed to help you navigate these challenges and achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step I should take in the work-up?
A1: The initial work-up should be designed to be as mild and rapid as possible to minimize potential side reactions. A carefully controlled aqueous quench followed by extraction is the recommended first step. Avoid strong acids or bases and prolonged exposure to aqueous conditions.
Q2: I've noticed an unexpected byproduct in my crude NMR. What could it be?
A2: The most common byproducts arise from the instability of the β-ketoester functionality. These include the hydrolyzed β-keto acid, which can subsequently decarboxylate to yield a ketone.[1] Depending on the reaction conditions, you may also see byproducts from reactions with nucleophiles at the highly electrophilic trifluoromethyl ketone.
Q3: Is this compound stable on silica gel?
A3: While many β-ketoesters can be purified on standard silica gel, the acidic nature of silica can sometimes catalyze decomposition. For sensitive substrates, it is advisable to use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.[2]
Q4: I am struggling to get good peak shape during HPLC analysis. What can I do?
A4: Poor peak shape, particularly tailing, is common with fluorinated compounds due to interactions with residual silanols on the column. Using a mobile phase containing a small amount of an acidic modifier like trifluoroacetic acid (TFA) can help to suppress these interactions and improve peak shape.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after aqueous work-up | 1. Hydrolysis and Decarboxylation: The β-ketoester is sensitive to both acidic and basic conditions, leading to cleavage of the ester and loss of a carboxyl group as CO2.[1][4] 2. Hydrate Formation: The trifluoromethyl ketone can form a stable hydrate in the presence of water, which may have different solubility characteristics, leading to loss during extraction.[5][6] | 1. Use Mild Conditions: Quench the reaction with a saturated solution of a neutral salt like ammonium chloride or sodium chloride. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.[7] 2. Back-Extraction: After the initial extraction, consider back-extracting the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Multiple spots on TLC after work-up | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Decomposition: The product may be degrading during the work-up or on the TLC plate. | 1. Monitor Reaction Closely: Ensure the reaction has reached completion by TLC or another analytical method before quenching. 2. Use Deactivated Silica: Spot the TLC plate and elute immediately. Consider using deactivated silica gel for TLC analysis.[2] |
| Product streaks or does not move from the baseline on a silica gel column | 1. High Polarity: The compound may be too polar for the chosen eluent system. 2. Strong Interaction with Silica: The trifluoromethyl ketone and ester groups may be interacting strongly with the acidic silanol groups on the silica gel.[8] | 1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Deactivate Silica or Use Alumina: Prepare a slurry of silica gel with your eluent and add 0.5-1% triethylamine to neutralize the acidic sites.[2] Alternatively, use neutral alumina as the stationary phase. |
| Co-elution of impurities during column chromatography | 1. Similar Polarity: The impurities may have a very similar polarity to the desired product. | 1. Optimize Solvent System: Perform a thorough screen of different solvent systems using TLC to find an eluent that provides better separation. 2. Consider Alternative Chromatography: High-Performance Liquid Chromatography (HPLC) may provide the necessary resolution to separate closely related compounds.[8] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (if the reaction was acidic) and then with brine. Perform these washes quickly to minimize contact time with the aqueous phases.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation:
-
Standard Silica Gel: Use a slurry packing method with your chosen eluent system.
-
Deactivated Silica Gel: Prepare a slurry of silica gel in your eluent and add 0.5-1% (v/v) of triethylamine. Swirl for 5 minutes before packing the column.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel for dry loading.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Challenges: Key Chemical Transformations
The following diagrams illustrate the key chemical challenges encountered during the work-up of this compound.
Caption: Pathway of Hydrolysis and Decarboxylation.
Caption: Reversible Hydrate Formation of the Trifluoromethyl Ketone.
References
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B: Physical and Biological Sciences. Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Decarboxylation. Chemistry Steps. Available at: [Link]
-
the role of TFA on Reverse phase chromatography? Chromatography Forum. Available at: [Link]
-
Final Workup. University of Washington. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. Available at: [Link]
-
Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electro, spray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Hydration of trifluoromethyl ketones. ResearchGate. Available at: [Link]
-
Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. National Institutes of Health. Available at: [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. Takara Bio. Available at: [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health. Available at: [Link]
-
Polar trifluoromethylation reactions: the formation of bis(trifluoromethyl)iodine(III) compounds and trifluoromethyl iodine(III) cations and anions. ResearchGate. Available at: [Link]
-
The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. Available at: [Link]
-
Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. National Institutes of Health. Available at: [Link]
-
Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Theory of Aqueous Workup. University of York. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 4. aklectures.com [aklectures.com]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for optimizing the synthesis of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Technical Support Center: Synthesis of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust protocols for optimizing this crucial synthesis. The formation of this β-keto ester is achieved via a mixed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[1][2] Success hinges on precise control of reaction conditions and, most critically, the selection of an appropriate catalyst (base).
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions about the reaction mechanism, catalyst types, and reaction setup.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and solve common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is a mixed or "crossed" Claisen condensation.[2] This reaction occurs between two different esters: one that can form an enolate (diethyl succinate) and one that cannot (ethyl trifluoroacetate).[3] The mechanism proceeds in several key steps, which are driven to completion by the final deprotonation of the product.[4][5]
-
Enolate Formation: A strong base removes an acidic α-proton from diethyl succinate to form a resonance-stabilized enolate anion.[1][6]
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate.[2][5]
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide (-OEt) leaving group to form the desired β-keto ester product.[2]
-
Deprotonation (Driving Force): The newly formed product has a highly acidic proton between the two carbonyl groups. The alkoxide base, regenerated in the previous step, removes this proton. This final, essentially irreversible deprotonation step drives the entire reaction equilibrium toward the product.[4][5]
-
Acidic Workup: A final step involving the addition of aqueous acid neutralizes the enolate and any remaining base to yield the final, purified product.[1][6]
Caption: Reaction mechanism for the Claisen condensation.
Q2: What are the primary types of catalysts (bases) for this reaction, and how do I choose the right one?
The "catalyst" in a Claisen condensation is a strong base, and it must be used in stoichiometric amounts, not catalytic amounts, because it is consumed in the final deprotonation step that drives the reaction.[5][7] The choice of base is critical and depends on factors like solvent, cost, scale, and safety.
| Catalyst (Base) | Common Solvent(s) | Key Advantages | Key Considerations & Drawbacks |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | Inexpensive, classic choice. Using ethanol as a solvent prevents transesterification.[1][6] | Moderately strong; may require heating. Can be sensitive to moisture. |
| Sodium Hydride (NaH) | THF, DME, Toluene | Very strong, non-nucleophilic base; drives reaction efficiently.[8] | Pyrophoric solid (handle with extreme care), generates H₂ gas. Requires strictly anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic, sterically hindered base. Excellent for controlled enolate formation at low temperatures.[1][6] | Must be freshly prepared or titrated. Thermally unstable. More expensive. |
| Potassium tert-butoxide (KOtBu) | tBuOH, THF | Strong, sterically hindered base. Good solubility in organic solvents. | Can promote side reactions if not used carefully. More expensive than NaOEt. |
Decision Workflow for Catalyst Selection:
Caption: Decision tree for selecting a suitable base.
Q3: Why are anhydrous conditions so important for this reaction?
Strictly anhydrous (water-free) conditions are paramount for two primary reasons:
-
Base Neutralization: The strong bases used (e.g., NaH, NaOEt) will react instantly and preferentially with any water present, quenching the base and rendering it ineffective for deprotonating the diethyl succinate.
-
Enolate Quenching: The nucleophilic enolate intermediate is also a strong base and will be rapidly protonated by water, halting the condensation reaction before it can occur.
Failure to maintain anhydrous conditions is one of the most common causes of reaction failure.
Part 2: Troubleshooting Guide
Problem 1: My reaction yield is very low or I recovered only starting material.
This is a common issue that typically points to a problem with enolate formation or stability.
| Possible Cause | Diagnostic Check | Recommended Solution |
| 1. Wet Reagents/Solvent | Did you use freshly distilled, anhydrous solvents and dry glassware? Was the reaction run under an inert atmosphere (N₂ or Ar)? | Dry all glassware in an oven (120°C) overnight and cool under vacuum or inert gas. Use solvents from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF). |
| 2. Insufficient Base Strength | Is the pKa of your base's conjugate acid significantly higher than the pKa of the α-proton on diethyl succinate (~27)? | If using NaOEt and the reaction is sluggish, consider switching to a stronger base like Sodium Hydride (NaH) or preparing LDA.[8] |
| 3. Insufficient Quantity of Base | Did you use a full stoichiometric equivalent (1.0 eq) of the base relative to the limiting reagent (diethyl succinate)? | The reaction requires a stoichiometric amount of base to drive the equilibrium.[4][5] Ensure you are not using a sub-stoichiometric or "catalytic" amount. Rerun the reaction with at least 1.0-1.1 equivalents of base. |
| 4. Incorrect Order of Addition | How were the reagents combined? Adding the base to a mixture of both esters can lead to side reactions. | For optimal control, especially with strong bases like LDA or NaH, first form the enolate by adding diethyl succinate to a solution/suspension of the base at a controlled temperature (e.g., 0°C or -78°C for LDA). Then, slowly add the ethyl trifluoroacetate to this pre-formed enolate solution. |
Problem 2: My NMR/GC-MS analysis shows multiple unexpected side products.
The presence of significant impurities suggests a loss of selectivity in the reaction.
| Possible Cause | Diagnostic Check | Recommended Solution |
| 1. Self-Condensation of Diethyl Succinate | Do your analytical data show peaks corresponding to a higher molecular weight species, specifically the β-keto ester derived from two molecules of diethyl succinate? | This occurs if the enolate reacts with another molecule of diethyl succinate instead of the intended ethyl trifluoroacetate. Solution: Add the pre-formed succinate enolate slowly to a solution of ethyl trifluoroacetate. This ensures the trifluoroacetate is always in excess relative to the enolate, maximizing the desired crossed reaction. |
| 2. Retro-Claisen Reaction | Is the reaction being run at an excessively high temperature for a prolonged period? | The Claisen condensation is reversible.[5] High temperatures can favor the reverse (retro-Claisen) reaction, especially if the product is not effectively deprotonated and stabilized. Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. For NaH/THF, this might be room temperature to gentle reflux. For LDA/THF, maintain low temperatures (-78°C to 0°C). |
| 3. Hydrolysis during Workup | Was the reaction quenched with a strong, hot acid or exposed to aqueous base for an extended period? | The β-keto ester product can be hydrolyzed back to a carboxylate and ketone under harsh acidic or basic conditions. Solution: Perform the acidic quench at low temperature (0°C). Use a mild acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl. Extract the product promptly into an organic solvent. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide in Ethanol
This protocol is a classic, cost-effective method suitable for larger scales.
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, all under a nitrogen atmosphere. Dry all glassware thoroughly.
-
Base Formation: To the flask, add 400 mL of absolute ethanol.[9] Carefully add 23 g (1 gram atom) of clean sodium metal in small pieces. The reaction is exothermic. Allow all the sodium to react completely, heating gently if necessary, to form a solution of sodium ethoxide.[9]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add 200 g (1.15 mol) of diethyl succinate via the addition funnel over 30 minutes with vigorous stirring.
-
Condensation: To the resulting solution, add 142 g (1.0 mol) of ethyl trifluoroacetate dropwise over 1 hour. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 4 hours.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully neutralize the mixture by adding 2M HCl (aq) until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Purify the crude residue by vacuum distillation to yield this compound.
Protocol 2: Catalyst Screening Micro-Scale Workflow
This workflow allows for the rapid comparison of different base/solvent systems.
Caption: Workflow for parallel screening of catalyst systems.
References
- L.S.College, Muzaffarpur. (2020, April 4).
-
Wikipedia. (n.d.). Claisen condensation. Retrieved January 17, 2026, from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved January 17, 2026, from [Link]
- OpenStax. (2023, September 20). 23.
- Chemistry LibreTexts. (2024, September 30). 23.
-
ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved January 17, 2026, from [Link]
- Organic Syntheses. (1969). Succinic acid, diethyl ester. Org. Syn. Coll. Vol. 5, p.420.
- Google Patents. (n.d.). CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst.
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Retrieved January 17, 2026, from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. Retrieved January 17, 2026, from [Link]
- Organic Syntheses. (n.d.).
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved January 17, 2026, from [Link]
- OpenStax adaptation. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition.
-
Organic Chemistry Portal. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved January 17, 2026, from [Link]
-
Yale Chemistry Department. (n.d.). PS8-S05-2. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021, January 24). Sustainable Catalytic Synthesis of Diethyl Carbonate. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
- 8. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Trifluoromethyl Pyrazoles
Welcome to the Technical Support Center for the synthesis of trifluoromethylated pyrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these synthetic procedures. The trifluoromethyl group is a cornerstone in medicinal chemistry, valued for its ability to enhance metabolic stability, cell permeability, and binding potency.[1][2] However, its synthesis is not without challenges, often leading to byproduct formation that complicates purification and reduces yields.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to enhance the purity and yield of your target compounds.
Frequently Asked questions (FAQs)
Q1: My primary challenge is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl. How can I favor the formation of the desired trifluoromethyl pyrazole isomer?
This is the most common issue in pyrazole synthesis.[3] The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-dicarbonyl can, in principle, yield two regioisomers.[4] The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.
Causality & Expert Insights:
The regioselectivity is often determined by which carbonyl group of the dicarbonyl compound is attacked first by the hydrazine. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine also plays a critical role.
Troubleshooting Strategies:
-
Leverage the Hydrazine Form: The form of your hydrazine starting material is a critical control point.
-
Arylhydrazine Hydrochlorides: Using the hydrochloride salt of an arylhydrazine in a polar protic solvent like methanol typically directs the reaction to favor the 1,3-regioisomer.[5][6] The protonated nitrogen (NH₃⁺) is non-nucleophilic, forcing the reaction to proceed via the unprotonated, sterically less hindered nitrogen atom.[5][7]
-
Free Hydrazine Base: Conversely, using the free hydrazine base often leads to the exclusive formation of the 1,5-regioisomer.[5][6]
-
-
Optimize Your Solvent System: Solvent choice can dramatically influence the isomeric ratio.
-
Fluorinated Alcohols (TFE/HFIP): Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to standard solvents like ethanol.[4] These solvents can form hemiacetals with the more reactive CF₃-adjacent carbonyl group, effectively directing the hydrazine to attack the other carbonyl.
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents like N,N-dimethylacetamide can provide better results than polar protic solvents.[7]
-
Data Summary: Effect of Reaction Conditions on Regioselectivity
| Hydrazine Form | Solvent | Typical Major Product | Reference |
| Arylhydrazine Hydrochloride | Methanol | 1,3-Regioisomer | [5],[6] |
| Free Arylhydrazine | Methanol | 1,5-Regioisomer | [5],[6] |
| Phenylhydrazine | Ethanol | Mixture of Isomers | [4] |
| Phenylhydrazine | HFIP | High Selectivity for one Isomer | [4] |
Q2: I am observing a significant amount of a des-CF₃ byproduct. What causes this and how can it be prevented?
The formation of a des-trifluoromethyl pyrazole is a known issue, particularly when synthesizing N-CF₃ pyrazoles. This side reaction stems from the instability of the trifluoromethylhydrazine intermediate.[1]
Causality & Expert Insights:
Trifluoromethylhydrazine and its related intermediates can be unstable, leading to the cleavage of the N-CF₃ bond. This decomposition pathway competes with the desired cyclization reaction. Our studies have shown that the choice of acid and solvent is critical to suppress this undesired outcome.[1]
Troubleshooting Strategies:
-
Acid and Solvent Selection: The combination of a strong acid in a non-polar solvent is key. We have found that using p-toluenesulfonic acid (TsOH·H₂O) in dichloromethane (DCM) effectively suppresses the formation of des-CF₃ byproducts.[1]
-
Temperature Control: Maintain a controlled temperature, typically between 20–40 °C. Excessive heat can accelerate the decomposition of unstable intermediates.[1]
-
One-Pot Procedure: Generate the trifluoromethylhydrazine in situ from a stable precursor, such as di-Boc trifluoromethylhydrazine. This avoids isolating the unstable intermediate and allows it to be trapped immediately by the 1,3-dicarbonyl substrate.[1]
Workflow for Minimizing Des-CF₃ Byproduct
Caption: Troubleshooting workflow for des-CF₃ byproduct formation.
Q3: My reaction seems to stop at the pyrazoline stage. How do I facilitate the final aromatization to the pyrazole?
In some syntheses, particularly those involving [3+2] cycloaddition reactions, the initial product is a pyrazoline, which requires a subsequent oxidation step to form the aromatic pyrazole ring.[8][9]
Causality & Expert Insights:
The pyrazoline is a stable intermediate. Aromatization requires the removal of two hydrogen atoms from the heterocyclic ring, a process that typically requires an oxidizing agent. The choice of oxidant and solvent can be highly selective.
Troubleshooting Strategies:
-
Employ an Oxidizing Agent: Manganese dioxide (MnO₂) is a common and effective reagent for this transformation.[9][10]
-
Solvent-Dependent Selectivity: The choice of solvent during the oxidation step can be critical and can even lead to different products. For example, when oxidizing 5-acyl-pyrazolines with MnO₂, using a nonpolar solvent like hexane can favor a deacylative aromatization, while a polar solvent like DMSO can yield the fully substituted pyrazole.[9][10]
-
Alternative Oxidation Methods: If MnO₂ is not effective, other methods can be employed. For instance, simply heating pyrazolines in DMSO under an oxygen atmosphere can afford the desired pyrazoles.[11]
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Trifluoromethyl Pyrazoles
This protocol is optimized to minimize the formation of des-CF₃ byproducts based on the findings of The Journal of Organic Chemistry.[1]
Materials:
-
di-Boc trifluoromethylhydrazine (1.0 equiv)
-
1,3-Dicarbonyl substrate (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at a controlled temperature of 20–40 °C for 12 hours.
-
Monitor the reaction for completion using LCMS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 0%–50% EtOAc/hexanes) to afford the target N-CF₃-substituted pyrazole.[1]
Protocol 2: Purification by Flash Column Chromatography
Impurities, such as regioisomers or side products, often require purification by column chromatography.[12]
Procedure:
-
Sample Preparation: Dissolve the crude trifluoromethyl pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Carefully add the prepared sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trifluoromethyl pyrazole.
Troubleshooting Purification
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system | Perform a systematic screen of solvent systems using TLC to find an eluent that provides good separation (ΔRf > 0.2). |
| Compound Streaking on TLC | Compound is acidic or basic | Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[12] |
| Compound Degradation on Silica | Compound is sensitive to silica gel | Minimize the time the compound spends on the column by using flash chromatography. Consider alternative supports like alumina or purification via recrystallization or preparative HPLC.[12] |
Mechanistic Considerations
Understanding the reaction mechanism is crucial for effective troubleshooting. The Knorr pyrazole synthesis, the most common route, proceeds via several key steps where things can go awry.[13][14]
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
The initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons is the regiochemistry-determining step.[3][15] By modifying the reaction conditions as discussed, you can influence which of these pathways is favored, thereby controlling the final product distribution.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). University of Mississippi. Retrieved January 17, 2026, from [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Regioselective Synthesis of Trifluoromethylated 3‐(Pyrazolyl)indoles on the Basis of 6‐(Trifluoromethyl)comanic Acid. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved January 17, 2026, from [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. Retrieved January 17, 2026, from [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 2-(2,2,2-trifluoroacetyl)succinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and its spectral output, offering a comparative analysis with diethyl succinate to highlight the profound influence of the trifluoroacetyl group. The protocols and interpretations herein are presented with the scientific rigor expected in a senior laboratory setting, emphasizing self-validating systems and authoritative grounding.
Introduction: The Structural Significance of Fluorination
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The trifluoroacetyl group, in particular, is a powerful electron-withdrawing moiety whose impact is readily observable through NMR spectroscopy. This compound presents an excellent case study for understanding the spectral consequences of this substitution on a flexible aliphatic backbone. This guide will dissect its ¹H and ¹³C NMR spectra, paying close attention to chemical shift perturbations and the characteristic J-coupling patterns introduced by the fluorine nuclei.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural elucidation. The following protocol is a field-proven method for the analysis of small, fluorinated organic molecules like this compound.
Step-by-Step Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte. It offers excellent solubility and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[1] For quantitative studies, a non-volatile internal standard like tetramethylsilane (TMS) should be used.
-
Concentration : For ¹H NMR, a concentration of 10-25 mM (approximately 5-10 mg in 0.6 mL of CDCl₃) is sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mM (approximately 25-50 mg in 0.6 mL) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][4]
-
Sample Handling :
-
Weigh the sample in a clean, dry vial.
-
Add the deuterated solvent and gently vortex to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[4][5]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Instrument Parameters
The following parameters are recommended for a standard 500 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Spectral Width | 12 ppm | 220 ppm |
| Acquisition Time | ~3.4 s | ~1.2 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 |
| Temperature | 298 K | 298 K |
Rationale : A 30° pulse angle (zg30) is used for both nuclei as it allows for a shorter relaxation delay without significantly compromising signal intensity, thus improving throughput. Proton decoupling is essential for the ¹³C spectrum to simplify the signals to singlets (or multiplets due to C-F coupling) and to benefit from the Nuclear Overhauser Effect (NOE) enhancement.
Visualizing the Workflow
Caption: Experimental workflow from sample preparation to spectral analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is significantly more complex than that of its non-fluorinated counterpart, diethyl succinate. The electron-withdrawing trifluoroacetyl group deshields adjacent protons, and through-bond H-F coupling introduces additional splitting.
Comparative Data: Diethyl Succinate
For context, the ¹H NMR spectrum of diethyl succinate is simple, reflecting its symmetry.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| -CH₃ | ~1.25 | triplet | 6H | ~7.1 |
| -CH₂- (succinate) | ~2.62 | singlet | 4H | - |
| -O-CH₂- | ~4.12 | quartet | 4H | ~7.1 |
Note: Data sourced from typical values for diethyl succinate.[6]
Predicted ¹H NMR Spectrum: this compound
The introduction of the trifluoroacetyl group at the C2 position breaks the molecule's symmetry and introduces diastereotopic protons, leading to a more complex spectrum.
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Coupling Constant(s) (J, Hz) | Rationale for Assignment |
| H_a, H_b | 1.28, 1.25 | t, t | 3H, 3H | ³J_HH ≈ 7.1 | Two distinct ethyl groups are now present. The one further from the CF₃ group (H_a) will be less affected and similar to diethyl succinate. The other (H_b) may be slightly shifted. |
| H_c, H_d | 2.85, 3.15 | dd, dd | 1H, 1H | ²J_HH ≈ 17 (geminal), ³J_HH ≈ 6, ³J_HH ≈ 9 | These are the diastereotopic methylene protons on C3. They are adjacent to a chiral center (C2) and thus are chemically non-equivalent. They will appear as a complex multiplet, often referred to as an ABX system, coupling to each other and to the proton on C2. |
| H_e | 4.50 | dd | 1H | ³J_HH ≈ 9, ³J_HH ≈ 6 | This methine proton on C2 is significantly deshielded by both the adjacent ester and the trifluoroacetyl carbonyl group. It is coupled to the two C3 protons. |
| H_f, H_g | 4.20, 4.15 | q, q | 2H, 2H | ³J_HH ≈ 7.1 | The two methylene groups of the ethyl esters. They will appear as two distinct quartets due to the asymmetry of the molecule. |
Key Observation : The most dramatic downfield shift is observed for the methine proton (H_e) at the C2 position, directly bearing the electron-withdrawing trifluoroacetyl group. The methylene protons at C3 (H_c, H_d) are also deshielded compared to the simple singlet in diethyl succinate and are split into complex multiplets due to their diastereotopic nature.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear carbon count and reveals the electronic environment of each carbon. The presence of fluorine results in characteristic C-F coupling, which is an invaluable tool for assignment.
Comparative Data: Diethyl Succinate
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~14.1 |
| -CH₂- (succinate) | ~29.1 |
| -O-CH₂- | ~60.5 |
| C=O | ~172.5 |
Note: Data sourced from typical values for diethyl succinate.[7]
Predicted ¹³C NMR Spectrum: this compound
| Carbon Label | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant(s) (J, Hz) | Rationale for Assignment |
| C_a, C_b | ~14.0, ~13.9 | s, s | - | Two distinct methyl carbons from the ethyl esters. |
| C_c | ~35 | t (³J_CF ≈ 2-5) | ³J_CF ≈ 2-5 | The C3 methylene carbon. It is slightly deshielded and may show a small three-bond coupling to the fluorine atoms. |
| C_d | ~50 | q (²J_CF ≈ 30-40) | ²J_CF ≈ 30-40 | The C2 methine carbon. It is significantly deshielded and will appear as a quartet due to two-bond coupling with the three fluorine atoms. This is a key signature. |
| C_e, C_f | ~61, ~62 | s, s | - | The two methylene carbons of the ethyl esters. |
| C_g, C_h | ~168, ~171 | s, s | - | The two ester carbonyl carbons. The carbonyl at C1 (C_g) will be more deshielded due to its proximity to the trifluoroacetyl group. |
| C_i | ~190 | q (²J_CF ≈ 35-45) | ²J_CF ≈ 35-45 | The ketone carbonyl of the trifluoroacetyl group. It is significantly downfield and split into a quartet by the adjacent fluorine atoms. |
| C_j | ~116 | q (¹J_CF ≈ 290) | ¹J_CF ≈ 290 | The carbon of the CF₃ group itself. It will appear as a strong quartet with a very large one-bond C-F coupling constant, which is unambiguous proof of the CF₃ group's presence.[8] |
Key Signature Peaks : The two most informative signals in the ¹³C NMR spectrum are the quartets for the CF₃ carbon (C_j) with a large ¹J_CF of ~290 Hz and the trifluoroacetyl carbonyl carbon (C_i) with a ²J_CF of ~35-45 Hz.[8][9] The presence of these two quartets is definitive evidence for the trifluoroacetyl moiety.
Molecular Structure and Key NMR Correlations
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. Diethyl succinate(123-25-1) 1H NMR spectrum [chemicalbook.com]
- 7. Diethyl succinate(123-25-1) 13C NMR spectrum [chemicalbook.com]
- 8. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel molecules is paramount for unequivocal identification and structural elucidation. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of Diethyl 2-(2,2,2-trifluoroacetyl)succinate. By comparing its fragmentation to the well-understood pattern of diethyl succinate, we can highlight the significant influence of the trifluoroacetyl group. This document serves as a predictive tool and a methodological guide for chemists synthesizing or analyzing this and similar compounds.
Introduction to this compound and the Rationale for Fragmentation Analysis
This compound is a β-keto ester with the molecular formula C₁₀H₁₃F₃O₅ and a molecular weight of 270.2 g/mol . Its structure combines the features of a diethyl succinate backbone with a chemically reactive trifluoroacetyl group. The presence of this highly electronegative group is expected to significantly alter the molecule's fragmentation behavior under electron ionization compared to its non-fluorinated counterpart, diethyl succinate. A thorough understanding of these fragmentation pathways is crucial for its unambiguous identification in complex matrices, for quality control during synthesis, and for studying its potential metabolic fate.
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, where the masses of the fragment ions provide vital structural information. The stability of the resulting carbocations and radical species governs the observed fragmentation pathways.[2]
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is predicted to be driven by the presence of multiple functional groups: two ethyl ester moieties and a trifluoroacetyl ketone. The most likely fragmentation pathways will involve cleavages alpha to the carbonyl groups, McLafferty rearrangements, and the loss of stable neutral molecules.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a common fragmentation mechanism for carbonyl compounds where the bond adjacent to the carbonyl group is broken.[3][4] In this molecule, there are several potential sites for alpha-cleavage.
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.[4]
-
Inductive Cleavage: The highly electronegative trifluoromethyl group will create a strong inductive effect, influencing the cleavage patterns around the trifluoroacetyl moiety.
Below is a diagram illustrating the predicted primary fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparative Fragmentation Analysis: The Influence of the Trifluoroacetyl Group
To appreciate the diagnostic value of the predicted fragments, it is instructive to compare them with the known fragmentation pattern of diethyl succinate. The mass spectrum of diethyl succinate is well-characterized, with key fragments arising from the loss of an ethoxy group and subsequent rearrangements.[5][6]
| m/z | Proposed Fragment Ion | Origin in this compound | Corresponding Fragment in Diethyl Succinate (m/z) | Notes |
| 270 | [M]⁺• | Molecular Ion | 174 | The molecular ion peak for the title compound may be weak due to extensive fragmentation. |
| 225 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical from one of the ester groups. | 129 | This is an analogous and expected fragmentation for a diethyl ester.[7] |
| 197 | [M - •COOC₂H₅]⁺ | Loss of an ethoxycarbonyl radical. | 101 | A common fragmentation pathway for esters. |
| 173 | [M - •COCF₃]⁺ | Alpha-cleavage with loss of the trifluoroacetyl radical. | N/A | This fragment is highly diagnostic for the presence of the trifluoroacetyl group. |
| 97 | [CF₃CO]⁺ | Trifluoroacetyl cation. | N/A | A very prominent peak is expected at m/z 97, which is characteristic of the trifluoroacetyl group.[8] |
| 29 | [C₂H₅]⁺ | Ethyl cation. | 29 | A common fragment from the ethyl ester groups.[2] |
The presence of intense peaks at m/z 173 and m/z 97 would be strong evidence for the presence of the trifluoroacetyl group, clearly distinguishing the target molecule from diethyl succinate.
Experimental Protocol for GC-MS Analysis
This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound. The causality behind each experimental choice is explained to ensure scientific integrity.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. The choice of a non-polar column is based on the general volatility of the analyte.
-
Sample: this compound, ~1 mg/mL in ethyl acetate.
-
Syringe: 10 µL SGE gas-tight syringe.
Workflow Diagram:
Caption: A typical workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology:
-
GC Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes. This initial temperature is chosen to be well below the boiling point of the solvent and analyte to ensure good peak shape.
-
Ramp: 10 °C/min to 250 °C. A moderate ramp rate is selected to ensure good separation from any potential impurities.
-
Final Hold: Hold at 250 °C for 5 minutes. This final hold ensures that any less volatile components are eluted from the column.
-
-
Inlet Parameters:
-
Mode: Split (50:1 split ratio). A split injection is used to prevent column overloading with a concentrated sample.
-
Temperature: 250 °C. The inlet temperature is high enough to ensure rapid and complete vaporization of the analyte.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min. Helium is the standard carrier gas for GC-MS, providing good efficiency.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI). This is the standard, robust ionization technique for generating reproducible fragmentation patterns.[1]
-
Electron Energy: 70 eV. This is the standard electron energy for EI, as it provides the highest ionization efficiency and generates library-searchable spectra.
-
Source Temperature: 230 °C. A hot source minimizes contamination and ensures good peak shape.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-350. This range is chosen to be wide enough to include the molecular ion (m/z 270) and all significant fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering the mass spectrometer, which could damage the filament.
-
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The reproducibility of the retention time and the mass spectrum over multiple injections will confirm the stability of the analytical system. The presence of the predicted key fragments, especially the diagnostic ions at m/z 173 and 97, will provide strong evidence for the correct identification of this compound. For absolute confirmation, comparison with a synthesized and purified analytical standard is recommended.
Conclusion
References
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8833.
-
ResearchGate. (n.d.). Mass spectra of some detected diethyl alkylsuccinates in sample H4. Retrieved from [Link]
- Lee, S. Y., et al. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2012, 839654.
- Soll, A. H., & Wilson, J. M. (1968). Mass Spectra of β-Keto Esters. Organic Mass Spectrometry, 1(4), 437-445.
- Vakhrin, M. I., & Galkin, E. G. (1974). Mass spectrometric study of some esters of succinic acid. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 23, 1459–1461.
- Hanuš, J., & Vrkoslav, V. (2017). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 58(8), 1664–1675.
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
mzCloud. (2017, April 24). Diethyl succinate. Retrieved from [Link]
Sources
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl succinate(123-25-1) MS [m.chemicalbook.com]
- 6. mzCloud – Diethyl succinate [mzcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
This guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a β-keto ester of significant interest in synthetic and medicinal chemistry. By comparing its spectral features with those of structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the interplay of its functional groups, particularly the potent electron-withdrawing trifluoroacetyl moiety, manifests in its vibrational spectrum.
Introduction: The Vibrational Tale of a Complex Ester
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] For a molecule like this compound, which contains multiple carbonyl groups and is subject to keto-enol tautomerism, its IR spectrum offers a rich fingerprint of its molecular structure and electronic environment. The presence of the trifluoroacetyl group is expected to induce significant shifts in the vibrational frequencies of neighboring functional groups, providing valuable insights into intramolecular interactions.[2][3]
A critical aspect of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is sensitive to factors such as solvent and the electronic nature of substituents. The strongly electron-withdrawing trifluoroacetyl group is known to significantly influence this equilibrium, often favoring the enol form due to the formation of a stable intramolecular hydrogen bond.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the acquisition of reliable and reproducible IR data for compounds like this compound, which is a liquid at room temperature, the following Attenuated Total Reflectance (ATR)-FTIR spectroscopy protocol is recommended.[4] ATR is a convenient technique for liquid samples, requiring minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal is suitable for this analysis.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Once the crystal is dry, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the atmosphere or the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the neat liquid sample (this compound or a related compound) directly onto the center of the ATR crystal.
-
If the sample is volatile, it may be necessary to cover the ATR crystal with a volatile solvent cover.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
After analysis, clean the ATR crystal meticulously with a suitable solvent to prevent cross-contamination between samples.
-
Spectral Analysis of this compound (Predicted)
While an experimental spectrum for this compound is not publicly available in the cited databases, we can predict its key IR absorption bands based on the analysis of its functional groups and comparison with related molecules. The structure possesses two ester carbonyl groups and one ketone carbonyl group, along with C-H, C-O, C-C, and C-F bonds.
dot
Caption: Molecular structure of this compound.
Expected Key Vibrational Frequencies:
-
C-H Stretching: In the region of 3000-2850 cm⁻¹, characteristic of the sp³ C-H bonds in the ethyl and succinate backbone.
-
C=O Stretching (Carbonyl Region): This is the most informative region. We expect multiple strong absorption bands between 1800 cm⁻¹ and 1650 cm⁻¹.
-
Ester Carbonyls: Saturated esters typically show a strong C=O stretch around 1750-1735 cm⁻¹.[1] We anticipate two distinct or overlapping ester carbonyl bands in this region.
-
Ketone Carbonyl: The trifluoroacetyl group, being strongly electron-withdrawing, will shift the ketone C=O stretching frequency to a higher wavenumber compared to a simple alkyl ketone. We predict this band to appear around 1760-1780 cm⁻¹.
-
Enol Form: If a significant portion of the molecule exists in the enol form, we would expect to see a broad O-H stretch around 3200-2500 cm⁻¹ due to intramolecular hydrogen bonding, and a C=C stretching vibration around 1650-1600 cm⁻¹. The conjugated carbonyl of the enol form would appear at a lower frequency, likely around 1650 cm⁻¹.
-
-
C-F Stretching: The strong electron-withdrawing nature of fluorine atoms leads to intense C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region.[5] These are often the most intense peaks in the spectrum of fluorinated compounds.
-
C-O Stretching: The C-O stretching vibrations of the ester groups will appear as strong bands in the fingerprint region, between 1300-1000 cm⁻¹.
Comparative Spectral Analysis
To understand the influence of the trifluoroacetyl group, it is instructive to compare the expected spectrum of this compound with that of its non-fluorinated parent compound, Diethyl succinate, and other related molecules.
| Functional Group | Diethyl Succinate[6][7] | Diethyl 2-acetylsuccinate (analogous)[8] | Trifluoroacetic Acid (for CF3CO- group)[9][10] | This compound (Predicted) |
| C-H Stretch (sp³) | ~2980-2870 cm⁻¹ | ~2980-2870 cm⁻¹ | N/A | ~3000-2850 cm⁻¹ |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | ~1740 cm⁻¹ | N/A | ~1750-1735 cm⁻¹ (two bands) |
| C=O Stretch (Ketone) | N/A | ~1720 cm⁻¹ | ~1800 cm⁻¹ (monomer) | ~1780-1760 cm⁻¹ |
| C-O Stretch (Ester) | ~1250-1150 cm⁻¹ | ~1250-1150 cm⁻¹ | ~1300-1200 cm⁻¹ | ~1300-1100 cm⁻¹ |
| C-F Stretch | N/A | N/A | ~1300-1100 cm⁻¹ (strong) | ~1300-1100 cm⁻¹ (very strong, multiple bands) |
Key Observations and Interpretations:
-
The Inductive Effect of the Trifluoroacetyl Group: The most striking difference is the anticipated high frequency of the ketone carbonyl stretch in this compound. The three fluorine atoms are powerful electron-withdrawing groups, pulling electron density away from the carbonyl carbon. This strengthens the C=O double bond, requiring more energy to stretch, thus shifting the absorption to a higher wavenumber. This is in contrast to the ketone in Diethyl 2-acetylsuccinate, where the methyl group is electron-donating relative to the trifluoromethyl group, resulting in a lower frequency C=O stretch.
-
Ester Carbonyl Frequencies: The ester carbonyl frequencies are expected to be less affected than the ketone, as they are further from the trifluoromethyl group. However, some minor inductive effect might be transmitted through the carbon backbone, potentially leading to a slight shift to higher wavenumbers compared to Diethyl succinate.
-
The Dominance of C-F Stretches: The C-F stretching region will likely be dominated by very strong and broad absorption bands. This is a characteristic feature of highly fluorinated organic molecules and can sometimes obscure other weaker bands in the fingerprint region.
-
Keto-Enol Tautomerism: The presence of the trifluoroacetyl group is expected to increase the acidity of the α-proton, thereby favoring the enol tautomer. The IR spectrum of a sample of this compound will likely be a superposition of the spectra of the keto and enol forms. The relative intensities of the keto and enol bands will depend on the equilibrium position.
Logical Workflow for Spectral Interpretation
dot
Caption: Workflow for the IR spectral analysis of this compound.
Conclusion
The infrared spectrum of this compound is predicted to be a complex but highly informative landscape of vibrational bands. The key diagnostic features are the multiple, strong carbonyl absorptions, with the trifluoroacetyl ketone stretch appearing at an unusually high wavenumber due to the strong inductive effect of the fluorine atoms. Furthermore, the presence of intense C-F stretching bands in the fingerprint region is a definitive marker for the trifluoromethyl group. A careful analysis of the carbonyl region, in conjunction with a search for the characteristic bands of the enol tautomer, can provide significant insights into the structural and electronic properties of this important synthetic intermediate. This comparative guide provides a foundational framework for researchers to interpret the IR spectra of this and other complex fluorinated β-keto esters.
References
- Berney, C. (1965). Infrared, Raman and near-ultraviolet spectra of CF3COZ compounds—I Trifluoroacetyl chloride. Spectrochimica Acta, 21(9), 1809-1818.
-
NIST. (n.d.). Trifluoroacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl 2-trifluoroacetylsuccinate. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl 2-trifluoroacetylsuccinate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Haris, P. I., & Severcan, F. (1999). Infrared analysis of peptide succinimide derivatives. Journal of peptide science: an official publication of the European Peptide Society, 5(8), 376–381.
-
PubChem. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies.
- St-Gelais, A., Bérubé, S., & Côté, B. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 124(42), 9475–9484.
-
mzCloud. (n.d.). Diethyl succinate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate. Retrieved from [Link]
-
NIST. (n.d.). Butanedioic acid, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules, 25(14), 3264.
-
National Center for Biotechnology Information. (n.d.). Diethyl [2,2,2-trifluoro-1-phenylsulfonylamino-1-(trifluoromethyl)ethyl]phosphonate. Retrieved from [Link]
- Elucidating the Infrared Spectral Properties of Succinic Molecular Acid Crystals: Illustration of the Structure and the Hydrogen Bond Energies of the Crystal and Its Deuterated Analogs. (2022). The Journal of Physical Chemistry A, 126(33), 5644–5661.
- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
-
Scribd. (n.d.). IR Spectrum Table & Chart - Sigma-Aldrich. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR ATR spectra of succinic acid in (a) methanol and (b) a.... Retrieved from [Link]
-
CrystEngComm. (n.d.). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron-withdrawing group. Retrieved from [Link]
-
MDPI. (n.d.). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl acetylsuccinate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Vibrational Spectroscopy Supported by Theoretical Calculations in Identification of Amorphous and Crystalline Forms of Cefuroxime Axetil. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamental Vibrational Frequencies for Diacetylene. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl succinate(123-25-1) IR Spectrum [chemicalbook.com]
- 7. Butanedioic acid, diethyl ester [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Trifluoroacetic acid [webbook.nist.gov]
- 10. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of Diethyl 2-(2,2,2-trifluoroacetyl)succinate with other trifluoromethylating agents
An In-Depth Guide to Trifluoromethylating Agents: A Comparative Analysis for the Modern Chemist
Introduction: The Indispensable Role of the Trifluoromethyl Group
In the landscape of modern drug discovery, agrochemicals, and materials science, the trifluoromethyl (CF₃) group has emerged as a cornerstone of molecular design. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows researchers to meticulously tune the pharmacokinetic and pharmacodynamic properties of parent molecules.[1][2] The strategic introduction of a CF₃ moiety can enhance binding affinity, improve membrane permeability, and block metabolic degradation pathways, making trifluoromethylation a critical tool for the medicinal chemist.[2][3]
While a vast array of fluorinated building blocks exists, such as Diethyl 2-(2,2,2-trifluoroacetyl)succinate, which serve to introduce larger, pre-functionalized fluorinated scaffolds, this guide focuses on reagents designed for the direct transfer of a trifluoromethyl group to a substrate. These reagents are broadly classified by the nature of the CF₃ species they deliver: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), or radical (CF₃•).[4][5] Understanding the distinct reactivity profiles, substrate scopes, and practical considerations of each class is paramount for selecting the optimal synthetic strategy.
This guide provides a comparative analysis of the leading trifluoromethylating agents, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic challenges.
Mechanistic Overview: The Three Pillars of Trifluoromethylation
The choice of a trifluoromethylating agent is fundamentally dictated by the electronic nature of the substrate and the desired bond formation. The three primary mechanistic pathways offer complementary solutions for a wide range of synthetic transformations.
Caption: Classification of common trifluoromethylating agents by mechanism.
Nucleophilic Trifluoromethylation ("CF₃⁻")
This approach utilizes reagents that deliver a trifluoromethyl anion equivalent. It is the classic method for introducing a CF₃ group to electrophilic centers, most notably carbonyls and imines. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the undisputed workhorse of this class.[6][7] Its activation by a catalytic amount of a fluoride source or a suitable base generates a transient, highly reactive trifluoromethide anion that readily adds to electrophiles.[3][6][8]
Electrophilic Trifluoromethylation ("CF₃⁺")
For reactions with nucleophilic substrates like thiols, phosphines, enolates, or electron-rich aromatics, an electrophilic source of the CF₃ group is required.[4][9] This area has been revolutionized by the development of stable, easy-to-handle crystalline solids. The most prominent examples are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[10][11][12][13][14] These compounds offer broad functional group tolerance and predictable reactivity, making them invaluable tools in modern synthesis.[13]
Radical Trifluoromethylation ("CF₃•")
Generating a trifluoromethyl radical opens up unique reaction pathways, particularly for the functionalization of arenes, heteroaromatics, and alkenes.[2][15][16] The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a popular and inexpensive precursor that, upon oxidation, generates the CF₃ radical.[17][18][19] This method is often compatible with complex molecules and has found significant use in late-stage functionalization.[18]
Comparative Analysis of Leading Reagents
The selection of an appropriate agent hinges on a careful evaluation of the substrate, desired transformation, and reaction conditions. No single reagent is universally superior; each possesses a unique set of advantages and limitations.
Data Summary Table
| Reagent | Class | Mechanism | Common Substrates | Advantages | Limitations |
| Ruppert-Prakash (TMSCF₃) | Nucleophilic | "CF₃⁻" | Aldehydes, Ketones, Imines | High efficiency for carbonyls; well-understood mechanism. | Requires stoichiometric use; sensitive to moisture and acidic protons. |
| Togni Reagents | Electrophilic | "CF₃⁺" | Thiols, Phosphines, β-Ketoesters, Alkenes (with catalyst) | Crystalline solid; broad scope; high functional group tolerance.[11][20] | Can be explosive under certain conditions; relatively expensive.[12][13] |
| Umemoto Reagents | Electrophilic | "CF₃⁺" | Silyl Enol Ethers, β-Dicarbonyls, Indoles, Thiols | Crystalline solid; thermally stable; highly electrophilic.[21] | Synthesis can be multi-step; generates stoichiometric waste.[22] |
| Langlois Reagent (CF₃SO₂Na) | Radical | "CF₃•" | (Hetero)arenes, Alkenes | Inexpensive; stable solid; versatile for C-H functionalization.[17][18] | Often requires an oxidant (e.g., TBHP); regioselectivity can be an issue. |
In-Depth Profiles and Experimental Protocols
The Ruppert-Prakash Reagent (TMSCF₃)
As the premier nucleophilic agent, TMSCF₃ excels in the trifluoromethylation of carbonyl compounds. The key to its reactivity is the generation of a pentacoordinate siliconate intermediate upon activation, which then releases the trifluoromethide anion.[8]
Caption: General workflow for carbonyl trifluoromethylation using TMSCF₃.
Representative Experimental Protocol: Trifluoromethylation of an Aldehyde
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde substrate (1.0 mmol, 1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, 5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol, 1.2 equiv) via syringe.
-
Catalysis: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 0.05 equiv) dropwise.
-
Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl alcohol.[23]
Causality: The use of an anhydrous solvent is critical because TMSCF₃ readily hydrolyzes. The fluoride catalyst is the linchpin, as it attacks the silicon center to liberate the nucleophilic CF₃⁻ species required for the addition to the electrophilic carbonyl carbon.[6][8]
The Togni Reagents
Togni's hypervalent iodine reagents are shelf-stable, crystalline solids that act as powerful electrophilic trifluoromethylating agents.[4][11] They are particularly effective for the trifluoromethylation of soft nucleophiles like thiols and phosphines and can participate in metal-catalyzed reactions with alkenes and alkynes.[11][13][20]
Representative Experimental Protocol: S-Trifluoromethylation of a Thiol
-
Setup: In a vial, dissolve the thiol substrate (0.5 mmol, 1.0 equiv) and Togni's Reagent II (0.6 mmol, 1.2 equiv) in dichloromethane (DCM, 3 mL).
-
Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours (monitor by TLC). No external base is typically required for thiols.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography to afford the corresponding trifluoromethyl thioether.[4]
Causality: Togni's reagents are pre-activated electrophiles. The reaction proceeds via a nucleophilic attack of the sulfur atom on the iodine-bound CF₃ group, leading to the reductive elimination of the iodobenzene byproduct and the formation of the desired S-CF₃ bond. The high efficiency stems from the favorable thermodynamics of reducing the hypervalent iodine(III) center.[4]
The Langlois Reagent (CF₃SO₂Na)
The Langlois reagent is a cost-effective and robust source of the trifluoromethyl radical.[17][18] It is typically used in conjunction with an oxidant, such as tert-butyl hydroperoxide (TBHP) or a photocatalyst, to initiate the single-electron transfer (SET) process that generates the •CF₃ radical.[24]
Representative Experimental Protocol: Radical Trifluoromethylation of a Heteroarene
-
Setup: To a reaction tube, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv), Langlois reagent (1.0 mmol, 2.0 equiv), and an oxidant such as TBHP (70% in water, 1.5 mmol, 3.0 equiv).
-
Solvent: Add a mixture of solvents, such as DCM/H₂O (1:1, 4 mL).
-
Execution: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The reaction should be open to the air or under an air atmosphere, as oxygen can sometimes play a role in the catalytic cycle.
-
Workup: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated Na₂S₂O₃ solution to remove excess oxidant, followed by brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Causality: The oxidant initiates the decomposition of sodium trifluoromethanesulfinate into SO₂ and the trifluoromethyl radical (•CF₃). This highly reactive radical then adds to the electron-rich (or deficient, depending on the specific mechanism) heterocycle to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final trifluoromethylated product.[17][24]
Safety and Handling Considerations
Working with trifluoromethylating agents requires strict adherence to safety protocols. Many reagents are reactive, and some possess specific, significant hazards.
-
General Precautions: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25]
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile and moisture-sensitive. It should be handled under an inert atmosphere. Upon hydrolysis, it can release toxic HF.
-
Togni Reagents: Togni Reagent II, in particular, is known to be metastable and can decompose exothermically, especially upon heating above its melting point or in the presence of strong acids, bases, or reductants.[12][13] It should be stored in a cool, dry place and handled with care, avoiding mechanical shock.
-
Waste Disposal: All waste containing fluorinated compounds must be collected in designated, clearly labeled containers for proper disposal according to institutional guidelines. Do not mix with incompatible waste streams.[25]
Conclusion: Selecting the Right Tool for the Job
The direct introduction of a trifluoromethyl group is a powerful and versatile strategy in modern chemical synthesis. The choice of reagent is not arbitrary but is a critical decision based on the substrate's electronic properties and the desired bond construction.
-
For electrophilic carbonyls and imines , the nucleophilic Ruppert-Prakash reagent remains the gold standard.
-
For nucleophilic substrates like thiols, phosphines, and certain carbanions , the electrophilic Togni and Umemoto reagents provide robust and reliable solutions.
-
For the functionalization of (hetero)arenes and alkenes via C-H activation or addition , the radical pathway offered by the Langlois reagent is often the most effective and economical choice.
By understanding the underlying mechanisms, substrate scopes, and practical considerations of these key reagents, researchers can confidently and effectively harness the power of trifluoromethylation to advance their scientific goals.
References
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(49), 16496-16519. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 1(5), 833-836. [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
ResearchGate. (n.d.). Nucleophilic trifluoromethylation. [Link]
-
Wang, X., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 1980-1986. [Link]
-
Wikipedia. (n.d.). Umemotos Reagenz. [Link]
-
Besset, T., et al. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 15, 2206-2243. [Link]
-
CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(38), 7434-7440. [Link]
-
Studer, A. (2012). Radical trifluoromethylation. Chemical Society Reviews, 41(23), 7678-7685. [Link]
-
ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. [Link]
-
Shreeve, J. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7248-7253. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
ResearchGate. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. [Link]
-
Umemoto, T., et al. (2010). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 75(24), 8447-8457. [Link]
-
Al-Masoudi, N. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(2), 659-672. [Link]
-
National Institutes of Health. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
ResearchGate. (n.d.). A "Renaissance" in Radical Trifluoromethylation. [Link]
-
ResearchGate. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
Hussain, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
National Institutes of Health. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Togni reagent - Enamine [enamine.net]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. Umemotos Reagenz – Wikipedia [de.wikipedia.org]
- 15. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 19. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 20. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Umemoto Reagent I - Enamine [enamine.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Diethyl 2-(2,2,2-trifluoroacetyl)succinate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth technical comparison of Diethyl 2-(2,2,2-trifluoroacetyl)succinate as a versatile building block for the synthesis of trifluoromethyl-substituted heterocycles, with a focus on pyrazoles and pyridazines. We will objectively compare its performance with alternative reagents and provide supporting experimental insights.
The Strategic Advantage of this compound
This compound is a unique 1,3-dicarbonyl compound that offers distinct advantages in the synthesis of complex heterocyclic systems. Its structure combines the highly reactive trifluoroacetyl group with a functionalizable succinate backbone, opening avenues for the creation of diverse molecular architectures.
The primary advantages of employing this reagent include:
-
Introduction of the Trifluoromethyl Moiety: Directly incorporates the CF3 group, a critical pharmacophore, into the heterocyclic core.
-
Dual Functionality: The presence of two ester groups on the succinate portion allows for post-cyclization modifications, enabling the synthesis of a library of derivatives from a common intermediate.
-
Controlled Regioselectivity: The significant difference in electrophilicity between the trifluoroacetyl ketone and the ester carbonyls directs the initial nucleophilic attack, leading to predictable regiochemical outcomes in many cyclization reactions.
Comparative Analysis: Synthesis of Trifluoromethyl-Pyrazoles
The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, serves as an excellent benchmark for comparison.[1][2][3] A commonly used alternative for synthesizing trifluoromethyl-pyrazoles is ethyl trifluoroacetoacetate.
This compound vs. Ethyl Trifluoroacetoacetate
While ethyl trifluoroacetoacetate is a cost-effective and readily available reagent, this compound provides a strategic advantage in the synthesis of pyrazoles with further functionalization potential. The reaction with hydrazine proceeds via a highly regioselective pathway, with the more nucleophilic nitrogen of the hydrazine attacking the highly electrophilic trifluoroacetyl carbonyl. Subsequent cyclization and dehydration yield a pyrazolone with a pending ethyl succinate chain at the 5-position.
This pending chain is the key differentiator, offering a handle for further chemical transformations such as hydrolysis, amidation, or reduction, thereby allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
| Reagent | Product | Potential for Further Functionalization | Typical Yields (in similar reactions) |
| This compound | 5-(Trifluoromethyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-acetic acid, ethyl ester | High (ester group for various modifications) | Good to Excellent |
| Ethyl Trifluoroacetoacetate | 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one | Low (requires functionalization of the pyrazole core) | Good to Excellent[4] |
Experimental Protocol: Synthesis of Ethyl 2-(5-(trifluoromethyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazolone.
Reaction Pathway: Pyrazole Synthesis
Caption: Synthesis of a trifluoromethyl-pyrazolone derivative.
Expanding the Scope: Synthesis of Trifluoromethyl-Pyridazines
The versatility of this compound extends to the synthesis of six-membered heterocycles like pyridazines. The reaction with hydrazine can be directed towards the formation of a pyridazinedione ring system, again leveraging the differential reactivity of the carbonyl groups.
The synthesis of trifluoromethyl-pyridazines is of significant interest in medicinal chemistry.[5] While various methods exist, including the annulation of pyridinium ylides[6], the use of this compound offers a straightforward route to highly functionalized pyridazine derivatives.
Reaction Pathway: Pyridazine Synthesis
The reaction with hydrazine hydrate can lead to the formation of a 6-(trifluoromethyl)-4,5-dihydro-3(2H)-pyridazinone-4-acetic acid ethyl ester. This involves the initial formation of a dihydrazone or a related intermediate, followed by cyclization.
Caption: Synthesis of a trifluoromethyl-pyridazine derivative.
Conclusion
This compound emerges as a highly valuable and versatile building block for the synthesis of trifluoromethyl-containing heterocycles. Its key advantage lies in the ability to introduce not only the critical trifluoromethyl group but also a functionalizable side chain, enabling the straightforward generation of diverse compound libraries. While direct comparative data with other reagents is still emerging in the literature, the logical application of fundamental reaction mechanisms strongly supports its utility for creating novel pyrazole and pyridazine derivatives with significant potential in drug discovery and development. The provided protocols and mechanistic insights serve as a solid foundation for researchers to explore the full potential of this promising reagent.
References
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Original Trifluoromethylated 6-Aryl-pyridazines Fused with Thiazolidine or 1,2,4-Triazole - Sci-Hub. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
-
Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives - OUCI. [Link]
-
A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. [Link]
-
Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives - R Discovery - Researcher.Life. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]
-
Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis: Diethyl 2-(2,2,2-trifluoroacetyl)succinate vs. Diethyl 2-acetylsuccinate
A Senior Application Scientist's Guide to Understanding the Spectroscopic Impact of Trifluoroacetylation
In the landscape of synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed comparative analysis of the spectral data of Diethyl 2-(2,2,2-trifluoroacetyl)succinate and its non-fluorinated analog, Diethyl 2-acetylsuccinate. By examining their NMR, IR, and Mass Spectrometry data, we can elucidate the profound electronic and structural effects of the trifluoroacetyl group. This analysis serves as a practical reference for researchers engaged in the synthesis and characterization of fluorinated compounds.
The Decisive Influence of the Trifluoromethyl Group
The primary difference between the two molecules lies in the substitution of three hydrogen atoms with three highly electronegative fluorine atoms on the acetyl group. This substitution has several key consequences that manifest in their respective spectra:
-
Inductive Effect: The strong electron-withdrawing nature of the CF₃ group significantly deshields adjacent nuclei, leading to downfield shifts in NMR spectra.
-
Keto-Enol Tautomerism: The electron-withdrawing CF₃ group enhances the acidity of the α-proton and influences the equilibrium between the keto and enol tautomers. This dynamic is observable in both NMR and IR spectra.
-
Unique Spectroscopic Handles: The presence of ¹⁹F atoms provides a unique and highly sensitive NMR active nucleus for characterization.
-
Mass Spectrometry Fragmentation: The stable CF₃ group influences the fragmentation patterns observed in mass spectrometry.
The structural differences and the concept of keto-enol tautomerism, which is central to the chemistry of these β-keto esters, are illustrated below.
Caption: Keto-enol tautomerism in the two compared molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between these two compounds. The analysis is tripartite, considering ¹H, ¹³C, and the unique ¹⁹F spectra.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show significant differences in the chemical shifts of protons adjacent to the carbonyl groups due to the strong inductive effect of the CF₃ group.
| Proton Assignment | Diethyl 2-acetylsuccinate (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Difference |
| -CH(CO)- | ~3.5 - 3.7 | ~3.8 - 4.0 | The α-proton is deshielded by the adjacent trifluoroacetyl group. |
| -CH₂- (succinate) | ~2.7 - 2.9 | ~2.8 - 3.0 | Minor deshielding effect from the trifluoroacetyl group. |
| -CH₃ (acetyl) | ~2.2 | N/A | Replaced by CF₃ group. |
| -O-CH₂-CH₃ | ~4.1 - 4.2 | ~4.2 - 4.3 | Minor deshielding due to the overall more electron-withdrawing nature of the molecule. |
| -O-CH₂-CH₃ | ~1.2 - 1.3 | ~1.2 - 1.3 | Minimal change expected as it is distant from the CF₃ group. |
Note: Predicted values for Diethyl 2-acetylsuccinate are based on data for its dimethyl analog.[1][2]
¹³C NMR Spectroscopy
The effect of the trifluoromethyl group is even more pronounced in the ¹³C NMR spectrum, affecting both the chemical shifts and the coupling patterns due to C-F interactions.
| Carbon Assignment | Diethyl 2-acetylsuccinate (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Difference |
| C=O (keto) | ~202 | ~190 (quartet, ²JCF ≈ 35 Hz) | The CF₃ group deshields the carbonyl carbon, and a characteristic quartet is observed due to coupling with the three fluorine atoms. |
| C=O (ester) | ~172, ~170 | ~170, ~168 | Minor shifts due to the overall electronic changes in the molecule. |
| -CH(CO)- | ~55 | ~53 | Shielding effect from the trifluoroacetyl group. |
| -CH₂- (succinate) | ~35 | ~34 | Minor shielding. |
| -CH₃ (acetyl) | ~30 | N/A | Replaced by CF₃ group. |
| -CF₃ | N/A | ~117 (quartet, ¹JCF ≈ 290 Hz) | A strong quartet signal characteristic of a CF₃ group. |
| -O-CH₂-CH₃ | ~61 | ~62 | Minor deshielding. |
| -O-CH₂-CH₃ | ~14 | ~14 | Minimal change. |
Note: Predicted values for Diethyl 2-acetylsuccinate are based on data for its dimethyl analog.[1]
¹⁹F NMR Spectroscopy
This technique is only applicable to the fluorinated analog and provides a clear, unambiguous signal for the trifluoromethyl group. A single sharp singlet is expected (in a proton-decoupled spectrum) in the region of -70 to -80 ppm, using CCl₃F as a reference. This provides a powerful tool for confirming the presence and purity of the fluorinated compound.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy provides valuable information about the functional groups present, particularly the carbonyl groups. The keto-enol tautomerism can also be studied by observing the relative intensities of the C=O and O-H stretching bands.
| Vibrational Mode | Diethyl 2-acetylsuccinate (Predicted cm⁻¹) | This compound (Predicted cm⁻¹) | Rationale for Difference |
| C=O Stretch (keto) | ~1715 - 1725 | ~1740 - 1750 | The electron-withdrawing CF₃ group increases the bond order and vibrational frequency of the adjacent carbonyl. |
| C=O Stretch (ester) | ~1735 - 1745 | ~1745 - 1755 | Minor increase in frequency. |
| C-F Stretch | N/A | ~1100 - 1300 (strong) | Strong, characteristic absorptions for the C-F bonds. |
| O-H Stretch (enol) | ~2500 - 3200 (broad) | Shifted, intensity varies | The position and intensity of this band will depend on the extent of enolization and the strength of the intramolecular hydrogen bond, which is influenced by the CF₃ group. |
Mass Spectrometry (MS) Comparison
Electron ionization mass spectrometry (EI-MS) will reveal distinct fragmentation patterns for the two molecules. The presence of the stable trifluoromethyl group in the fluorinated analog will direct the fragmentation pathways.
Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
The mass spectrum of Diethyl 2-acetylsuccinate is expected to show a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). In contrast, the fluorinated analog will exhibit characteristic peaks at m/z 97 for the trifluoroacetyl cation ([CF₃CO]⁺) and at m/z 69 for the trifluoromethyl cation ([CF₃]⁺), providing a clear diagnostic marker.[3]
Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate structural elucidation and comparison. The following are generalized, yet robust, protocols for the spectroscopic analysis of β-keto esters.[4]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: For the fluorinated analog, use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A simple one-pulse experiment is usually sufficient. CCl₃F is the standard reference for ¹⁹F NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.
Caption: Standard workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.
-
Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Collection: Record a background spectrum of the clean salt plates.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Conclusion
The substitution of a methyl group with a trifluoromethyl group imparts profound and predictable changes in the spectral characteristics of a β-keto ester. In NMR spectroscopy, the strong electron-withdrawing nature of the CF₃ group leads to significant downfield shifts of nearby nuclei and introduces characteristic C-F coupling patterns. The ¹⁹F NMR spectrum provides an unambiguous signal for the fluorinated moiety. IR spectroscopy reveals a shift to higher wavenumbers for the keto carbonyl stretching frequency. Finally, mass spectrometry shows distinct fragmentation patterns, with the trifluoroacetyl and trifluoromethyl cations serving as diagnostic markers for the fluorinated compound. A thorough understanding of these spectral differences is essential for the unambiguous characterization of such molecules and for gaining insights into their electronic structure and reactivity, which are critical for their application in research and development.
References
- Smith, A. J. R., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
- Koenig, W. A., et al. (1971). Mass spectrometry of trifluoroacetyl derivatives of nucleosides and hydrolysates of deoxyribonucleic acid. Biochemistry, 10(21), 3968-3979.
- Aubert, C., et al. (1989). Méthodes générales d'accès aux trifluorométhylcétones. 1ère partie: Alkylation directe du trifluoroacétylacétate d'éthyle. Journal of Fluorine Chemistry, 44(3), 361-376.
-
PubChem. (n.d.). Dimethyl acetylsuccinate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel molecules is a cornerstone of quality and safety. Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a fluorinated diester with potential applications as a versatile building block, demands robust analytical methods to quantify its purity and identify potential process-related impurities. This guide provides an in-depth comparison of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. The methodologies presented herein are grounded in fundamental chromatographic principles and are designed to meet the stringent validation requirements of regulatory bodies.[1][2][3]
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific goals of the analysis. This guide will explore the causality behind the experimental choices for each technique, providing detailed protocols and a comparative summary to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Understanding the Analyte: this compound
This compound is a colorless liquid with a predicted pKa of 7.75.[4] Its structure, featuring two ester groups and a trifluoroacetyl moiety, imparts a moderate polarity and a molecular weight that makes it amenable to both HPLC and GC analysis. However, the presence of the trifluoroacetyl group can influence its thermal stability and chromatographic behavior, necessitating careful method development.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of a vast range of pharmaceutical compounds.[5] Its versatility in terms of stationary and mobile phase selection allows for the fine-tuning of separations based on the hydrophobicity of the analytes.[5]
Rationale for HPLC Method Design
For this compound, a C18 stationary phase is selected due to its broad applicability and proven ability to retain and separate compounds of moderate polarity.[5] A gradient elution is employed to ensure the efficient elution of the main component while also providing adequate resolution from both more polar and less polar impurities. The mobile phase consists of a mixture of water with a small amount of acid (to suppress the ionization of any acidic impurities) and an organic modifier, typically acetonitrile or methanol. UV detection is chosen based on the presence of the carbonyl chromophore in the trifluoroacetyl group, which is expected to provide adequate sensitivity.
Experimental Protocol: HPLC Method
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-90% B (linear gradient); 25-30 min: 90% B; 30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
System Suitability:
Before sample analysis, the chromatographic system must be verified to be fit for its intended use, as per USP <621> guidelines.[6][7][8][9] This includes assessing parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections.
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.[10] The coupling of a gas chromatograph with a mass spectrometer allows for not only the quantification of the main component but also the tentative identification of unknown impurities based on their mass spectra.
Rationale for GC-MS Method Design
For this compound, a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based on their boiling points and, to a lesser extent, their polarity. A temperature programming approach is essential to ensure the elution of the analyte with good peak shape and to separate it from potential volatile impurities. Electron ionization (EI) is a standard and robust ionization technique that will produce a reproducible fragmentation pattern for the analyte, aiding in its identification and the characterization of any co-eluting impurities.
Experimental Protocol: GC-MS Method
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization source. |
| Column | DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min). |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Preparation of Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the solvent to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the solvent to obtain a final concentration of approximately 1 mg/mL.
GC-MS Workflow Diagram
Caption: Experimental workflow for GC-MS purity analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis. Below is a comparative summary of the two techniques.
| Feature | HPLC | GC-MS |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and boiling point. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to fg range). |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, allowing for impurity identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; derivatization may be required for non-volatile compounds (not necessary for the target analyte). |
| Run Time | Typically longer due to gradient elution and re-equilibration. | Can be faster, depending on the temperature program. |
| Impurity Identification | Limited to comparison with known standards. | Tentative identification of unknown impurities is possible through mass spectral library searching. |
| Instrumentation Cost | Moderate to high. | High. |
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. The HPLC method offers a robust and versatile approach suitable for routine quality control, providing accurate quantification of the main component. On the other hand, the GC-MS method provides superior sensitivity and specificity, with the added advantage of being able to tentatively identify unknown impurities.
For a comprehensive purity assessment, especially during process development and for the characterization of reference standards, a dual-methodology approach utilizing both HPLC and GC-MS is highly recommended. This orthogonal approach provides a more complete picture of the impurity profile and enhances confidence in the quality of the material. The methods detailed in this guide serve as a validated starting point for the analysis of this compound, and can be further optimized and validated according to the specific requirements of the user and relevant regulatory guidelines such as those from the ICH.[1][2][3][11][12]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Rousová, J., Ondrušová, K., Karlová, P., & Kubátová, A. (2015). Determination of Impurities in Bioproduced Succinic Acid. Journal of Chromatographic Science, 6(264). [Link]
-
JETIR. (n.d.). analytical method development and validation of anti-diabetic drugs. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound CAS#: 94633-25-7 [m.chemicalbook.com]
- 5. jetir.org [jetir.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. longdom.org [longdom.org]
- 11. database.ich.org [database.ich.org]
- 12. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to Trifluoroacetylating Agents: A Comparative Reactivity Analysis
Introduction: The Strategic Importance of the Trifluoroacetyl Group
In the landscape of modern drug development and organic synthesis, the trifluoroacetyl (TFA) group stands out as a critical structural motif. Its potent electron-withdrawing nature, conferred by the three fluorine atoms, profoundly alters the physicochemical properties of parent molecules. Introducing a TFA group can enhance metabolic stability, modulate acidity or basicity, and improve binding affinity by acting as a unique hydrogen bond donor or by participating in dipole-dipole interactions. Consequently, the selection of an appropriate trifluoroacetylating agent is a pivotal decision in the design of a synthetic route, directly impacting yield, purity, and chemoselectivity.
This guide provides an in-depth comparison of common trifluoroacetylating building blocks. Moving beyond a simple catalog of reagents, we will dissect the mechanistic principles governing their reactivity, present comparative data, and offer field-proven protocols to empower researchers in making informed, causality-driven decisions for their specific applications.
The Trifluoroacetylating Agents: A Comparative Overview
The reactivity of a trifluoroacetylating agent, CF₃CO-LG, is fundamentally governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group (LG⁻). The intense inductive effect of the CF₃ group renders the carbonyl carbon highly electron-deficient and thus susceptible to nucleophilic attack.[1] The primary differentiator between reagents, therefore, becomes the nature of the leaving group.
Trifluoroacetic Anhydride (TFAA): The High-Octane Workhorse
-
Structure: (CF₃CO)₂O
-
Leaving Group: Trifluoroacetate (CF₃COO⁻), a weak base and excellent leaving group.
Trifluoroacetic anhydride is arguably the most common and reactive agent for this transformation.[2] Its symmetrical structure and the presence of two trifluoroacetyl moieties linked by an oxygen atom result in a highly electrophilic system. The trifluoroacetate anion is a very stable leaving group due to resonance delocalization and the strong inductive effect of the CF₃ group.
Reactivity Profile: TFAA reacts rapidly, often exothermically, with a broad range of nucleophiles including primary and secondary amines, alcohols, and phenols.[2] This high reactivity allows for reactions to proceed quickly, often at low temperatures (0 °C to room temperature), and typically drives reactions to completion.[1] However, this potency can be a double-edged sword; its low boiling point (40 °C), high volatility, and corrosiveness demand careful handling in a well-ventilated fume hood.[3][4] Furthermore, its aggressive nature can lead to undesired side reactions, such as the cleavage of sensitive functional groups or peptide bonds in complex molecules.[5]
S-Ethyl Trifluorothioacetate (SETFA): The Mild and Selective Specialist
-
Structure: CF₃COSCH₂CH₃
-
Leaving Group: Ethanethiolate (CH₃CH₂S⁻), a better nucleophile but a poorer leaving group than trifluoroacetate.
SETFA represents a significantly milder alternative to TFAA. The leaving group, ethanethiolate, is more basic than trifluoroacetate, making it less inclined to depart. This inherently lower reactivity is advantageous when dealing with sensitive substrates or when chemoselectivity is paramount. Studies comparing the hydrolysis rates of trifluoroacetylating agents show that SETFA reacts much more slowly than more activated esters, a direct consequence of its less effective leaving group.[6]
Reactivity Profile: SETFA is particularly well-suited for the N-trifluoroacetylation of amino acids, often performed under weakly basic aqueous conditions (pH 8-9) where TFAA would rapidly hydrolyze.[5] Its reduced reactivity prevents racemization of chiral centers and preserves delicate functionalities, making it a valuable tool in peptide and medicinal chemistry.[5] The trade-off for this mildness is typically longer reaction times or the need for gentle heating to achieve full conversion.
Trifluoroacetyl Chloride: The Gaseous Powerhouse
-
Structure: CF₃COCl
-
Leaving Group: Chloride (Cl⁻), an excellent leaving group.
As an acyl chloride, trifluoroacetyl chloride is an extremely reactive trifluoroacetylating agent.[7] The chloride ion is a superb leaving group, making the carbonyl carbon exceptionally electrophilic.
Reactivity Profile: Its reactivity is comparable to, if not greater than, TFAA. It reacts vigorously with water, amines, and alcohols.[8] However, its primary drawback is its physical state; it is a gas at room temperature (boiling point: -146 °C), making it inconvenient to handle and requiring specialized equipment for accurate dosing.[7][8] For these practical reasons, it is less commonly used in a laboratory setting than the liquid TFAA.
N-(Trifluoroacetyl)succinimide (TFAS): The Convenient Solid Reagent
-
Structure: C₆H₄F₃NO₃
-
Leaving Group: Succinimide anion.
This reagent offers a compelling balance of reactivity and handling convenience. Prepared from TFAA and succinimide, TFAS is a stable, crystalline solid that can be stored for weeks without decomposition.[9]
Reactivity Profile: TFAS effectively trifluoroacetylates alcohols, phenols, and amines to provide esters and amides in excellent yields.[9] A significant practical advantage is the nature of its byproduct, succinimide, which is a solid with low solubility in many common organic solvents. This allows for a very simple workup procedure, often just requiring filtration to remove the byproduct, followed by solvent evaporation.[9] Its reactivity is generally milder than TFAA, requiring reflux in solvents like THF or toluene for less reactive nucleophiles such as alcohols and phenols.[9]
Comparative Reactivity Analysis
The choice of reagent is a strategic decision based on the nucleophilicity of the substrate and the overall sensitivity of the molecule.
Qualitative Reactivity Scale
Based on mechanistic principles and reported reaction conditions, a general reactivity trend can be established:
Trifluoroacetyl Chloride ≈ Trifluoroacetic Anhydride (TFAA) > N-(Trifluoroacetyl)succinimide (TFAS) > S-Ethyl Trifluorothioacetate (SETFA)
This trend directly correlates with the stability (and inverse basicity) of the leaving group.
Data Summary: Reagent Selection Guide
| Feature | Trifluoroacetic Anhydride (TFAA) | S-Ethyl Trifluorothioacetate (SETFA) | Trifluoroacetyl Chloride | N-(Trifluoroacetyl)succinimide (TFAS) |
| Physical State | Colorless Liquid[4] | Liquid | Colorless Gas[7] | Crystalline Solid[9] |
| Relative Reactivity | Very High[1][2] | Moderate / Mild[6] | Very High[8] | High[9] |
| Typical Nucleophiles | Amines, Alcohols, Phenols[2] | Amines (esp. Amino Acids)[5] | Amines, Alcohols[8] | Amines, Alcohols, Phenols[9] |
| Key Advantage | High reactivity, rapid reactions | Mildness, chemoselectivity, good for aqueous conditions[5] | Extreme reactivity | Solid, stable, easy workup (filtration of byproduct)[9] |
| Key Disadvantage | Aggressive, volatile, corrosive, can cause side reactions[3][5] | Slower reaction rates, potential odor | Gaseous, difficult to handle, toxic[7] | Requires heating for less reactive nucleophiles[9] |
| Workup Complexity | Aqueous quench, extraction | Aqueous workup, extraction | Requires careful handling and quenching | Simple filtration[9] |
Visualization of Key Concepts
To better illustrate the underlying principles, the following diagrams outline the core mechanism and a comparative experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution for trifluoroacetylation.
Caption: Comparative workflow for a highly reactive (TFAA) vs. a mild (SETFA) agent.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we describe two parallel protocols for the N-trifluoroacetylation of a model primary amine, benzylamine. These protocols are designed to highlight the operational differences stemming from the reagents' distinct reactivities.
Protocol 1: Rapid N-Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
-
Rationale: This protocol leverages the high reactivity of TFAA for a fast and efficient conversion. The use of a base (triethylamine) is crucial to neutralize the trifluoroacetic acid byproduct, preventing protonation of the starting amine. The reaction is performed at 0 °C to control the exothermic nature of the reaction.
-
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 5 minutes. An exotherm may be observed.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary. Expected Yield: >95%.
-
Protocol 2: Mild N-Trifluoroacetylation using S-Ethyl Trifluorothioacetate (SETFA)
-
Rationale: This protocol is designed for substrates that may be sensitive to the harsh conditions of TFAA. No strong external base is required, and the reaction proceeds smoothly at room temperature, albeit over a longer period. This method is analogous to those used for sensitive amino acids.[5]
-
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq) and tetrahydrofuran (THF, approx. 0.2 M).
-
Add S-ethyl trifluorothioacetate (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction to completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl to remove any unreacted amine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary. Expected Yield: 85-95%.
-
Conclusion and Strategic Recommendations
The choice of a trifluoroacetylating agent is not merely a matter of preference but a critical parameter dictated by the substrate's complexity and the desired outcome.
-
For robust, simple nucleophiles where speed and cost are primary drivers, Trifluoroacetic Anhydride (TFAA) remains the reagent of choice due to its high reactivity and effectiveness.
-
For multifunctional, sensitive substrates , such as complex natural products, peptides, or molecules with acid-labile groups, the milder and more selective S-Ethyl Trifluorothioacetate (SETFA) is superior, preventing degradation and preserving chiral integrity.[5]
-
For applications prioritizing handling and ease of workup , the solid reagent N-(Trifluoroacetyl)succinimide (TFAS) presents a compelling and highly efficient alternative, streamlining the purification process.[9]
By understanding the fundamental principles of reactivity and the practical nuances of each building block, researchers can strategically select the optimal reagent to achieve their synthetic goals with precision and efficiency.
References
-
Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(01), 55-57. Available at: [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Trifluoroacetyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
MDPI. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
Kent, S. B. H., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(48), 8901–8905. Available at: [Link]
-
PubChem. (n.d.). N-(Trifluoroacetyl)succinimide. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 7. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 9. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
A Comparative Guide to Validating the Structure of Pyrazole Regioisomers Derived from Diethyl 2-(2,2,2-trifluoroacetyl)succinate
An objective comparison of performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] The synthesis of substituted pyrazoles, often initiated from the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, is a fundamental process in drug discovery.[3][4][5] However, when an unsymmetrical dicarbonyl precursor like Diethyl 2-(2,2,2-trifluoroacetyl)succinate is used, the reaction inevitably yields a mixture of two distinct regioisomers. The precise structural elucidation of these isomers is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutic agents.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the unambiguous structural validation of the two pyrazole regioisomers formed from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Regioisomeric Challenge: A Tale of Two Pyrazoles
The reaction of this compound with hydrazine hydrate proceeds via a cyclocondensation reaction. Due to the two distinct electrophilic carbonyl centers (the trifluoroacetyl ketone and the succinate ester), the initial nucleophilic attack by hydrazine can occur at either site, leading to two potential products after cyclization and dehydration. This results in the formation of Diethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate (Isomer A) and Diethyl 5-(trifluoromethyl)-1H-pyrazole-3,4-dicarboxylate (Isomer B).
Caption: Synthesis of pyrazole regioisomers A and B.
Differentiating these two structures is challenging because they possess the same molecular weight and elemental composition. Consequently, techniques like standard mass spectrometry and elemental analysis are insufficient for definitive assignment. The key lies in probing the precise connectivity of the atoms within the pyrazole core and their relationship to the peripheral substituents.
Orthogonal Methods for Structural Elucidation: A Comparative Analysis
A multi-pronged analytical approach is essential for the rigorous confirmation of pyrazole structures.[6] While each technique provides valuable information, their combined power offers an unequivocal solution.
Caption: Interrelationship of orthogonal methods for pyrazole structure elucidation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy is the most powerful technique for distinguishing regioisomers in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HMBC, HSQC, NOESY) experiments provides a complete picture of the molecular framework.[7][8]
-
¹H and ¹³C NMR: While ¹H NMR can confirm the presence of the ethyl ester groups and the pyrazole N-H proton, the chemical shifts of the ring protons and carbons are often too similar between isomers for a confident assignment on their own. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of adjacent nuclei, providing the primary clues.
-
¹⁹F NMR: The chemical shift of the CF₃ group will differ slightly between the two isomers due to the different electronic environments at the C3 and C5 positions of the pyrazole ring. However, this alone is not sufficient for absolute assignment without reference compounds.
-
2D NMR - The Key to Connectivity:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds apart.[9] The key to differentiating Isomer A and Isomer B lies in observing the long-range coupling from the N-H proton to the carbons of the pyrazole ring and the adjacent ester groups.[2][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A definitive NOESY correlation between the pyrazole N-H proton and the methylene (-CH₂-) protons of a specific adjacent ethyl ester group provides unambiguous proof of connectivity.[2][11][12]
-
Caption: Key 2D NMR correlations for differentiating the regioisomers.
| Analytical Technique | Isomer A (3-CF₃) | Isomer B (5-CF₃) | Rationale & Insights |
| ¹H NMR | N-H proton signal. Two distinct ethyl group signals. | N-H proton signal. Two distinct ethyl group signals. | Chemical shifts will be subtly different but likely insufficient for standalone assignment. |
| ¹³C NMR | C3 chemical shift influenced by CF₃. C5 chemical shift influenced by ester. | C5 chemical shift influenced by CF₃. C3 chemical shift influenced by ester. | The carbon directly attached to the CF₃ group will be a quartet with a large ¹J(C,F) coupling and will be shifted downfield. |
| ¹⁹F NMR | Single resonance for the CF₃ group. | Single resonance for the CF₃ group. | The chemical shift will be indicative of the electronic environment but not absolute proof of position. |
| HMBC (Key Correlation) | Correlation from the N-H proton to C5 and C4. | Correlation from the N-H proton to C5 and C4. | Crucially, a ³J(C,H) correlation from the N-H proton to the C5-ester carbonyl carbon confirms Isomer A. A ³J(C,H) to the C3-ester carbonyl confirms Isomer B.[2][10] |
| NOESY (Key Correlation) | Correlation between the N-H proton and the methylene protons of the C5-ethyl ester. [2] | Correlation between the N-H proton and the methylene protons of the C4-ethyl ester. | This through-space correlation provides definitive evidence of which ester group is adjacent to the N-H proton. |
Single Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence.[13][14][15] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule and its orientation within the crystal lattice.[6]
-
Strengths: Provides absolute structure determination, including bond lengths, bond angles, and intermolecular interactions. The result is unequivocal.
-
Limitations: The primary challenge is growing a single crystal of sufficient size and quality, which can be a time-consuming and sometimes unsuccessful process. The determined structure represents the solid state, which may not always perfectly reflect the structure in solution.
Mass Spectrometry (MS): A Supporting Role
Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the synthesized compounds. However, its utility in distinguishing regioisomers is limited.[16]
-
Strengths: Confirms that the product has the correct molecular formula.
-
Limitations: Electron ionization (EI) fragmentation patterns for pyrazole regioisomers are often very similar, making it difficult to assign the structure based on the mass spectrum alone.[17][18] While subtle differences in fragment ion abundances may exist, they are rarely diagnostic enough for a confident assignment without extensive comparative studies.
Validated Experimental Protocols
Trustworthiness in scientific reporting is built on detailed and reproducible methodologies. The following protocols provide a framework for the synthesis, separation, and analysis of the target pyrazole regioisomers.
Protocol 1: Synthesis and Separation of Pyrazole Regioisomers
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mixture of regioisomers.
-
Separation: Separate the two regioisomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[11] Collect the fractions corresponding to each isomer, as identified by TLC.
Protocol 2: NMR Data Acquisition for Structural Assignment
-
Sample Preparation: Dissolve ~10-15 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra to confirm purity and identify all signals.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish all one-bond C-H correlations.[7]
-
HMBC Acquisition: Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically for J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations. This is critical for tracing the carbon skeleton.[7][9]
-
NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 800-2000 ms to allow for the development of through-space correlations, particularly for the key N-H to -CH₂- interactions.[19]
-
Data Analysis: Process and analyze all spectra, focusing on the key correlations outlined in the data table above to assign the correct structure to each isolated isomer.
Protocol 3: Generalized Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified pyrazole derivative. This often requires screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[6]
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[13]
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100-120 K) on a diffractometer. Collect X-ray diffraction data using an appropriate X-ray source (e.g., Mo Kα).[13]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software. Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.
Conclusion
The unambiguous structural validation of pyrazole regioisomers derived from unsymmetrical precursors is a non-trivial but essential task in chemical and pharmaceutical research. While mass spectrometry confirms the molecular formula and X-ray crystallography provides the ultimate proof in the solid state, advanced NMR spectroscopy stands out as the most powerful and versatile tool for this purpose.
Specifically, the strategic application of 2D NMR experiments such as HMBC and NOESY allows for the definitive mapping of atomic connectivity and spatial relationships in solution. By identifying key long-range and through-space correlations involving the pyrazole N-H proton and the adjacent ester substituents, researchers can confidently assign the correct structure to each regioisomer. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for subsequent drug development efforts.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
- Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). MDPI.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed Central.
- Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (2008). ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Strategic Guide to Fluorinated Scaffolds: Benchmarking Diethyl 2-(2,2,2-trifluoroacetyl)succinate Against Direct Trifluoromethylation Strategies
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
To the researchers, scientists, and drug development professionals on the frontier of molecular innovation, the strategic incorporation of fluorine is not merely a synthetic step but a transformative design choice. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] However, the path to a target molecule bearing this powerful motif is not monolithic. Chemists face a critical decision: employ a pre-functionalized fluorinated building block that carries the desired scaffold, or introduce the -CF3 group onto a non-fluorinated precursor via direct trifluoromethylation .
This guide provides an in-depth comparative analysis of these two divergent strategies. We will focus on Diethyl 2-(2,2,2-trifluoroacetyl)succinate , a versatile yet specialized building block, and benchmark its synthetic efficiency against the industry's most prominent direct trifluoromethylation reagents. Our objective is to furnish the practicing chemist with a logical framework for selecting the most effective and efficient synthetic route, grounded in mechanistic principles and supported by experimental data.
Part 1: Understanding the Synthetic Arsenal
The choice of a synthetic pathway is dictated by the tools available. Here, we dissect the fundamental reactivity and ideal applications of our two competing approaches.
The Building Block Approach: this compound
This compound is not a reagent for general trifluoromethylation; it is a synthon , a molecular fragment containing a pre-installed trifluoroacetyl group on a four-carbon backbone. Its value lies in its structure as a β-ketoester, a classic substrate for a vast array of condensation and cyclization reactions.
Core Reactivity: The molecule's utility stems from two key features: the acidic α-proton situated between the ketone and ester carbonyls, and the electrophilicity of both carbonyl carbons. This dual reactivity makes it an ideal precursor for constructing complex heterocyclic systems, such as pyrazoles, pyrimidines, and pyridones, where the fluorinated moiety is integral to the final ring structure from the outset.
-
Causality: By starting with a fluorinated building block, the challenge of regioselectivity often associated with direct C-H functionalization of a pre-formed heterocycle is completely circumvented. The position of the -CF3 group is locked in from the first step, ensuring a clean and predictable outcome.
The Direct Trifluoromethylation Approach: A Triumvirate of Reactivity
In contrast to the building block strategy, direct trifluoromethylation involves attaching a "-CF3" group to a substrate. These reagents are broadly classified by the nature of the trifluoromethyl species they deliver.[3][4]
-
Electrophilic ("CF3⁺") Reagents (e.g., Togni & Umemoto Reagents): These are the workhorses for trifluoromethylating nucleophiles.[5] Togni reagents, which are hypervalent iodine compounds, and Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are particularly effective for the α-trifluoromethylation of soft nucleophiles like enolates derived from β-ketoesters.[6][7][8] They are often bench-stable and offer broad functional group tolerance.[9]
-
Nucleophilic ("CF3⁻") Reagents (e.g., Ruppert-Prakash Reagent): Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the premier source of a trifluoromethyl anion equivalent.[10][11] Activated by a fluoride source, it excels at adding to electrophilic carbons, most notably carbonyls and imines.[12]
-
Radical (•CF3) Reagents (e.g., Langlois' Reagent): Sodium trifluoromethanesulfinate (CF3SO2Na), or Langlois' reagent, is an inexpensive and stable solid that, under oxidative conditions, generates a trifluoromethyl radical.[13][14] This pathway is exceptionally powerful for the trifluoromethylation of (hetero)arenes and electron-rich systems.[15]
Part 2: A Comparative Analysis Through Synthetic Case Studies
To benchmark these divergent strategies, we will examine two common synthetic objectives where both approaches are viable.
Case Study 1: Synthesis of an α-Trifluoromethyl-α-ethyl-β-ketoester
This class of compound is a valuable intermediate. Let's compare the pathways to its synthesis.
Strategy A: The Building Block Approach (Alkylation)
This strategy would involve the deprotonation of this compound at the α-position, followed by alkylation with an ethyl halide (e.g., ethyl iodide).
Strategy B: The Direct Trifluoromethylation Approach
This strategy begins with a non-fluorinated precursor, diethyl 2-ethylsuccinate. The α-position is then deprotonated to form an enolate, which is subsequently trifluoromethylated using an electrophilic reagent like Umemoto's or Togni's reagent.[6]
Performance Comparison
| Parameter | Strategy A: Building Block (Alkylation) | Strategy B: Direct Trifluoromethylation | Rationale & Justification |
| Starting Material | This compound | Diethyl 2-ethylsuccinate | The fluorinated starting material is more specialized and costly, while the non-fluorinated version is a commodity chemical. |
| Key Reagents | Standard base (e.g., NaH, LDA), Ethyl Iodide | Electrophilic CF3+ Reagent (e.g., Umemoto's or Togni's Reagent) | Strategy B requires a specialized, often patented, and expensive trifluoromethylating agent.[6][16] |
| Regioselectivity | Excellent. Alkylation occurs at the only available acidic C-H. | Potentially problematic. Deprotonation can occur at two different α-positions, leading to isomeric mixtures without careful condition control. | |
| Yield Efficiency | Typically high for α-alkylation of β-ketoesters. | Good to excellent yields reported for α-trifluoromethylation of β-ketoesters, often >80%.[6] | Both methods are generally efficient for the key bond-forming step. The overall efficiency of Strategy B depends on controlling regioselectivity. |
| Atom Economy | High. Incorporates the ethyl group directly. | Lower. The trifluoromethylating reagent generates a large stoichiometric byproduct (e.g., dibenzothiophene).[17] | |
| Overall Cost | Higher starting material cost. | Higher reagent cost. | The economic feasibility depends on the relative costs of the specific building block vs. the specific CF3+ reagent at scale. |
Experimental Protocol: α-Trifluoromethylation of a β-Ketoester (Strategy B)
This protocol is a representative example based on established literature procedures for using Umemoto's reagents.[6]
-
Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the β-ketoester (1.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., CH2Cl2 or THF, 5 mL).
-
Deprotonation: Cool the solution to 0 °C. Add a suitable base (e.g., NaH, 60% dispersion in oil, 1.1 mmol, 1.1 equiv) portion-wise and stir the mixture for 30 minutes at 0 °C to generate the sodium enolate.
-
Trifluoromethylation: In a separate flask, dissolve S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent, 1.2 mmol, 1.2 equiv) in anhydrous solvent. Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethyl-β-ketoester.
Self-Validation Note: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of a new, more nonpolar spot by TLC. The final product structure is confirmed by 1H, 13C, and 19F NMR spectroscopy, where the appearance of a characteristic quartet in the 13C NMR and a singlet in the 19F NMR confirms the presence of the CF3 group.
Case Study 2: Synthesis of a Trifluoromethyl-Substituted Pyrazole
Pyrazoles are a privileged scaffold in medicinal chemistry. The placement of the -CF3 group on the ring is critical for biological activity.
Strategy A: The Building Block Approach (Condensation)
This involves the direct condensation of this compound with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). This is a classic example of the Knorr pyrazole synthesis.
Strategy B: The Direct Trifluoromethylation Approach (Post-Modification)
This strategy begins with a pre-formed pyrazole ring, for example, one synthesized from the non-fluorinated diethyl succinate and hydrazine. The pyrazole is then subjected to a direct C-H trifluoromethylation reaction, typically using a radical-based method with Langlois' reagent.[14][18]
Performance Comparison
| Parameter | Strategy A: Building Block (Condensation) | Strategy B: Direct Trifluoromethylation | Rationale & Justification |
| Regioselectivity | Absolute. The position of the CF3 group is predetermined by the structure of the β-ketoester. | Often poor. Direct C-H functionalization of heterocycles can lead to mixtures of regioisomers, requiring difficult separation. | This is the most significant advantage of the building block approach for heterocycle synthesis. |
| Substrate Scope | Limited by the availability of substituted hydrazines. | Broader. A wide variety of substituted pyrazoles can be synthesized and then subjected to trifluoromethylation. | Strategy B offers more flexibility for exploring different substituents on the pyrazole core. |
| Functional Group Tolerance | The condensation reaction is robust and tolerates many functional groups on the hydrazine partner. | Radical conditions can be harsh and may not be compatible with sensitive functional groups on the pyrazole ring. | The choice heavily depends on the overall molecular complexity. |
| Convergence | Highly convergent. The core scaffold is built in a single, efficient step. | Linear. Requires separate synthesis of the pyrazole followed by a functionalization step. | Convergent syntheses are generally preferred for efficiency and overall yield. |
| Reagent Cost/Safety | Uses common, inexpensive reagents (hydrazine). Hydrazine is toxic and requires careful handling. | Uses Langlois' reagent (inexpensive) but requires an oxidant (e.g., t-BuOOH), adding complexity and potential hazards.[15] | Both routes have safety considerations, but the reagents for Strategy A are more traditional. |
Experimental Protocol: Radical Trifluoromethylation of a Heteroarene (Strategy B)
This protocol is a representative example based on established literature procedures for using Langlois' reagent.[14][15]
-
Preparation: To a reaction vessel, add the heteroarene (1.0 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (Langlois' Reagent, 2.0 mmol, 2.0 equiv), and a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Initiation: Begin vigorous stirring. Add the oxidant (e.g., tert-butyl hydroperoxide, 70% in water, 3.0 mmol, 3.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography to isolate the trifluoromethylated heteroarene.
Self-Validation Note: This protocol's success is determined by LC-MS analysis showing the formation of a product with the expected mass (M + 54, corresponding to the addition of CF2 and subtraction of H). Regioisomeric products may be visible and require careful characterization by 2D NMR techniques (NOESY/ROESY) to confirm the exact position of trifluoromethylation.
Part 3: A Decision Framework for the Synthetic Chemist
The choice between these two powerful strategies is not a matter of inherent superiority but of strategic alignment with the project goals. The following diagram provides a logical framework to guide this critical decision.
Conclusion
The benchmarking of This compound reveals its identity not as a universal trifluoromethylating agent, but as a highly efficient and strategically valuable fluorinated building block . Its primary advantage is the absolute control of regiochemistry it offers in the synthesis of complex molecules, particularly heterocycles.
Conversely, the arsenal of direct trifluoromethylation reagents —electrophilic, nucleophilic, and radical—provides unparalleled flexibility for late-stage functionalization and scaffold diversification. The choice between these approaches is a classic synthetic dilemma: the certainty and convergence of a building block versus the flexibility and broader applicability of direct functionalization. A thorough understanding of the mechanistic underpinnings and practical limitations of each strategy, as outlined in this guide, empowers the modern chemist to design and execute the most elegant and efficient synthesis for the next generation of groundbreaking molecules.
References
- Cahard, D., & Bizet, V. (2014). Enantioselective Electrophilic Trifluoromethylation: A Historical Perspective. In Enantioselective Catalysis (pp. 239-260). Wiley-VCH. [Link available through various academic databases, specific public URL not available]
-
Togni, A., et al. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal, 12(9), 2579–2586. [Link]
-
Grokipedia. (n.d.). Trifluoroacetic anhydride. [Link]
-
Chen, J.-Y., et al. (2022). Recent Advances of Transition-Metal-Free Trifluoromethylation with Togni's Reagents. Organic Chemistry Frontiers, 9, 133-154. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride (TFAA): A Versatile Reagent for Organic Synthesis and Industrial Applications. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]
-
LookChem. (2026). Ethyl Trifluoroacetate: A Versatile Building Block for Specialty Fluorinated Chemicals. [Link]
-
Wiley Online Library. (2015). ChemInform Abstract: Application of Langlois′ Reagent in Trifluoromethylation Reactions. ChemInform, 46(29). [Link]
-
Eqipped. (n.d.). Trifluoroacetic Anhydride For Synthesis. [Link]
-
Poce, G., et al. (2020). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 16, 2946–3002. [Link]
-
Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 82(15), 7708–7720. [Link]
-
Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]
-
ResearchGate. (n.d.). Scheme 34: Trifluoromethylation of aromatics with CF3SO2Na reported by Langlois. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
-
Shreeve, J. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7288–7294. [Link]
-
ResearchGate. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity. [Link]
-
Prakash, G. K. S., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones. The Journal of Organic Chemistry, 88(24), 17359-17371. [Link]
-
Organic Chemistry Portal. (n.d.). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Ritter, T., et al. (2019). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Methods Primers, 1(1), 1-22. [Link]
-
Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Link]
-
Jacobsen, E. N., et al. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University DASH. [Link]
-
Crysdot LLC. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. [Link]
-
ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate. [Link]
-
Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. [Link]
-
ResearchGate. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Umemoto Reagent I - Enamine [enamine.net]
- 8. Togni reagent - Enamine [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 11. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sci-Hub. ChemInform Abstract: Application of Langlois′ Reagent in Trifluoromethylation Reactions / ChemInform, 2015 [sci-hub.box]
- 14. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 16. Togni reagent II - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Diethyl 2-(2,2,2-trifluoroacetyl)succinate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a fluorinated organic compound that requires specialized handling due to the presence of the trifluoroacetyl group. By understanding the chemical properties and potential hazards of this compound, researchers can ensure a safe and compliant disposal process.
Understanding the Hazard Profile
-
Diethyl Succinate: This component is generally considered to have low toxicity but can be irritating to the eyes and skin.[1]
-
Trifluoroacetyl Group: This functional group is the primary source of concern. Organofluorine compounds are known for their thermal stability and persistence.[2][3] A key consideration is the potential for hydrolysis, which could release trifluoroacetic acid (TFA). TFA is a strong, corrosive acid that can cause severe skin and eye burns and respiratory tract irritation.[4][5]
Inherent Hazards:
-
Corrosivity: Due to the potential formation of trifluoroacetic acid upon contact with moisture, the waste should be considered potentially corrosive.[4][5]
-
Toxicity: Inhalation or skin contact with the compound or its degradation products may be harmful.[6]
-
Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[2][7]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in designated areas.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, the following PPE is mandatory when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the chemical and potential corrosive byproducts like TFA.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the potentially irritating and corrosive substance. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling vapors, especially if the compound is heated or aerosolized. |
Spill Management: A Calm and Collected Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[8]
-
Neutralize (with caution): For small spills, after absorption, you may consider cautiously neutralizing the residue with a weak base like sodium bicarbonate, being mindful of any potential reaction.
-
Collect and Package: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible waste container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
The Disposal Pathway: From Benchtop to Final Disposition
The proper disposal of this compound requires a systematic approach to waste segregation, labeling, and final disposal.
Waste Segregation and Containerization
Do not mix this waste stream with non-halogenated organic waste. The presence of fluorine necessitates its classification as a halogenated organic waste.[9]
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container, preferably made of high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Liquid Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation.
-
On-Site Storage
Store the sealed waste container in a designated satellite accumulation area that is:
-
Well-ventilated.
-
Away from incompatible materials, such as strong bases or oxidizing agents.
-
In a secondary containment bin to prevent the spread of any potential leaks.
Final Disposal Method
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration .[2]
Why Incineration?
Fluorinated organic compounds are thermally stable and require high temperatures for complete destruction.[3] Incineration at a licensed hazardous waste facility equipped with appropriate scrubbers can effectively break down the molecule and neutralize harmful byproducts like hydrogen fluoride.[10]
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Triple-Rinse Procedure:
-
Rinse the container three times with a suitable solvent, such as ethanol or acetone.
-
Collect the rinsate and manage it as halogenated organic hazardous waste.
-
Once decontaminated, deface or remove the original label.
-
The clean, dry container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Regulatory Considerations
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) regulations for hazardous waste. While not specifically listed by name, it would likely be classified as a hazardous waste due to its characteristics (potential corrosivity) and as a halogenated organic compound.[11][12] Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Hazard Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]
-
Wang, Z., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Toxics, 9(1), 1. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Trifluoroacetyl chloride. National Institutes of Health. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Retrieved from [Link]
-
Oreate AI. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Oreate AI Blog. Retrieved from [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Tsang, W. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 125(1-6), 285-307. Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nj.gov [nj.gov]
- 5. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 6. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. fluoropolymers.eu [fluoropolymers.eu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of Diethyl 2-(2,2,2-trifluoroacetyl)succinate
For Researchers, Scientists, and Drug Development Professionals
Hazard Evaluation and Risk Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a thorough risk assessment must be conducted by evaluating its structural components: the diethyl succinate backbone and the trifluoroacetyl group.
-
The Succinate Ester Backbone : Diethyl succinate and dimethyl succinate are generally considered to be of low acute toxicity, primarily classified as skin and eye irritants.[1][2][3] However, prolonged exposure may lead to irritation.[1][2][3]
-
The Trifluoroacetyl Group : This is the moiety that demands our utmost attention. The presence of fluorine atoms significantly alters the electronic properties of the molecule. While trifluoroacetate (TFA) salts are noted for their low acute toxicity, the parent compound, trifluoroacetic acid, is a strong and corrosive acid.[4][5][6][7][8] Although this compound is an ester and not an acid, its hydrolysis, though not assumed, could potentially release corrosive byproducts. Therefore, it is prudent to handle this compound with precautions similar to those for other halogenated organic substances.[9][10][11][12]
Inferred Potential Hazards:
-
Causes skin irritation.[13]
-
May cause respiratory irritation.[13]
-
As a halogenated organic compound, it requires specific disposal procedures.[9][10][11][12]
| Property | This compound | Diethyl Succinate | Diethyl 2-acetylsuccinate | Trifluoroacetic Acid (TFA) |
| CAS Number | 94633-25-7 | 123-25-1 | 1115-30-6 | 76-05-1 |
| Molecular Formula | C10H13F3O5 | C8H14O4 | C10H16O5 | C2HF3O2 |
| Molecular Weight | 270.2 g/mol | 174.19 g/mol | 216.23 g/mol | 114.02 g/mol |
| Known Hazards | Data not available | Eye Irritant, Skin Irritant[1] | Eye Irritant, Skin Irritant, Respiratory Irritant[13] | Severe skin burns and eye damage, Corrosive[8] |
| Notes | Handle as a novel research chemical. | Low acute toxicity.[1] | Handle with care due to irritation potential.[13] | Strong acid.[6][8] |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
When handling chemicals with unknown toxicological profiles, a conservative PPE strategy is essential.[14][15][16] The following PPE is mandatory when working with this compound.
Engineering Controls: Your First Line of Defense
-
Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[9] This prevents the inhalation of any vapors or aerosols.
Personal Protective Equipment: Essential Barriers
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are mandatory to protect against splashes. Safety glasses are not sufficient.[15][17]
-
Face Shield : A face shield must be worn over chemical splash goggles when there is a risk of a significant splash, such as during bulk transfers or when the compound is under pressure.[15][17]
-
-
Skin Protection :
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
Gloves : Due to the lack of specific glove breakthrough data, double gloving is recommended.[17]
-
Inner Glove : A disposable nitrile glove.
-
Outer Glove : A glove with broader chemical resistance, such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.[14]
-
-
Full-Length Pants and Closed-Toe Shoes : These are standard laboratory attire and must be worn at all times.
-
-
Respiratory Protection :
-
Work within a fume hood should provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator may be necessary.[15] Consult with your institution's environmental health and safety department for respirator selection and fit-testing.
-
Caption: Workflow for donning appropriate PPE for handling the compound.
Emergency Procedures: Rapid and Effective Response
In Case of Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood) :
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[13]
-
Carefully collect the absorbed material into a sealable container.
-
Label the container as "Halogenated Organic Waste" with the chemical name.[10][11]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
-
Large Spills :
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is outside of a fume hood and there is a risk of vapor inhalation, evacuate the laboratory and contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Decontamination and Waste Disposal: A Cradle-to-Grave Responsibility
Decontamination
-
All glassware and equipment that have come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste.
-
After the initial solvent rinse, equipment can be washed with soap and water.
Waste Disposal
-
Halogenated Organic Waste : As a fluorinated organic compound, all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (gloves, absorbent pads, etc.), must be disposed of in a designated "Halogenated Organic Waste" container.[9][10][11][12] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[12]
-
Container Labeling : All waste containers must be clearly labeled with "Halogenated Organic Waste" and the full chemical name. Keep containers closed when not in use.[10][12]
Caption: Step-by-step process for the proper disposal of the compound.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
-
Dekant W. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Arch Toxicol. 2023;97(6):1533-1547. Available from: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available from: [Link]
-
Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. Amherst College. 2024. Available from: [Link]
-
Dekant W. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. PubMed. 2023. Available from: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available from: [Link]
-
Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Oreate AI Blog. 2026. Available from: [Link]
-
Halogenated Solvents. University of Washington. Available from: [Link]
-
Dimethyl Succinate. Sdfine. Available from: [Link]
-
Solomon KR, et al. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. Encyclopedia.pub. 2024. Available from: [Link]
-
AFEAS. Toxicity, Sources, Sinks and Future Prospects. MDPI. Available from: [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. Available from: [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available from: [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington. Available from: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. 2009. Available from: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. Available from: [Link]
-
Safety Data Sheet: Succinic acid dimethyl ester. Carl ROTH. Available from: [Link]
-
Safety Data Sheet. Advanced Biotech. 2025. Available from: [Link]
-
Diethyl succinate. Synerzine. 2018. Available from: [Link]
-
Safety Data Sheet: Succinic acid dimethyl ester. Carl ROTH. Available from: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. amherst.edu [amherst.edu]
- 7. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
